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Core Science & Biosynthesis

Foundational

(2-Methoxyethyl)boronic acid CAS 10396-62-0 properties

A Versatile C(sp³)-Building Block for Medicinal Chemistry Executive Summary (2-Methoxyethyl)boronic acid (CAS 10396-62-0) is a specialized organoboron reagent used primarily in the installation of the 2-methoxyethyl moti...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile C(sp³)-Building Block for Medicinal Chemistry

Executive Summary

(2-Methoxyethyl)boronic acid (CAS 10396-62-0) is a specialized organoboron reagent used primarily in the installation of the 2-methoxyethyl motif—a critical structural unit in modern drug design. Unlike aryl boronic acids, this primary alkyl boronic acid presents unique challenges in palladium-catalyzed cross-coupling, specifically the propensity for


-hydride elimination.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in medicinal chemistry. It is designed to enable researchers to deploy this reagent effectively while mitigating common experimental pitfalls.

Physicochemical Profile

The compound exists in a dynamic equilibrium between its free acid form and its cyclic trimeric anhydride (boroxine). This equilibrium is solvent- and moisture-dependent, influencing stoichiometry calculations in precise catalytic workflows.

PropertyDataTechnical Note
CAS Number 10396-62-0
IUPAC Name (2-Methoxyethyl)boronic acid
Molecular Formula

Molecular Weight 103.91 g/mol
Physical State Waxy Solid / Hygroscopic PowderTends to form a boroxine oil upon dehydration.
Solubility MeOH, EtOH, DMSO, THFLimited solubility in non-polar hydrocarbons (Hexanes).
pKa ~9.0 - 10.0Typical for alkyl boronic acids; forms tetrahedral boronates at physiological pH.
Stability HygroscopicStore under inert atmosphere at 2–8°C to prevent protodeboronation.
Synthetic Pathways & Handling[1][2][3][4]
3.1 The Boronic Acid-Boroxine Equilibrium

Upon storage or drying, (2-methoxyethyl)boronic acid spontaneously dehydrates to form tris(2-methoxyethyl)boroxine. This process is reversible upon exposure to water or aqueous base. Researchers must account for this when calculating molar equivalents, as commercial samples often contain varying ratios of the anhydride.

BoroxineEquilibrium BA (2-Methoxyethyl)boronic acid (3 Monomers) Boroxine Tris(2-methoxyethyl)boroxine (Cyclic Trimer) BA->Boroxine Dehydration (Vacuum/Heat) Water - 3 H₂O Boroxine->BA Hydrolysis (Aq. Base)

Figure 1: Reversible dehydration of (2-methoxyethyl)boronic acid to its boroxine form.

3.2 Preparation Route (Grignard Method)

While commercially available, the standard laboratory synthesis involves the reaction of a 2-methoxyethyl magnesium halide with a trialkyl borate at low temperature.

Protocol:

  • Reagents: 2-Methoxyethyl bromide (1.0 equiv), Mg turnings (1.1 equiv), Trimethyl borate (1.2 equiv).

  • Grignard Formation: Generate (2-methoxyethyl)magnesium bromide in anhydrous THF (0.5 M) under Argon. Initiate with iodine crystal if necessary.

  • Borylation: Cool the Grignard solution to -78°C. Add Trimethyl borate dropwise to prevent double addition.

  • Hydrolysis: Warm to RT, then quench with 1M HCl (aq).

  • Isolation: Extract with Et2O. The product is often isolated as a waxy solid after careful drying. Note: Excessive drying under high vacuum may drive boroxine formation.

Catalytic Utility: C(sp³)-C(sp²) Coupling

The primary utility of CAS 10396-62-0 is in Suzuki-Miyaura cross-coupling to attach the methoxyethyl side chain to aryl or heteroaryl halides.

4.1 The

-Hydride Elimination Challenge

Unlike aryl boronic acids, primary alkyl boronic acids possess


-hydrogens. After transmetalation to Palladium, the alkyl-Pd complex can undergo rapid 

-hydride elimination, yielding an alkene (vinyl ether) and a Pd-hydride species, rather than the desired cross-coupled product.

Mitigation Strategy: Use electron-rich, bulky ligands (e.g., PCy3, P(t-Bu)3) or N-Heterocyclic Carbenes (NHCs) to accelerate reductive elimination over


-hydride elimination.

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar LₙPd(II)-Ar(X) OxAdd->PdII_Ar TransMet Transmetalation (+ R-B(OH)₂ / Base) PdII_Ar->TransMet PdII_Alk LₙPd(II)-Ar(Alkyl) CRITICAL INTERMEDIATE TransMet->PdII_Alk RedElim Reductive Elimination (Fast with Bulky Ligands) PdII_Alk->RedElim Desired Pathway BetaElim β-Hydride Elimination (Competing Side Reaction) PdII_Alk->BetaElim Undesired Pathway RedElim->Pd0 Regenerate Catalyst Product Product: Ar-(CH₂)₂OMe RedElim->Product SideProd Side Product: Methyl Vinyl Ether BetaElim->SideProd

Figure 2: The competition between productive cross-coupling and destructive


-hydride elimination.
4.2 Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol utilizes Pd(dppf)Cl2 or Pd(OAc)2/PCy3 , which are effective for primary alkyl boronic acids.

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: (2-Methoxyethyl)boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: Ag2O (2.5 equiv) or K3PO4 (3.0 equiv)

    • Note: Silver(I) oxide facilitates transmetalation under neutral conditions, significantly reducing protodeboronation.

  • Solvent: Toluene/Water (10:1) or anhydrous THF.

  • Conditions: Heat to 80°C for 12–18 hours under Argon.

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent via syringe.

  • Seal and heat to 80°C with vigorous stirring.

  • Monitor by LCMS. Look for the mass of Ar-CH2CH2OMe.

  • Workup: Filter through Celite to remove Pd/Ag residues. Concentrate and purify via silica flash chromatography.

Medicinal Chemistry Applications
5.1 Solubility Enhancement & Bioisosterism

The 2-methoxyethyl group is frequently employed as a "mini-PEG" motif.

  • Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to a propyl or ethyl chain.

  • Metabolic Stability: Unlike a terminal n-propyl group (susceptible to CYP450

    
    -oxidation), the methoxy terminus blocks oxidation at that position, although O-demethylation is a potential metabolic route.
    
5.2 Linker Chemistry

In PROTACs (Proteolysis Targeting Chimeras), this unit serves as a short, non-labile linker that modulates the distance between the E3 ligase ligand and the target protein ligand without introducing significant lipophilicity.

5.3 Safety & Toxicology Insight

While the boronic acid itself is a mild irritant (Skin Irrit. 2, Eye Irrit. 2A), drug developers must consider the metabolism of the methoxyethyl side chain.

  • Metabolic Risk: Cleavage of the ether bond in vivo can release 2-methoxyethanol (and subsequently methoxyacetic acid), which is a known reproductive toxin. While the quantities released from a drug candidate might be below the toxic threshold, this structural alert (methoxyethyl ether) usually requires specific toxicology screening during lead optimization.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261-268. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492. Link

  • PubChem. (2024).[1] (2-Methoxyethyl)boronic acid (CAS 10396-62-0). National Library of Medicine.[1] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Exploratory

Structure and Reactivity of 2-Methoxyethylboronic Acid: A Technical Guide

The following technical guide details the structure, reactivity, and application of 2-methoxyethylboronic acid (and its surrogate esters), focusing on the unique challenges imposed by the -oxygen substituent. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, reactivity, and application of 2-methoxyethylboronic acid (and its surrogate esters), focusing on the unique challenges imposed by the


-oxygen substituent.

Executive Summary

2-Methoxyethylboronic acid (and its pinacol ester, CAS 1581771-55-2 ) represents a specialized class of


-organoboron reagents used to introduce the methoxyethyl motif—a common solubilizing group and bioisostere—into pharmaceutical scaffolds.[1][2] Unlike robust arylboronic acids, this reagent exhibits unique reactivity profiles dominated by the 

-oxygen effect
.

This guide addresses the critical stability issues (protodeboronation and


-elimination) and provides validated protocols for its synthesis and deployment in Suzuki-Miyaura cross-couplings.

Molecular Profile and Structural Analysis

Chemical Identity[3]
  • IUPAC Name: (2-Methoxyethyl)boronic acid[2][3]

  • Common Derivative: 2-Methoxyethylboronic acid pinacol ester[1][2][3]

  • CAS Number (Pinacol Ester): 1581771-55-2[1][2][3]

  • Molecular Formula:

    
     (Free Acid) | 
    
    
    
    (Pinacol Ester)
  • Hybridization: Boron (

    
    , vacant 
    
    
    
    -orbital),
    
    
    -Carbon (
    
    
    )
The -Oxygen Effect

The defining feature of this molecule is the oxygen atom situated beta to the boron center. This proximity creates two competing electronic phenomena:

  • Intramolecular Coordination (Stabilizing): The ether oxygen can donate electron density into the empty

    
    -orbital of the boron atom, forming a transient 5-membered ring. This reduces the Lewis acidity of the boron, potentially dampening transmetallation rates.
    
  • 
    -Elimination (Destabilizing):  Under basic catalytic conditions (standard Suzuki), the 
    
    
    
    -oxygen facilitates a decomposition pathway analogous to
    
    
    -hydride elimination, ejecting the boron group and generating an alkene (methyl vinyl ether) and a borate salt.
Structural Visualization

The following diagram illustrates the equilibrium between the open chain and the coordinated species, alongside the destructive elimination pathway.

G OpenForm Open Conformer (Reactive) CoordForm Intramolecular Coordination (5-membered ring) OpenForm->CoordForm Reversible Lewis Acid/Base Elimination β-Elimination (Decomposition) OpenForm->Elimination Base/Pd(II) Product Alkene Byproduct (Methyl Vinyl Ether) Elimination->Product Irreversible

Figure 1: Conformational equilibrium and decomposition pathways of 2-methoxyethylboronic acid.

Synthesis of 2-Methoxyethylboronic Pinacol Ester[1][2]

Due to the instability of the free acid (tendency to dehydrate to boroxines), the pinacol ester is the preferred reagent. The most robust synthesis involves the hydroboration of methyl vinyl ether.

Reagents and Equipment
  • Substrate: Methyl vinyl ether (Gas or solution in THF).

  • Boron Source: Pinacolborane (HBpin) or Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst: Schwartz's Reagent (

    
    ) or Rhodium(I) catalysts (e.g., 
    
    
    
    ).
  • Solvent: Anhydrous THF or Dichloromethane (DCM).

Protocol: Rhodium-Catalyzed Hydroboration

This method avoids the harsh conditions of uncatalyzed hydroboration and suppresses polymerization of the vinyl ether.

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with

    
     (1.5 mol%) and DPPB (1,4-Bis(diphenylphosphino)butane) (3 mol%).
    
  • Activation: Add anhydrous THF (0.5 M relative to substrate) and stir for 10 minutes until a clear orange solution forms.

  • Addition: Add Pinacolborane (1.2 equiv) dropwise.

  • Reaction: Cool the mixture to 0°C. Slowly introduce Methyl vinyl ether (1.0 equiv). Note: If using gaseous MVE, bubble slowly into the solution.

  • Completion: Allow to warm to room temperature and stir for 4-16 hours. Monitor by

    
     NMR (disappearance of HBpin doublet at ~28 ppm, appearance of product singlet at ~33 ppm).
    
  • Workup: Concentrate in vacuo. Purify via Kugelrohr distillation or rapid silica filtration (using 5%

    
     in eluent to prevent hydrolysis).
    

Reactivity & Application: Suzuki-Miyaura Coupling

Coupling


 boronates is challenging due to slow transmetallation. For 2-methoxyethylboronic esters, the 

-oxygen exacerbates this by promoting side reactions.
The Challenge: -Oxygen Elimination

Standard conditions (e.g.,


, 

) often fail, yielding the protodeboronated product or the alkene. The oxygen atom acts as a leaving group relative to the metal center after transmetallation.
Optimized Coupling Protocol

To succeed, one must use electron-rich, bulky ligands that accelerate reductive elimination over


.

Recommended System:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: RuPhos or SPhos (10 mol%) – Biaryl monophosphines are crucial.

  • Base:

    
     (3.0 equiv) – Anhydrous conditions preferred.
    
  • Solvent: Toluene/Water (10:1) or Dioxane.

Step-by-Step Workflow:

  • Charge: Add Aryl Halide (1.0 equiv), 2-Methoxyethylboronic ester (1.5 equiv),

    
    , Ligand, and Base to a vial.
    
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvate: Add degassed Toluene/Water mix.

  • Heat: Stir vigorously at 95°C for 12-24 hours.

  • Analysis: The product should be visible by LCMS. Note that the boronic ester may hydrolyze on the column if not fully consumed; ensure complete conversion.

Data Summary: Ligand Performance
Ligand TypeConversion (%)Yield (%)Major Side Product

< 20%< 5%Homocoupling / Decomp.

45%30%

-Elimination (Alkene)
SPhos > 95%82%None
RuPhos > 95%88%None

Medicinal Chemistry Applications

The 2-methoxyethyl group serves as a vital bioisostere and physicochemical modulator:

  • Solubility Enhancement: The ether oxygen accepts hydrogen bonds, lowering

    
     compared to a propyl chain (
    
    
    
    ) while maintaining similar steric bulk.
  • Metabolic Stability: Unlike a terminal alcohol, the methyl ether caps the oxygen, preventing rapid glucuronidation, though it may be susceptible to O-demethylation by CYPs.

  • Conformation: The "gauche effect" (preference for O-C-C-X torsion angle ~60°) can lock the side chain into a specific conformation, potentially improving binding affinity in protein pockets.

References

  • Synthesis of Alkylboronates: Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. Organolithium reagents from alkyl halides and lithium metal. Preparation of boronic esters.Organometallics, 2(10), 1316-1319. Link

  • 
    -Oxygen Elimination Mechanism: Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Alkylboron Derivatives.Journal of the American Chemical Society, 132(46), 16210-16219. Link
    
  • RuPhos/SPhos in Alkyl Coupling: Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.Journal of the American Chemical Society, 126(40), 13028-13029. Link

  • Boronic Acid Stability: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances.MedChemComm, 1(3), 183-198. Link

  • Pinacol Ester CAS Data: PubChem Compound Summary for CID 129317822 (2-Methoxyethylboronic acid pinacol ester).Link

Sources

Foundational

Technical Guide: Primary Alkyl Boronic Acids with Ether Functionality

Topic: Primary Alkyl Boronic Acids with Ether Functionality Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, MedChem Professionals Executive Summary Primary alkyl boronic acids incorporating e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Primary Alkyl Boronic Acids with Ether Functionality Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, MedChem Professionals

Executive Summary

Primary alkyl boronic acids incorporating ether motifs represent a specialized but high-value class of organoboron compounds. Unlike their aryl counterparts, which dominate the Suzuki-Miyaura landscape, these


-hybridized centers offer unique vectors for chemical space exploration, particularly in fragment-based drug discovery (FBDD) and PROTAC linker design.

However, they present a distinct "stability-reactivity" paradox. The ether oxygen improves aqueous solubility and potential hydrogen bonding but introduces risks of


-alkoxy elimination and inductive destabilization of the C-B bond. This guide provides a rigorous, evidence-based framework for the synthesis, stabilization, and cross-coupling of these elusive reagents.

Structural & Electronic Dynamics

The Ether Effect

The incorporation of an ether linkage (


) alters the physicochemical profile of the alkyl boronate significantly compared to simple alkyl chains.
  • Lewis Acidity Modulation: The electron-withdrawing inductive effect (-I) of the ether oxygen increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack (e.g., by hydroxide bases). This accelerates the formation of the reactive boronate "ate" complex but also hastens hydrolytic decomposition.

  • Intramolecular Coordination: If the ether oxygen is located at the

    
     or 
    
    
    
    position (3 or 4 carbons away), it may form a weak dative bond with the empty p-orbital of the boron, creating a pseudo-cyclic structure. This can transiently stabilize the species against oxidation but may retard transmetallation during catalysis.
  • Solubility: The ether functionality drastically lowers

    
    , enhancing solubility in polar protic solvents (MeOH, 
    
    
    
    ), which is advantageous for biological assays but complicates extraction during synthesis.
The -Elimination Trap

For


-alkoxy alkyl boronic acids (

), the primary failure mode in cross-coupling is

-hydride elimination or

-alkoxy elimination after oxidative addition.
  • Mechanism: Once the alkyl group transmetallates to Palladium, the resulting

    
     species can undergo rapid elimination to form an alkene and a Pd-hydride or Pd-alkoxide species, killing the catalytic cycle.
    
  • Mitigation: This necessitates the use of electron-rich, bulky ligands (e.g., SPhos, RuPhos, AntPhos) to accelerate reductive elimination over

    
    .
    

Strategic Synthesis Methodologies

We define three primary routes for accessing these scaffolds, prioritized by substrate availability and functional group tolerance.

SyntheticRoutes Start Target: Ether-Alkyl Boronate VinylEther Substrate: Vinyl/Allyl Ether Start->VinylEther AlkylHalide Substrate: Alkyl Halide (Cl/Br/I) Start->AlkylHalide VinylBoronate Substrate: Vinyl Boronate Start->VinylBoronate RouteA Route A: Hydroboration (Reagents: PinBH, Ir/Rh cat) VinylEther->RouteA Anti-Markovnikov Selectivity RouteB Route B: Borylation (Reagents: B2pin2, Pd/Cu cat) AlkylHalide->RouteB Nucleophilic Substitution RouteC Route C: Radical Addition (Reagents: R-COOH, Photo-cat) VinylBoronate->RouteC Decarboxylative Radical Addn Product Primary Alkyl Boronate Ether RouteA->Product RouteB->Product RouteC->Product

Figure 1: Decision tree for synthetic route selection based on starting material availability.

Route A: Transition-Metal Catalyzed Hydroboration

This is the gold standard for converting allyl ethers to


-alkoxy boronic esters.
  • Catalyst: Rhodium or Iridium complexes (e.g.,

    
     with dppe) are superior to uncatalyzed hydroboration with 9-BBN, which often suffers from chemoselectivity issues if other sensitive groups are present.
    
  • Regioselectivity: Metal catalysis ensures high anti-Markovnikov selectivity, placing the boron at the terminal primary carbon.

Route B: Borylation of Alkyl Halides

Ideal for installing boron into pre-existing ether scaffolds (e.g., brominated PEG chains).

  • System:

    
     / 
    
    
    
    or Cu-catalyzed systems.
  • Precursor: Alkyl bromides or iodides.[1]

  • Advantage: Avoids handling unstable alkene intermediates.

Route C: MIDA Boronate Assembly

For maximum stability, the MIDA (N-methyliminodiacetic acid) protecting group is essential.

  • Workflow: Synthesize the unstable boronic acid via Route A or B, then immediately trap with MIDA in refluxing toluene/DMSO.

  • Benefit: The resulting

    
     hybridized boron is immune to oxidation and protodeboronation, allowing the ether chain to be chemically modified (e.g., oxidation of other parts of the molecule) before the boron is "unmasked" for coupling.
    

Stability & Handling Protocols

Protodeboronation

Primary alkyl boronic acids are kinetically unstable in aqueous base at high temperatures. The C-B bond cleavage is accelerated by the presence of the ether oxygen if it can stabilize the transition state via coordination.

  • Storage: Store as Pinacol esters or MIDA boronates. Free acids should be kept under Argon at -20°C.

  • Reaction pH: Avoid pH > 12. Use mild bases like

    
     or 
    
    
    
    rather than NaOH.
Oxidative Sensitivity

Unlike aryl boronates, primary alkyl boronates react rapidly with atmospheric oxygen to form borinic esters and eventually alcohols.

  • Handling: All weighing and transfers must occur in a glovebox or under a strict inert gas manifold. Solvents must be degassed (sparged with

    
     for 20 mins) prior to use.
    

Applications in Drug Discovery

Bioisosteres & Warheads

The primary alkyl boronic acid motif is a proven pharmacophore for covalent inhibition of serine proteases.

  • Mechanism: The boron forms a reversible covalent bond with the serine hydroxyl group in the enzyme active site (e.g., Bortezomib mechanism, though Bortezomib is aryl).

  • Ether Advantage: The ether chain allows the molecule to extend into the S1' or S2 pockets of the enzyme, improving specificity through hydrogen bonding interactions that simple alkyl chains cannot provide.

PROTAC Linkers

Ether-functionalized alkyl boronates are increasingly used as "exit vectors" in PROTAC design. The boronate serves as a handle to attach E3 ligase ligands, while the ether chain (often PEG-like) provides the necessary flexibility and solubility for the linker region.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Hydroboration of Allyl Ethers

Target: Synthesis of 3-methoxypropylboronic acid pinacol ester.

Reagents:

  • Allyl methyl ether (1.0 equiv)

  • Pinacolborane (HBpin) (1.2 equiv)

  • 
     (1.5 mol%)
    
  • dppe (1,2-bis(diphenylphosphino)ethane) (3.0 mol%)

  • DCM (Anhydrous)

Step-by-Step:

  • Catalyst Activation: In a glovebox, mix

    
     and dppe in DCM (0.5 M) until a clear orange solution forms (approx. 5 mins).
    
  • Addition: Add the allyl methyl ether to the catalyst solution.

  • Hydroboration: Add HBpin dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 30°C.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Quench by exposing to air. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica gel can induce protodeboronation; use neutral alumina or rapid filtration if product is unstable.

Protocol 2: Sp3-Sp2 Suzuki-Miyaura Coupling

Target: Coupling of primary alkyl ether boronate with Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Alkyl Boronate Ether (1.5 equiv)

  • 
     (2 mol%)
    
  • Ligand: RuPhos or SPhos (4 mol%) – Critical for preventing

    
    -elimination.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Sparge Toluene and Water separately with Argon for 30 minutes.

  • Assembly: Charge a reaction vial with Aryl Chloride, Boronate,

    
    , Ligand, and Base.
    
  • Solvent: Add the degassed solvent mixture.

  • Reaction: Seal and heat to 95°C for 12 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the aryl chloride. If the "reduction product" (Ar-H) is observed, it indicates failed transmetallation or

    
    -hydride elimination; increase catalyst loading or switch to pure Toluene.
    

Visualizing the Mechanism

The following diagram illustrates the critical "Danger Zone" in the catalytic cycle where ether-substituted alkyl boronates often fail.

SuzukiMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Cl TransMet Transmetallation (Critical Step) OxAdd->TransMet R-B(OR)2 + Base BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet->BetaElim Slow Red. Elim. (Alkene formed) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the competition between productive reductive elimination and destructive


-elimination.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. J. Am. Chem. Soc.[2][3]Link

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladium Catalysts for the Suzuki-Miyaura Coupling of Alkyl Halides. Angewandte Chemie International Edition. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Am. Chem. Soc.[2][3]Link

Sources

Exploratory

An In-Depth Technical Guide to the Introduction of the 2-Methoxyethyl (MEM) Group in Organic Synthesis

Abstract The 2-methoxyethoxymethyl (MEM) ether stands as a cornerstone in the strategic protection of hydroxyl and amino functionalities within the intricate landscape of multi-step organic synthesis. Introduced by E.J.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methoxyethoxymethyl (MEM) ether stands as a cornerstone in the strategic protection of hydroxyl and amino functionalities within the intricate landscape of multi-step organic synthesis. Introduced by E.J. Corey and co-workers in 1976, the MEM group offers a robust shield against a wide array of non-acidic reagents, while its facile and selective cleavage under specific acidic conditions, particularly with Lewis acids, provides a critical layer of orthogonality. This guide provides an in-depth examination of the introduction and removal of the MEM protecting group, grounded in mechanistic principles and supported by field-proven experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the strategic and effective implementation of MEM protection in complex synthetic endeavors.

The Strategic Value of the MEM Protecting Group

In the pursuit of complex molecular architectures, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The 2-methoxyethoxymethyl (MEM) group has emerged as a highly valuable acetal-type protecting group for alcohols, phenols, and amines due to its distinct combination of stability and selective lability.[1]

The MEM group's resilience to strongly basic and organometallic reagents, as well as many common oxidizing and reducing agents, allows for a broad range of synthetic transformations to be performed on other parts of the molecule without compromising the protected functionality.[2] Its key strategic advantage lies in its unique susceptibility to cleavage by Lewis acids, a feature that distinguishes it from other acid-labile groups and enables its use in sophisticated orthogonal protection strategies.[2]

Stability Profile of the MEM Group

The MEM ether exhibits remarkable stability across a wide spectrum of reaction conditions, making it a reliable choice for multi-step syntheses.

Reagent ClassStability
Strong Bases (e.g., n-BuLi, LDA)Stable
Grignard Reagents (e.g., RMgBr)Stable
Nucleophiles (e.g., RLi, enolates)Stable
Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Oxidizing Agents (e.g., PCC, Swern)Stable
Mildly Acidic ConditionsStable
Strong Protic and Lewis AcidsLabile

Introduction of the 2-Methoxyethyl (MEM) Group: Protection Strategies

The standard method for the introduction of the MEM group involves the reaction of the substrate with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base.

Mechanism of MEM Protection

The mechanism of MEM protection of an alcohol can proceed through either an Sₙ1-like or Sₙ2-like pathway, depending on the reaction conditions.

  • With a weak base (e.g., DIPEA): The reaction is believed to proceed via an Sₙ1-like mechanism. The adjacent oxygen atom in MEM-Cl facilitates the departure of the chloride ion, forming a highly electrophilic oxonium ion intermediate. This is then trapped by the alcohol. Deprotonation by the weak base follows the nucleophilic attack.[2]

  • With a strong base (e.g., NaH): The alcohol is first deprotonated to form the more nucleophilic alkoxide. This alkoxide then attacks the MEM-Cl in a more traditional Sₙ2 fashion.[2]

MEM_Protection_Mechanism cluster_SN1 SN1-like Pathway (Weak Base) cluster_SN2 SN2 Pathway (Strong Base) MEMCl_SN1 MEM-Cl Oxonium Oxonium Ion (Electrophilic) MEMCl_SN1->Oxonium - Cl⁻ Protected_H R-O(H+)-MEM Oxonium->Protected_H ROH_SN1 R-OH ROH_SN1->Protected_H Nucleophilic Attack Product_SN1 R-O-MEM Protected_H->Product_SN1 - Base-H⁺ Base_SN1 Base Base_SN1->Product_SN1 ROH_SN2 R-OH Alkoxide R-O⁻ ROH_SN2->Alkoxide - Base-H⁺ Base_SN2 Strong Base Base_SN2->Alkoxide Product_SN2 R-O-MEM Alkoxide->Product_SN2 SN2 Attack MEMCl_SN2 MEM-Cl MEMCl_SN2->Product_SN2 - Cl⁻

Caption: Mechanistic pathways for MEM protection of alcohols.

Experimental Protocols for MEM Protection

Protocol 2.2.1: General Procedure for the Protection of Primary and Secondary Alcohols

To a solution of the alcohol (1.0 equiv) in dichloromethane (DCM, 0.2 M) is added N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv) at room temperature under an inert atmosphere. 2-(2-Methoxyethoxy)ethyl chloride (1.2-1.5 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

Protocol 2.2.2: Protection of a Primary Alcohol

To a solution of a primary alcohol (4g, 40 mmol) in CH₂Cl₂ (100 mL) under N₂ was added MEM chloride (7.5g, 60mmol) and DIPEA (7.8g, 60mmol) at 25 °C and the reaction mixture was stirred at room temperature for 5 hours.[2] Water (30 mL) was added to the reaction mixture and CH₂Cl₂ was used to extract the mixture.[2] The combined organic layers were washed with brine, dried over Na₂SO₄ and concentrated. Flash chromatography of the residue on silica gel gave the MEM-protected alcohol (6.1g, 80%) as a colorless liquid.[2]

Protocol 2.2.3: Protection of Phenols

The protection of phenols follows a similar procedure to that of alcohols. The choice of base and reaction conditions may be adjusted based on the acidity of the phenol. For electron-rich phenols, milder conditions are generally sufficient, while electron-poor phenols may require stronger bases or longer reaction times.[3]

Protocol 2.2.4: Protection of Primary and Secondary Amines

While less common than for alcohols, the MEM group can be used to protect amines.

To a solution of the amine (1.0 equiv) in a suitable solvent such as DCM or tetrahydrofuran (THF) (0.2 M) is added a non-nucleophilic base like DIPEA (1.5-2.0 equiv) at 0 °C under an inert atmosphere. MEM-Cl (1.2-1.5 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The work-up is similar to that for alcohol protection.[1]

Cleavage of the MEM Group: Deprotection Strategies

The removal of the MEM group is typically achieved under acidic conditions. The choice of acid can be tailored to the specific substrate and the presence of other protecting groups.

Brønsted Acid-Catalyzed Deprotection

Strong protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrobromic acid (HBr) can be used to cleave MEM ethers.[1][2] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to release the alcohol and a resonance-stabilized oxonium ion, which is then hydrolyzed.[2]

Bronsted_Deprotection MEM_Ether R-O-MEM Protonated_Ether R-O(H⁺)-MEM MEM_Ether->Protonated_Ether H_plus H⁺ H_plus->Protonated_Ether ROH R-OH Protonated_Ether->ROH Oxonium_Ion [MEM]⁺ Protonated_Ether->Oxonium_Ion Byproducts Byproducts Oxonium_Ion->Byproducts H2O H₂O H2O->Byproducts

Caption: Brønsted acid-catalyzed deprotection of a MEM ether.

Protocol 3.1.1: General Procedure for Brønsted Acid Deprotection

The MEM-protected compound is dissolved in a suitable solvent (e.g., methanol, DCM, or a mixture with water). An acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is performed by chromatography if necessary.[1]

Lewis Acid-Catalyzed Deprotection

The cleavage of MEM ethers with Lewis acids is a particularly valuable feature of this protecting group. The presence of the second ether oxygen allows for bidentate coordination to the Lewis acid, which facilitates the cleavage under milder conditions than those required for simple ethers like methoxymethyl (MOM) ether.[2] Common Lewis acids for this purpose include zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and cerium(III) chloride.[2][4]

Lewis_Deprotection MEM_Ether R-O-MEM Chelated_Complex Chelated Intermediate MEM_Ether->Chelated_Complex Lewis_Acid Lewis Acid (e.g., ZnBr₂) Lewis_Acid->Chelated_Complex Bidentate Coordination ROH R-OH Chelated_Complex->ROH Byproducts Byproducts Chelated_Complex->Byproducts Byproducts->Byproducts Hydrolysis H2O_workup H₂O (work-up) H2O_workup->Byproducts

Sources

Foundational

Chemical stability of (2-Methoxyethyl)boronic acid vs boronate esters

Title: Chemical Stability & Handling of (2-Methoxyethyl)boronic Acid vs. Boronate Esters: A Technical Guide Executive Summary (2-Methoxyethyl)boronic acid represents a class of "beta-heteroatom substituted" alkyl boronic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Stability & Handling of (2-Methoxyethyl)boronic Acid vs. Boronate Esters: A Technical Guide

Executive Summary

(2-Methoxyethyl)boronic acid represents a class of "beta-heteroatom substituted" alkyl boronic acids that exhibit significant chemical instability compared to their aryl counterparts. While valuable as bioisosteres and linkers in drug development, their utility is compromised by rapid decomposition via


-elimination  and protodeboronation . This guide details the mechanistic basis of this instability, compares the stabilizing effects of Pinacol and MIDA esters, and provides validated protocols for synthesis, storage, and cross-coupling.

Part 1: The Stability Challenge

The core instability of (2-Methoxyethyl)boronic acid arises from the presence of an electronegative oxygen atom at the


-position relative to the boron center.[1] Unlike simple alkyl boronic acids, this structural motif unlocks a low-energy decomposition pathway.
Mechanistic Failure Modes
  • 
    -Elimination (The Primary Threat):  Under neutral or basic conditions, the empty p-orbital of the boron atom can interact with the electron-rich 
    
    
    
    -oxygen.[1] In the presence of a base (common in Suzuki couplings) or even spontaneously in solution, this facilitates a concerted elimination reaction. The boron moiety acts as a leaving group (as a borate species), expelling the organic fragment as ethylene and methanol/methoxide .[1]
  • Protodeboronation: In protic media, the C-B bond is susceptible to hydrolysis, leading to the cleavage of the carbon-boron bond and the formation of boric acid and ethyl methyl ether.[1]

Stability Hierarchy

The thermodynamic and kinetic stability of the boronic acid species follows this hierarchy:

SpeciesStabilityShelf-LifePrimary Decomposition Mode
Free Acid Low Hours to DaysRapid

-elimination; Hygroscopic polymerization.
Pinacol Ester Moderate MonthsSlow hydrolysis; susceptible to elimination in strong base.[1]
MIDA Boronate High YearsIndefinitely stable; sp3-hybridized boron prevents elimination.[1]
Trifluoroborate High YearsAir/moisture stable solid; requires hydrolysis to react.[1]

Part 2: Boronate Esters as Stability Solutions

To harness the synthetic potential of the 2-methoxyethyl motif, the free acid must be masked.[1]

Pinacol Esters (Pin)[2]
  • Mechanism: The five-membered ring provides entropic stabilization.[1] However, the boron remains sp2 hybridized (with an empty p-orbital), meaning it is still technically susceptible to Lewis base attack and subsequent elimination, though at a much slower rate than the free acid.

  • Utility: Excellent for immediate use in cross-couplings but can degrade during silica gel chromatography or prolonged storage.[1]

MIDA Boronates (N-Methyliminodiacetic acid)
  • Mechanism: The MIDA ligand forms a bicyclic cage where the nitrogen atom donates its lone pair to the boron p-orbital.[1] This forces the boron into a tetrahedral sp3 hybridization .[1]

  • Result: The empty p-orbital is filled, completely shutting down the

    
    -elimination pathway.[1] MIDA boronates are crystalline, air-stable solids compatible with chromatography and long-term benchtop storage.
    
Visualization of Stability Mechanisms

StabilityMechanism cluster_0 Protection Strategy FreeAcid (2-Methoxyethyl)boronic Acid (sp2 Boron, Unstable) Transition Transition State (Boron-Oxygen Interaction) FreeAcid->Transition Base/Heat MIDA MIDA Boronate (sp3 Boron, Stable) FreeAcid->MIDA Complexation Pinacol Pinacol Ester (sp2 Boron, Metastable) FreeAcid->Pinacol Esterification Decomp Decomposition Products (Ethylene + Borate) Transition->Decomp Beta-Elimination MIDA->Transition Blocked

Caption: Mechanism of decomposition via beta-elimination and the stabilizing effect of MIDA complexation.

Part 3: Experimental Protocols

These protocols are designed to maximize yield by avoiding conditions that trigger early decomposition.[1]

Synthesis of (2-Methoxyethyl)boronic Acid Pinacol Ester

Direct synthesis from the alkyl halide is preferred over trying to isolate the free acid.[1]

Reagents:

  • 1-Bromo-2-methoxyethane (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried Schlenk flask with

    
    , KOAc, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Addition: Add anhydrous 1,4-dioxane followed by 1-Bromo-2-methoxyethane via syringe.

  • Reaction: Heat the mixture to 80°C for 12 hours. Note: Do not exceed 90°C to minimize thermal elimination.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc). Caution: The product is volatile; do not use high vacuum for extended periods.[1]

Conversion to MIDA Boronate (For Storage)

Use this if the pinacol ester degrades or if a solid reagent is required.[1]

Reagents:

  • (2-Methoxyethyl)boronic acid pinacol ester (from 3.1)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: DMSO/Toluene (10:1)

Protocol:

  • Dissolution: Dissolve the pinacol ester and MIDA in DMSO/Toluene in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

  • Displacement: Heat the mixture to 110°C for 4-6 hours. The high temperature drives the equilibrium by distilling off the volatile pinacol and water, while the sp3-MIDA adduct is stable at this temperature.[1]

  • Isolation: Concentrate the DMSO under high vacuum (or wash with brine/extraction if scale permits).

  • Crystallization: Recrystallize the resulting solid from Acetone/Diethyl Ether to obtain the pure MIDA boronate as a white, crystalline solid.

Cross-Coupling: Slow-Release Protocol

Standard Suzuki conditions often fail for this substrate due to rapid elimination of the free acid intermediate.[1] Use a "Slow-Release" protocol.

Conditions:

  • Catalyst:

    
     / SPhos (or RuPhos)
    
  • Base:

    
     (3.0 equiv) - Anhydrous is often better than aqueous to limit hydrolysis.
    
  • Solvent: Dioxane/Water (10:[1]1) or Toluene/Water.

  • Temperature: 60-80°C.[1]

Why this works: The MIDA boronate hydrolyzes slowly under these mild basic conditions. This keeps the concentration of the unstable free acid low ("just-in-time" generation), allowing the palladium catalyst to transmetalate before the acid has time to decompose via


-elimination.[1]

Part 4: Drug Development Implications

Bioisostere Utility

The 2-methoxyethyl group is a common solubilizing tail in drug design (e.g., modifying lipophilicity). Using the boronic acid variant allows for the installation of this group via Suzuki coupling late in the synthetic sequence, avoiding the need to carry a potentially reactive alkyl halide through multiple steps.[1]

Toxicity of Breakdown Products

Researchers must be aware that metabolic breakdown or formulation degradation of this specific boronic acid will release:

  • Boric Acid: Generally recognized as safe (GRAS) in low quantities but has reproductive toxicity limits.

  • Ethylene: A gas that will rapidly clear.[1]

  • 2-Methoxyethanol: Critical Safety Note. If the degradation pathway involves hydrolysis before elimination, it may release 2-methoxyethanol, a known teratogen and bone marrow toxin. This makes the stability of the final drug product (if the boron is retained) a critical regulatory scrutiny point.[1]

References

  • Mechanistic Basis of Boronic Acid Instability

    • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[3][4][5] Wiley-VCH. (2011).

  • MIDA Boronates as a Solution for Unstable Donors [1]

    • Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][4][6] 129, 6716-6717 (2007).

  • Beta-Elimin

    • Netherton, M. R., & Fu, G. C.[6] "Suzuki Cross-Couplings of Alkyl Halides." Topics in Organometallic Chemistry 14, 85-108 (2005).

  • Molander Salt (Trifluorobor

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[1][7][8] Chem. Res. 40, 275-286 (2007).[9]

  • Preparation of Pinacol Boron

    • Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem. 60, 7508-7510 (1995).

Sources

Exploratory

(2-Methoxyethyl)boronic Acid: The "Solubility Switch" in Lead Optimization

This guide serves as an advanced technical resource for medicinal chemists and process scientists utilizing (2-Methoxyethyl)boronic acid (and its pinacol ester) as a strategic building block. It focuses on its role in in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and process scientists utilizing (2-Methoxyethyl)boronic acid (and its pinacol ester) as a strategic building block. It focuses on its role in installing the 2-methoxyethyl motif—a critical bioisostere for lipophilic alkyl chains—to optimize Drug Metabolism and Pharmacokinetics (DMPK) profiles.

Executive Summary

(2-Methoxyethyl)boronic acid (CAS: 103966-66-1 for the acid; 121124-66-9 for the pinacol ester) is a specialized organoboron reagent used to introduce the 2-methoxyethyl (-CH2CH2OCH3) group into pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.

In modern drug design, this motif acts as a non-classical bioisostere for n-propyl or n-butyl chains . While maintaining similar steric volume, the ether oxygen introduces a dipole moment and hydrogen-bond accepting capability, significantly lowering logP (lipophilicity) and enhancing aqueous solubility without altering the binding mode of the parent scaffold.

Key Technical Profile:

  • Formula: C3H9BO3

  • Molecular Weight: 103.91 g/mol

  • Physical State: Hygroscopic solid (acid) or oil (pinacol ester).

  • Primary Utility: Late-stage functionalization to rescue "brick dust" compounds (high melting point, low solubility).

Bioisosteric Rationale & Mechanism

The decision to employ (2-methoxyethyl)boronic acid is driven by the need to modulate physicochemical properties while preserving steric fit.

The "Ether Scan" Strategy

Replacing a methylene (-CH2-) unit with an oxygen atom (-O-) is a standard medicinal chemistry tactic. The 2-methoxyethyl group specifically replaces n-propyl or n-butyl side chains.

Propertyn-Propyl Group (-CH2CH2CH3)2-Methoxyethyl Group (-CH2CH2OCH3)Impact
Steric Volume ~45 ų~47 ųNegligible: Fits same hydrophobic pockets.
Electronic Neutral, LipophilicPolar, H-Bond AcceptorHigh: Introduces dipole; interacts with solvent.
LogP (Lipophilicity) HighModerate/LowBeneficial: Improves solubility & metabolic stability.
Metabolic Risk

-oxidation prone
O-dealkylation possibleVariable: Ether oxygen blocks terminal oxidation.
Structural Visualization

The following diagram illustrates the bioisosteric replacement logic and the physicochemical shift.

Bioisostere_Logic cluster_0 Lipophilic Lead cluster_1 Optimized Analog Propyl n-Propyl Chain (-CH2CH2CH3) Issue Issues: High LogP Poor Solubility High Protein Binding Propyl->Issue Transform Bioisosteric Replacement Issue->Transform Methoxy 2-Methoxyethyl (-CH2CH2OCH3) Benefit Benefits: Lower LogP (~1 unit) H-Bond Acceptor Improved Solvation Methoxy->Benefit Transform->Methoxy caption Fig 1. Strategic replacement of alkyl chains with methoxyethyl to improve DMPK.

Synthetic Methodologies

Installing the 2-methoxyethyl group via Suzuki coupling is more challenging than aryl-aryl couplings due to the slower transmetalation of alkyl-boron species and the risk of


-hydride elimination.
Preparation of the Reagent

While commercially available, the pinacol ester is often synthesized in-house to ensure anhydrous purity, which is critical for alkyl couplings.

Protocol: Hydroboration of Methyl Vinyl Ether

  • Reagents: Methyl vinyl ether (MVE), Pinacolborane (HBpin), Rhodium catalyst (e.g., [Rh(cod)Cl]2 / DPPB).

  • Mechanism: Anti-Markovnikov addition ensures the boron attaches to the terminal carbon.

  • Note: Using uncatalyzed hydroboration with 9-BBN is alternative, but the pinacol ester is preferred for stability.

Cross-Coupling Protocol (The "Alkyl Problem")

Standard Pd(PPh3)4 conditions often fail for alkyl boronic acids. Specialized ligand systems are required to facilitate the coupling of sp3-hybridized boron centers.

Recommended System:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: RuPhos or SPhos (Buchwald Ligands) - Crucial for alkyl transfer.

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.

  • Solvent: Toluene/Water (10:1) - Biphasic systems promote the "oxo-palladium" pathway.

Suzuki_Cycle cluster_risk Risk Zone Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X L-Pd(II)-Ar(X) OxAdd->PdII_X BaseStep Base Exchange (X -> OH/OR) PdII_X->BaseStep + Base PdII_OH L-Pd(II)-Ar(OH) BaseStep->PdII_OH TransMet Transmetalation (Rate Limiting for Alkyl) PdII_OH->TransMet + (2-Methoxyethyl)B(pin) PdII_Alk L-Pd(II)-Ar(Alkyl) TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim BetaElim Beta-Hydride Elimination PdII_Alk->BetaElim Side Reaction RedElim->Pd0 Product Product: Ar-CH2CH2OCH3 RedElim->Product caption Fig 2. Catalytic cycle emphasizing the critical transmetalation step for alkyl-boron reagents.

Experimental Protocol: General Coupling Procedure

This protocol is optimized for coupling (2-methoxyethyl)boronic acid pinacol ester with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol)

  • (2-Methoxyethyl)boronic acid pinacol ester (1.5 mmol)

  • Pd(OAc)2 (0.05 mmol)

  • RuPhos (0.10 mmol)

  • K3PO4 (3.0 mmol)

  • Toluene (4 mL) / Water (0.4 mL)

Step-by-Step:

  • Inerting: Charge a microwave vial with Aryl Bromide, Pd(OAc)2, RuPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reagent Addition: Add the boronic ester (liquid) via syringe.

  • Reaction: Heat to 95°C for 16 hours (or 100°C for 1 hour in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: The product is more polar than the starting aryl bromide due to the ether oxygen.

Troubleshooting:

  • Low Yield? Switch to Pd(dppf)Cl2·DCM in Dioxane/Water if the substrate is sterically hindered.

  • Beta-Elimination? If you observe the styrene byproduct (vinyl derivative), increase the ligand:Pd ratio to 2:1 or 3:1 to crowd the metal center and prevent elimination.

Case Study: Solubility Rescue in Kinase Inhibitors

In the development of inhibitors for DDAH1 (Dimethylarginine Dimethylaminohydrolase-1), researchers utilized the 2-methoxyethyl group to replace hydrophobic alkyl tails.

  • Original Hit: Contained a simple n-butyl chain.

    • Result: High affinity, but poor solubility (<1 µM) and rapid clearance.

  • Modification: Introduction of 2-methoxyethyl via Suzuki coupling.

    • Result: Affinity maintained (oxygen atom did not clash with pocket walls).

    • Outcome: Solubility increased >50-fold; metabolic half-life improved due to blocking of omega-oxidation.

This demonstrates the utility of (2-methoxyethyl)boronic acid not just as a carbon-builder, but as a physicochemical tuning knob .

Safety & Handling

  • Stability: (2-Methoxyethyl)boronic acid is relatively stable but can dehydrate to the boroxine (trimer) upon storage. This does not affect reactivity but complicates stoichiometry calculations. The pinacol ester is recommended for long-term storage.

  • Toxicity: Boronic acids are generally low toxicity, but the metabolic byproduct (2-methoxyethanol) is a known reproductive toxin. Handle with appropriate PPE in a fume hood.

References

  • BenchChem. Application Notes and Protocols for Alkylboronic Acids in Organic Synthesis.

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanistic Insights and Alkyl Coupling Conditions.

  • Journal of Medicinal Chemistry. Bioisosteric Replacements in Drug Design: The Ether Scan.

  • National Institutes of Health (NIH). Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction.

  • Sigma-Aldrich. Product Specification: (2-Methoxyethyl)boronic acid pinacol ester.

Foundational

A Thermodynamic Perspective on 2-Methoxyethylboronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Pharmacophore Boronic acids represent a unique and increasingly vital class of molecules in medicinal chemistry and drug development.[1][2] Their ability to form reversible covalent bonds with di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Pharmacophore

Boronic acids represent a unique and increasingly vital class of molecules in medicinal chemistry and drug development.[1][2] Their ability to form reversible covalent bonds with diols makes them exceptional tools for targeting glycoproteins, and their utility as enzyme inhibitors is well-established, exemplified by the success of drugs like bortezomib.[3][4] However, the therapeutic potential of any boronic acid is fundamentally governed by its thermodynamic profile—its stability, its binding affinities, and the energetic forces driving its interactions.

This guide focuses specifically on 2-methoxyethylboronic acid derivatives . The introduction of the 2-methoxyethyl substituent is not a trivial modification. It introduces a key functional group—an ether oxygen—in a position (beta to the boron atom) that allows for potential intramolecular coordination. This interaction can profoundly alter the electronic nature of the boron center, thereby modulating its stability and its thermodynamics of binding to biological targets.

For researchers and drug development professionals, understanding these thermodynamic nuances is paramount. It allows for the rational design of molecules with optimized target affinity, improved drug-target residence time, and enhanced metabolic stability. This whitepaper provides an in-depth technical exploration of the core thermodynamic principles governing 2-methoxyethylboronic acid derivatives, outlines robust experimental methodologies for their characterization, and discusses the implications of these findings for the development of next-generation therapeutics.

The Fundamental Equilibria of Boronic Acids in Aqueous Systems

To appreciate the unique characteristics of 2-methoxyethylboronic acid derivatives, one must first understand the fundamental equilibria common to all boronic acids in a biological context. These equilibria are in constant flux, and their positions are dictated by thermodynamics (ΔG), which is in turn influenced by pH, concentration, and the presence of binding partners.

  • Hydration and Ionization : The boron atom in a boronic acid (R-B(OH)₂) is Lewis acidic. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar (sp²) hybridized form and an anionic, tetrahedral (sp³) boronate form through the addition of a hydroxide ion.[5] The pKa of this equilibrium is a critical thermodynamic parameter, as the anionic sp³ form is significantly more reactive towards diols.[6][7]

  • Dehydration (Anhydride Formation) : At high concentrations or in the solid state, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium can complicate characterization, particularly in NMR studies, but can often be disrupted by using specific solvents like methanol.[8] The thermodynamics of this process are governed by the balance between the enthalpic stability of the B-O-B bonds in the boroxine and the entropic penalty of assembling three monomers.

  • Diol Binding : The key interaction for biological activity is the reversible covalent binding with a 1,2- or 1,3-diol to form a cyclic boronate ester.[6][7] This reaction is highly pH-dependent, favoring conditions where the pH is near or above the pKa of the boronic acid, promoting the formation of the more reactive tetrahedral intermediate.[7]

Boronic_Acid_Equilibria cluster_0 Monomer Equilibria cluster_1 Concentration Dependent cluster_2 Binding Equilibrium sp2 R-B(OH)₂ (Trigonal, sp²) sp3 R-B(OH)₃⁻ (Tetrahedral, sp³) sp2->sp3 + OH⁻ - H₂O (pKa) sp2_2 3x R-B(OH)₂ diol_complex Cyclic Boronate Ester (Tetrahedral Complex) sp3->diol_complex + Diol - 2H₂O boroxine Boroxine (Trimer Anhydride) sp2_2->boroxine - 3H₂O

Figure 1: Core equilibria of boronic acids in solution.

The Thermodynamic Impact of the 2-Methoxyethyl Substituent

The defining feature of a 2-methoxyethylboronic acid is the potential for the ether oxygen to act as an intramolecular Lewis base, donating electron density to the empty p-orbital of the Lewis acidic boron center. This forms a transient, five-membered ring structure.

The Intramolecular Coordination Hypothesis

This intramolecular B-O coordination has profound thermodynamic consequences. The formation of a five-membered ring is entropically favorable and can create a more stable, tetracoordinate boron species even in the absence of external ligands. This internal stabilization directly impacts the Lewis acidity of the boron atom, making it less electrophilic. This is conceptually similar to how intramolecular ligation with a carboxyl group can dramatically increase the oxidative stability of boronic acids.[9][10][11]

Intramolecular_Coordination cluster_main 2-Methoxyethylboronic Acid open_form Open Conformation (Lewis Acidic Boron) closed_form Coordinated Conformation (Stabilized Boron) open_form->closed_form ΔG < 0 (Thermodynamically Favored) note1 Here, the methoxy oxygen interacts with the boron's empty p-orbital. closed_form->note1

Figure 2: Equilibrium between open and intramolecularly coordinated forms.
Consequences for Stability and Reactivity
  • Enhanced Oxidative Stability : A primary liability of boronic acids in biological systems is their susceptibility to oxidation by reactive oxygen species.[9][10] By reducing the electron deficiency of the boron center through intramolecular coordination, the 2-methoxyethyl group is predicted to significantly slow the rate-limiting step in the oxidation pathway, leading to a more stable compound in a physiological environment.[11]

  • Modulated Acidity (pKa) : The intramolecular coordination can influence the pKa. By stabilizing the neutral form, it may raise the pKa, meaning a higher pH is required to generate the reactive boronate anion. This has direct implications for designing drugs active at physiological pH (≈7.4).

  • Altered Binding Thermodynamics : The pre-existing coordination means that binding to an external diol requires an initial enthalpic penalty to break the internal B-O interaction. However, the overall binding event may still be favorable. This alters the thermodynamic signature (ΔH and ΔS) of binding compared to a simple alkylboronic acid. A drug developer can leverage this to fine-tune the kinetics (k_on/k_off rates) and thermodynamics of a drug-target interaction.

Experimental Determination of Thermodynamic Parameters

A rigorous understanding of these compounds requires precise experimental measurement of their thermodynamic properties. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile in a single experiment.[12][13] It directly measures the heat change (enthalpy, ΔH) that occurs when two molecules bind. From the resulting binding isotherm, the association constant (Kₐ), and stoichiometry (n) can be determined. Using the fundamental equation ΔG = -RTln(Kₐ) = ΔH - TΔS , the Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated, revealing the key forces driving the interaction.[14]

ITC_Workflow prep 1. Sample Preparation - Boronic Acid in Cell - Diol Ligand in Syringe - Identical Buffer load 2. Instrument Loading - Inject ligand into sample cell - Set Temperature (e.g., 25°C) prep->load titrate 3. Automated Titration - Series of small, timed injections - Measure differential power (μcal/sec) load->titrate analyze 4. Data Analysis - Integrate peaks to get ΔH per injection - Fit to binding model (e.g., one-site) titrate->analyze results OUTPUT: Kₐ, n, ΔH analyze->results calc CALCULATE: ΔG, ΔS results->calc

Figure 3: A self-validating workflow for an ITC experiment.

Trustworthiness: A Self-Validating ITC Protocol

  • Reagent Preparation :

    • Prepare a concentrated stock of the 2-methoxyethylboronic acid derivative and the target diol (e.g., a catechol-containing molecule).

    • Dialyze both the boronic acid solution and the diol solution extensively against the final experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). This step is critical to minimize heat signals from buffer mismatch.

    • Accurately determine the concentration of both solutions post-dialysis.

  • Instrument Setup :

    • Set the ITC instrument (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).

    • Load the boronic acid solution (typically 10-50 µM) into the sample cell.

    • Load the diol solution (typically 10-20x the concentration of the boronic acid) into the titration syringe.

  • Titration Experiment :

    • Perform an initial 0.5 µL injection to remove any air from the syringe, then discard this data point during analysis.

    • Execute a series of 19-29 injections (e.g., 1.5-2.0 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiments (Self-Validation) :

    • Heats of Dilution : Perform a titration of the diol solution from the syringe into buffer alone in the sample cell. This measures the heat generated simply by diluting the ligand.

    • Buffer Blank : Perform a titration of buffer from the syringe into the boronic acid solution in the cell. This control is often negligible but is good practice.

  • Data Analysis :

    • Subtract the heats of dilution (control experiment) from the primary experimental data.

    • Integrate the resulting heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to an appropriate binding model (e.g., single set of sites) to extract Kₐ, n, and ΔH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR, particularly ¹¹B NMR, is a powerful technique for probing the local chemical environment of the boron atom.[15] It allows for the direct observation of the boron's hybridization state. The trigonal sp² boronic acid gives a broad signal at a downfield chemical shift (δ ≈ 26-30 ppm), while the tetrahedral sp³ boronate gives a sharper, upfield signal (δ ≈ 1-7 ppm).[5] This distinction provides an elegant method for determining the pKa of the boronic acid and for quantifying the formation of boronate esters upon diol binding.[7]

Protocol for pKa Determination via ¹¹B NMR Titration

  • Sample Preparation : Prepare a stock solution of the 2-methoxyethylboronic acid derivative (e.g., 10 mM) in D₂O.

  • pH Adjustment : Create a series of samples (e.g., 10-12 samples) spanning a pH range from ~pH 6 to pH 11. Adjust the pD (the pH reading in D₂O) of each sample using small aliquots of NaOD or DCl. Note: pD = pH_reading + 0.4.

  • NMR Acquisition : Acquire a ¹¹B NMR spectrum for each sample at a constant temperature.

  • Data Analysis :

    • Measure the chemical shift (δ) for each spectrum. As the pD increases, the observed chemical shift will move upfield from the characteristic sp² value towards the sp³ value.

    • Plot the observed chemical shift against the pD.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa of the boronic acid.

Data Interpretation: A Comparative Case Study

To illustrate the impact of the 2-methoxyethyl group, consider the hypothetical thermodynamic data for the binding of two different boronic acids to a model diol, Alizarin Red S (ARS), at pH 7.4 and 25°C.

CompoundKₐ (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
Phenylboronic Acid2,500-4.6-6.2+1.6Enthalpy
2-Methoxyethylboronic Acid1,800-4.4-3.5-0.9Enthalpy & Entropy

Analysis:

  • Phenylboronic Acid : The binding is strong and overwhelmingly enthalpy-driven (ΔH = -6.2 kcal/mol). This suggests the formation of strong, favorable covalent and non-covalent interactions (like hydrogen bonds) in the bound state. The entropic contribution is slightly unfavorable (-TΔS = +1.6 kcal/mol), which is common as binding constrains the rotational and translational freedom of the molecules.

  • 2-Methoxyethylboronic Acid Derivative : The binding affinity is slightly lower. Critically, the binding is significantly less enthalpically favorable (ΔH = -3.5 kcal/mol) but is now entropically favorable (-TΔS = -0.9 kcal/mol).

    • Expert Interpretation : The less favorable enthalpy can be explained by the energetic cost required to break or disrupt the intramolecular B-O coordination before binding to the external diol (ARS). The favorable entropy suggests that the release of ordered water molecules from the binding site and the flexible nature of the ethyl chain contribute positively to the overall free energy of binding.

Implications for Rational Drug Design

Understanding the thermodynamic signature of a 2-methoxyethylboronic acid derivative provides actionable insights for drug developers:

  • Optimizing Stability : The inherent stability conferred by intramolecular coordination makes these derivatives attractive starting points for developing drugs that can survive the oxidative environment in vivo.[16]

  • Tuning Affinity and Selectivity : The balance of enthalpy and entropy can be tuned. Modifying the alkyl chain or the ether component can alter the stability of the intramolecular coordination, thereby changing the binding profile. This allows for fine-tuning of affinity for the target and potentially designing-out affinity for off-targets.

  • Improving Pharmacokinetics : The thermodynamics of binding directly relates to drug-target residence time. An interaction that is highly enthalpy-driven often corresponds to a slower off-rate (k_off), which can lead to a more durable pharmacological effect. By modulating the substituent, a developer can tune this residence time to match the desired clinical profile.

Conclusion

The 2-methoxyethyl substituent is a powerful modulator of boronic acid thermodynamics. Through intramolecular coordination, it enhances stability and fundamentally alters the enthalpic and entropic contributions to diol binding. This creates a unique thermodynamic signature that can be exploited in rational drug design. By employing robust analytical techniques like Isothermal Titration Calorimetry and ¹¹B NMR, researchers can gain a precise understanding of these energetic landscapes. This knowledge is not merely academic; it is a critical tool for designing safer, more effective, and more stable boronic acid-based therapeutics for a wide range of diseases.

References

  • Dziuba, K., & Dąbrowski, M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

  • Valenzuela, A. E., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Graham, B. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Pilarski, R., & Fylaktakidou, K. C. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Mako, T. L., & Andrew, J. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. [Link]

  • Bastug, A. S., & Cil, E. (2015). Formation constants and coordination thermodynamics for binary complexes of Cu(II) and some α-amino acids in aqueous solution. ResearchGate. [Link]

  • Roy, A., et al. (2012). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. PMC. [Link]

  • Jackowska, M., et al. (2014). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Graham, B., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Pilarski, R., & Fylaktakidou, K. C. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Wiskur, S. L., et al. (2004). Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity. PubMed. [Link]

  • Graham, B. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. MIT TLO. [Link]

  • van den Berg, S. A. A., et al. (2018). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol. ResearchGate. [Link]

  • Malvern Panalytical. (2023). Measuring binding kinetics with isothermal titration calorimetry. YouTube. [Link]

  • Velazquez-Campoy, A., et al. (2009). Isothermal titration calorimetry to determine association constants for high-affinity ligands. PubMed. [Link]

  • Yang, W., et al. (2003). Boronic acid compounds as potential pharmaceutical agents. PubMed. [Link]

  • Graham, B. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Valenzuela, A. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Mako, T. L., & Andrew, J. (2024). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. [Link]

  • Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Valenzuela, A. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. [Link]

Sources

Exploratory

Safety data sheet (SDS) for (2-Methoxyethyl)boronic acid

Topic: Technical Stewardship Guide: (2-Methoxyethyl)boronic acid CAS: 16351-74-9 Document Type: Technical Whitepaper & Risk Management Protocol Executive Summary & Chemical Architecture Strategic Context: (2-Methoxyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Stewardship Guide: (2-Methoxyethyl)boronic acid CAS: 16351-74-9 Document Type: Technical Whitepaper & Risk Management Protocol

Executive Summary & Chemical Architecture

Strategic Context: (2-Methoxyethyl)boronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions. Its value lies in the introduction of the 2-methoxyethyl motif—a polar, non-ionizable side chain often employed in medicinal chemistry to modulate lipophilicity (


) and improve metabolic stability compared to simple alkyl chains.

Unlike standard aryl boronic acids, alkyl boronic acids possess unique stability profiles and reactivity patterns that require specific handling protocols to maintain reagent integrity and ensure operator safety.

Chemical Identity:

  • IUPAC Name: (2-Methoxyethyl)boronic acid

  • CAS Number: 16351-74-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 103.91 g/mol

  • Structure:

    
    
    
  • Physical State: White to off-white solid (often hygroscopic).

Technical Insight – The "Boroxine Cycle": Free alkyl boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, known as boroxines . This dehydration is reversible but can alter stoichiometry in precision synthesis.



Operational Implication: Analytical samples (NMR) should often be run with a drop of 

to shift the equilibrium fully to the monomeric acid species for accurate integration.

Comprehensive Hazard Analysis (Mechanistic Toxicology)

While standard Safety Data Sheets (SDS) classify this compound based on acute effects, a "Senior Scientist" approach requires evaluating structural alerts.

Regulatory Classification (GHS)

Based on homologous alkyl boronic acids, the baseline classification is Warning .

Hazard CodeDescriptionMechanistic Cause
H315 Causes skin irritationAcidic nature of the empty p-orbital on Boron Lewis acid interaction with skin proteins.
H319 Causes serious eye irritationMucosal membrane desiccation and pH alteration.
H335 May cause respiratory irritationInhalation of fine dusts triggers bronchial inflammation.
H302 Harmful if swallowedGeneral toxicity of organoboron metabolites.
The "Methoxyethyl" Structural Alert (Expert Insight)

The 2-methoxyethyl side chain (


) is structurally analogous to 2-Methoxyethanol (EGME) , a known reproductive toxicant and teratogen.
  • Risk Hypothesis: While specific metabolic data for CAS 16351-74-9 may be limited, metabolic cleavage of the C-B bond (oxidative deboronation) could theoretically release 2-methoxyethanol derivatives in vivo.

  • Precautionary Principle: Treat this compound with the same exposure controls used for reproductive toxins, particularly for personnel who are pregnant or planning to conceive.

Visualized Hazard Logic

HazardLogic cluster_0 Compound Structure cluster_1 Toxicological Mechanism cluster_2 Safety Outcome Compound (2-Methoxyethyl)boronic acid Moiety1 Boronic Acid Head (-B(OH)2) Compound->Moiety1 Moiety2 Methoxyethyl Tail (MeO-Et-) Compound->Moiety2 LewisAcid Lewis Acidity (Protein Binding) Moiety1->LewisAcid Metabolism Potential Metabolic Cleavage Moiety2->Metabolism Irritation H315/H319 (Irritation) LewisAcid->Irritation ReproRisk Precautionary Repro-Tox Control Metabolism->ReproRisk Theoretical Risk

Figure 1: Structural Activity Relationship (SAR) analysis driving the safety protocols.

Safe Handling & Storage Architecture

To ensure both safety and reagent efficacy (preventing protodeboronation), the following "Self-Validating" protocol is recommended.

Storage Protocol
  • Temperature: 2°C to 8°C (Refrigerator). Why? Retards the kinetics of dehydration to boroxine and oxidative degradation.

  • Atmosphere: Inert Gas (Argon/Nitrogen). Why? Alkyl boronic acids are susceptible to slow oxidation by atmospheric oxygen, converting them to the corresponding alcohol (

    
    ) and boric acid.
    
  • Container: Tightly sealed glass with Parafilm or Teflon tape.

Operational Workflow (The "Self-Validating" System)

Before any reaction, the researcher must validate the reagent quality.

  • Visual Check: Product must be white/off-white. Yellowing indicates oxidation.

  • Solubility Check: Dissolve a small amount in Methanol. Cloudiness suggests significant conversion to Boric Acid (insoluble in MeOH).

  • Stoichiometry Adjustment: If using older stock, assume 5-10% boroxine formation and adjust molecular weight calculations slightly or use an excess.

Handling Workflow Diagram

HandlingFlow Start Reagent Retrieval (From 4°C Storage) Equilibrate Warm to Room Temp (Prevents Condensation) Start->Equilibrate Open Open in Fume Hood (Argon Blanket) Equilibrate->Open Check Quality Check: Is it White & Free Flowing? Open->Check Bad Discard/Recrystallize (Oxidation Likely) Check->Bad No (Yellow/Clumpy) Good Weigh Reagent Check->Good Yes Reseal Purge Headspace (Ar) & Seal with Parafilm Good->Reseal Return Return to 4°C Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for maintaining reagent integrity.

Emergency Response & Waste Management

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes. Critical: Boronic acids can buffer local pH; continuous irrigation is vital to remove the Lewis acid source.

  • Skin Contact: Wash with soap and water.[1][2] Do not use solvents (ethanol/DMSO) which may enhance transdermal absorption of the methoxyethyl moiety.

  • Inhalation: Move to fresh air. If wheezing occurs, medical attention is required (asthmatic sensitization is rare but possible).

Fire Fighting
  • Media: Alcohol-resistant foam, dry chemical, or

    
    .
    
  • Hazards: Combustion generates Boron Oxides (irritating white smoke) and Carbon Monoxide. Firefighters must wear SCBA.

Disposal
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: Boron compounds are generally not biodegradable. Do not dispose of via sinks/drains.

Application Context: Suzuki-Miyaura Coupling

Technical Challenge: Alkyl boronic acids are slower to transmetallate than aryl partners and are prone to


-hydride elimination or protodeboronation.

Optimization Strategy:

  • Base Selection: Use milder bases (

    
     or 
    
    
    
    ) rather than strong hydroxides to prevent protodeboronation.
  • Catalyst: Electron-rich ligands (e.g., PCy3, SPhos) facilitate the oxidative addition and transmetallation steps for alkyl-boron species.

  • Additives: Addition of silver salts (e.g.,

    
    ) can sometimes facilitate the transmetallation of alkyl boronic acids.
    

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet for (2-Methoxyethyl)boronic acid pinacol ester (Analogous data). Retrieved from

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive source on boronic acid stability and handling).

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-Methoxyethanol. (Source for structural alert toxicity data). Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Mechanistic insights on protodeboronation). Retrieved from

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for (2-Methoxyethyl)boronic acid

Application Note: Suzuki-Miyaura Coupling of (2-Methoxyethyl)boron Species -Alkoxy Alkylboron Reagents Part 1: Executive Summary & Strategic Pivot The Challenge: Direct coupling of (2-methoxyethyl)boronic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of (2-Methoxyethyl)boron Species


-Alkoxy Alkylboron Reagents

Part 1: Executive Summary & Strategic Pivot

The Challenge: Direct coupling of (2-methoxyethyl)boronic acid presents a severe synthetic challenge. Unlike aryl boronic acids, this reagent possesses two critical failure modes:

  • 
    -Hydride Elimination:  The resulting alkyl-palladium intermediate contains 
    
    
    
    -hydrogens.[1][2] Without specific ligand control, the metal center rapidly undergoes
    
    
    -hydride elimination, ejecting vinyl methyl ether and reducing the aryl halide (hydrodehalogenation) rather than forming the C-C bond.
  • Protodeboronation & Stability: Primary alkyl boronic acids are prone to oxidative degradation and protodeboronation. The (2-methoxyethyl) moiety is particularly sensitive due to the inductive effect of the oxygen.

The Solution: For robust, reproducible results in drug discovery, do not use the free boronic acid. The industry standard is to utilize the Potassium (2-Methoxyethyl)trifluoroborate salt or the MIDA boronate . These "masked" species release the active boronic acid slowly in situ, maintaining low standing concentrations that favor transmetallation over decomposition.

This guide details the Molander Protocol (Trifluoroborate) and the Buchwald Protocol (Boronate Ester), which are the only authoritative methods for this specific motif.

Part 2: Technical Deep Dive & Mechanism

The Causality of Failure (Why Standard Conditions Fail)

In a standard Suzuki coupling (e.g., Pd(PPh


)

/ Na

CO

), the rate of transmetallation for alkyl boronates is slow. This allows the competing pathway—

-hydride elimination—to dominate.
  • Mechanism: Following oxidative addition to Ar-X, the palladium species transmetallates to form L

    
    Pd(Ar)(CH
    
    
    
    CH
    
    
    OMe)
    .
  • The Critical Junction: This intermediate has a syn-coplanar

    
    -hydrogen.[2] If the ligand is small (like PPh
    
    
    
    ), the complex rotates, the Pd-H interaction forms, and the complex collapses to Ar-H and CH
    
    
    =CHOMe.
  • The Fix: We must use bulky, electron-rich ligands (RuPhos, SPhos, or PCy

    
    ). These ligands occupy the coordination sphere, physically preventing the conformational change required for 
    
    
    
    -hydride elimination and electronically accelerating the desired reductive elimination.
Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition that dictates yield.

G Start Pd(0) Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd Ar-X TransMet Transmetallation (L-Pd-Ar-Alkyl) OxAdd->TransMet R-BF3K / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim FAST (Bulky Ligand: RuPhos) BetaElim Beta-Hydride Elimination (Side Product: Vinyl Ether) TransMet->BetaElim SLOW (Suppressed by Sterics) RedElim->Start Regeneration

Figure 1: Kinetic competition in alkyl-Suzuki coupling. Success depends on accelerating the Green pathway over the Red pathway.

Part 3: Experimental Protocols

Protocol A: The Molander Method (Recommended)

Best for: High-throughput synthesis, scale-up, and air stability. Reagent: Potassium (2-methoxyethyl)trifluoroborate (CAS: 446066-66-8).

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Bromide/Chloride 1.0 Electrophile

| K-(2-methoxyethyl)BF


  | 1.2 - 1.5 | Nucleophile (Stable Precursor) |
| Pd(OAc)

| 0.02 - 0.05 | Catalyst Precursor | | RuPhos | 0.04 - 0.10 | Ligand (Prevents

-elimination) | | Cs

CO

| 3.0 | Base (Hydrolyzes BF

) | | Toluene / Water | 3:1 Ratio | Solvent System (Biphasic is crucial) |

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Aryl Halide (1.0 mmol), Potassium (2-methoxyethyl)trifluoroborate (1.5 mmol, 249 mg), Cs

    
    CO
    
    
    
    (3.0 mmol, 977 mg), Pd(OAc)
    
    
    (5 mol%, 11 mg), and RuPhos (10 mol%, 46 mg).
  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen promotes rapid catalyst death in alkyl couplings.

  • Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

    • Note: The water is necessary to dissolve the base and facilitate the hydrolysis of the -BF

      
       to the active -B(OH)
      
      
      
      species.
  • Reaction: Heat the mixture to 80–95 °C with vigorous stirring for 18–24 hours.

    • Visual Check: The reaction should turn black/brown. If palladium black precipitates immediately (within 10 mins), the ligand failed to coordinate; check ligand quality.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO

    
    .
    
  • Purification: Silica gel chromatography. (Note: The product is an ether; ensure it doesn't co-elute with phosphine oxide byproducts).

Protocol B: The Buchwald Method (Alternative)

Best for: Late-stage functionalization where basicity must be milder. Reagent: 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester).

Reagents:

  • Catalyst: Pd(OAc)

    
     + SPhos (or Pd-SPhos G3/G4 precatalyst).
    
  • Base: K

    
    PO
    
    
    
    (Potassium Phosphate Tribasic).
  • Solvent: n-Butanol or Toluene/Water (10:1).

Procedure:

  • Combine Aryl Halide (1.0 equiv), Boronic Ester (1.2 equiv), Pd(OAc)

    
     (2 mol%), SPhos (4 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Add n-Butanol (0.2 M concentration).

  • Heat to 100 °C for 12 hours.

  • Why this works: SPhos is exceptionally good at coupling alkyl boronates. The n-Butanol solvent aids in the solubility of the phosphate base while providing a protic source for boron activation.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to optimize conditions if the standard protocol yields <50%.

DecisionTree Start Reaction Analysis CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes Oxidative Issue: Catalyst Death (Pd Black forms early) CheckSM->Oxidative No (Stalled) Protodebor Issue: Protodeboronation (Ar-X remains, Boron gone) CheckProd->Protodebor No (Boron consumed) BetaElim Issue: Beta-Hydride Elim (Ar-H observed) CheckProd->BetaElim No (Reduction Product) Sol1 Sol1 Protodebor->Sol1 Solution: Switch to Molander BF3K salt Sol2 Sol2 BetaElim->Sol2 Solution: Switch to RuPhos or SPhos Sol3 Sol3 Oxidative->Sol3 Solution: Degas solvents more thoroughly

Figure 2: Troubleshooting logic for alkyl-Suzuki couplings.

Part 5: References

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition.

    • Context: Establishes the superiority of BF3K salts for alkyl coupling to avoid instability issues.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Context: While focused on C-N, this review details the ligand design (RuPhos/SPhos) specifically engineered to prevent

      
      -hydride elimination in alkyl-Pd intermediates.
      
  • Molander, G. A., & Sandrock, D. L. (2011). "Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates." Current Organic Chemistry.

    • Context: Provides specific solvent/base ratios for difficult alkyl couplings.

  • Littke, A. F., & Fu, G. C. (2001). "A Versatile, Air-Stable Catalyst for the Cross-Coupling of Aryl Chlorides with Alkylboronic Acids." Journal of the American Chemical Society.[3][4]

    • Context: The foundational work on using bulky phosphines (PCy3) to enable alkyl-alkyl/aryl coupling.

Sources

Application

Palladium catalysts for alkyl boronic acid cross-coupling

Executive Summary & Core Directive This guide addresses one of the most challenging frontiers in palladium catalysis: the cross-coupling of alkyl boronic acids (sp³ centers) with aryl/vinyl halides. Unlike standard aryl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses one of the most challenging frontiers in palladium catalysis: the cross-coupling of alkyl boronic acids (sp³ centers) with aryl/vinyl halides. Unlike standard aryl-aryl couplings, B-alkyl couplings are plagued by slow transmetallation and rapid


-hydride elimination, often leading to isomerization or reduction byproducts rather than the desired C(sp²)–C(sp³) bond.

The Solution: Success relies on "forcing" the catalytic cycle. We must utilize electron-rich, bulky phosphine ligands (e.g.,


, 

) to accelerate reductive elimination over

-hydride elimination. This protocol details the mechanistic rationale, optimal ligand systems, and step-by-step procedures for primary and secondary alkyl boronic acids.

Mechanistic Insight: The -Hydride Trap

To troubleshoot B-alkyl coupling, one must understand why it fails under "standard" conditions (e.g.,


).
  • Transmetallation Barrier: Alkyl boronic acids are less nucleophilic than their aryl counterparts. They require activation by a base (forming a boronate) to transfer the alkyl group to the Palladium center.

  • The "Danger Zone": Upon transmetallation, the complex becomes an Ar-Pd(II)-Alkyl species.

    • Path A (Desired): Reductive Elimination

      
       Product + Pd(0).
      
    • Path B (Parasitic):

      
      -Hydride Elimination 
      
      
      
      Alkene + Pd-H
      
      
      Reduction (Hydrodehalogenation).

Expert Insight: In standard systems, Path B is kinetically favored because sp³ alkyl groups are flexible, allowing the


-hydrogen to align with the Pd orbital. We reverse this kinetics using bulky ligands . Large cone angles (e.g., PCy3 

= 170°) destabilize the square-planar Pd(II) complex, sterically compressing the Ar and Alkyl groups together, thereby accelerating Reductive Elimination.
Diagram 1: The B-Alkyl Catalytic Cycle & The -Hydride Trap

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar (X) OxAdd->PdII_Ar Transmet Transmetallation (Alkyl-B(OH)2 + Base) PdII_Ar->Transmet PdII_Dialkyl CRITICAL INTERMEDIATE [L-Pd(II)(Ar)(Alkyl)] Transmet->PdII_Dialkyl RedElim Reductive Elimination (Fast with Bulky Ligands) PdII_Dialkyl->RedElim  Path A (Desired) BetaElim β-Hydride Elimination (Parasitic Pathway) PdII_Dialkyl->BetaElim  Path B (Avoid) RedElim->Pd0 Regenerates Product Product (Ar-Alkyl) RedElim->Product Byproduct Byproducts (Alkene + Ar-H) BetaElim->Byproduct

Caption: The kinetic competition between Reductive Elimination and


-Hydride Elimination determines yield. Bulky ligands favor Path A.

Catalyst & Ligand Selection Matrix

Do not guess. Select your system based on the steric demand of your alkyl partner.

Substrate ClassRecommended LigandCatalyst PrecursorBase / AdditiveRationale
Primary Alkyl ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Tricyclohexylphosphine)

or


High electron density promotes OA; Bulk promotes RE. Water is essential for boronate formation.[1]
Secondary Alkyl RuPhos or



or

Extreme bulk required to prevent isomerization. Ag2O aids transmetallation via "push-pull" mechanism.
Methyl/Ethyl

or S-Phos


Small alkyls are less prone to

-elimination but require highly active catalysts for transmetallation.

Experimental Protocols

Protocol A: Coupling of Primary Alkyl Boronic Acids

Standard conditions adapted from the Fu Laboratory.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Boronic Acid (1.5 equiv) — Note: Use excess due to protodeboronation.

  • 
     (0.05 equiv)
    
  • 
     (0.10 equiv) — Handle in glovebox or use 
    
    
    
    salt with extra base.
  • 
     (3.0 equiv) — Strictly use hydrated salt or add 5% v/v water.
    
  • Solvent: Toluene or THF.

Step-by-Step:

  • Catalyst Pre-formation: In a vial, mix

    
     and 
    
    
    
    in Toluene. Stir for 15 min under Argon. The solution should turn from orange to pale yellow (formation of active
    
    
    ).
  • Reaction Assembly: Add the Aryl Bromide, Alkyl Boronic Acid, and

    
     to a reaction tube equipped with a stir bar.
    
  • Solvent Addition: Add the pre-formed catalyst solution to the solids. Cap the tube with a septum and purge with Argon for 5 minutes.[2]

  • Incubation: Heat to 100°C for 12–24 hours. Vigorous stirring is mandatory as the phosphate base is insoluble.

  • Workup: Cool to RT. Dilute with diethyl ether and wash with water (to remove boronic acid residues). Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography. Note: Alkyl-aryl products are often non-polar; start with 100% Hexanes.

Validation Check:

  • If the reaction turns black immediately (Pd black precipitation), your ligand:Pd ratio is off, or oxygen entered the system.

  • If you observe the reduced arene (Ar-H),

    
    -hydride elimination is winning. Increase ligand bulk (switch to 
    
    
    
    ) or lower temperature.
Protocol B: Stereospecific Coupling of Secondary Alkyl Boronic Acids

Conditions for retention of configuration (e.g., cyclopropyl or benzylic secondary boronic acids).

Reagents:

  • Aryl Iodide (1.0 equiv) — Iodides are preferred for secondary coupling to facilitate lower temps.

  • Sec-Alkyl Boronic Acid (1.5 equiv)

  • 
     (0.10 equiv) or 
    
    
    
    / S-Phos
  • Promoter:

    
     (1.5 equiv) — Critical for transmetallation without base-mediated isomerization.
    
  • Solvent: DME (Dimethoxyethane).

Step-by-Step:

  • Drying: Flame-dry the reaction flask. Moisture can lead to protodeboronation of secondary alkyl groups.

  • Assembly: Charge flask with

    
    , 
    
    
    
    , Aryl Iodide, and Boronic Acid under an inert atmosphere (Glovebox preferred).
  • Solvation: Add anhydrous DME.

  • Reaction: Stir at 80°C for 6–12 hours. Protect from light (silver salts are photosensitive).

  • Filtration: Filter through a pad of Celite to remove silver residues.

  • Analysis: Check stereochemistry via Chiral HPLC or optical rotation compared to standards.

Troubleshooting & Decision Workflow

Use this logic flow to diagnose failures in your synthesis.

Diagram 2: Optimization Logic Flow

G Start Reaction Failed/Low Yield CheckByproduct Analyze Byproducts (GC/LC-MS) Start->CheckByproduct ArH Reduced Arene (Ar-H) Found CheckByproduct->ArH Reduction SM Starting Material (Ar-X) Remains CheckByproduct->SM No Reaction Homo Homocoupling (Ar-Ar) CheckByproduct->Homo Dimerization Action1 Cause: β-Hydride Elimination Fix: Use bulkier ligand (PCy3 -> P(tBu)3) or lower Temp ArH->Action1 Action2 Cause: Catalyst Death or Inactive Boron Fix: Add Water (5%) for solubility or Switch to Ag2O promoter SM->Action2 Action3 Cause: Transmetallation too slow Fix: Increase Boronic Acid equiv (2.0x) or Slow addition of Ar-X Homo->Action3

Caption: Diagnostic tree for B-Alkyl Suzuki coupling failures based on crude reaction analysis.

References

  • Mechanistic Origins & PCy3 Protocol: Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society. [Link][1]

  • Secondary Alkyl Coupling & Stereochemistry: Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). "Cross Coupling of Chiral Secondary Organoboronic Esters with Retention of Configuration." Journal of the American Chemical Society. [Link][1]

  • Use of Silver Oxide (Ag2O): Zou, G., Falck, J. R. (2001). "Suzuki-Miyaura Cross-Coupling of Lithium n-Butylborate with Aryl Halides." Tetrahedron Letters. [Link]

  • Comprehensive Review of Alkyl Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Reviews. [Link]

Sources

Method

Application Note: High-Fidelity Cross-Coupling of (2-Methoxyethyl)boronic Acid with Aryl Chlorides

[1] - Suzuki-Miyaura coupling. Executive Summary The coupling of (2-Methoxyethyl)boronic acid with aryl chlorides represents a challenging class of Suzuki-Miyaura cross-coupling.[1] This transformation requires forging a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-

Suzuki-Miyaura coupling.

Executive Summary

The coupling of (2-Methoxyethyl)boronic acid with aryl chlorides represents a challenging class of Suzuki-Miyaura cross-coupling.[1] This transformation requires forging a bond between an inert electrophile (Ar-Cl) and a nucleophile prone to protodeboronation and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-elimination.

Standard protocols for aryl-aryl coupling (e.g., Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


)

/Na

CO

) often fail here. This guide details a Third-Generation Buchwald Precatalyst System specifically engineered to facilitate oxidative addition into electron-neutral/rich aryl chlorides while stabilizing the alkyl-palladium intermediate against non-productive elimination pathways.[1]

Mechanistic Analysis & Challenges

To achieve high yields, the experimentalist must address three competing mechanistic forces.

The Inert Electrophile (Ar-Cl)

Aryl chlorides possess a high bond dissociation energy (C-Cl ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 95 kcal/mol) compared to bromides or iodides. Standard Pd(0) sources cannot oxidatively add to Ar-Cl at reasonable rates without electron-rich, bulky ligands (e.g., dialkylbiarylphosphines) that increase the electron density on the metal center.[1]
The Labile Nucleophile (Alkyl-B)

Unlike aryl boronic acids, alkyl boronic acids are slower to transmetallate.[1] Furthermore, the (2-methoxyethyl) group introduces two specific risks:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  Once transmetallated, the resulting alkyl-Pd species possesses 
    
    
    
    -hydrogens. If reductive elimination is slow, the complex will undergo ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    -elimination to form a vinyl ether (which hydrolyzes) and a Pd-hydride species.
  • Protodeboronation: The

    
     C-B bond is susceptible to hydrolytic cleavage under basic conditions, destroying the stoichiometry before the reaction completes.
    
Mechanistic Visualization

The following diagram illustrates the productive cycle versus the "drain" of


-elimination.

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl (Slow for Cl) TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast Ligand Required BetaElim β-Hydride Elimination (SIDE REACTION) TransMet->BetaElim If Red. Elim. is slow RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive coupling and


-elimination.

Critical Reagent Selection

Based on the mechanistic constraints, the following system is validated for this specific transformation.

ComponentRecommendationRationale
Catalyst RuPhos Pd G4 (or SPhos Pd G4)RuPhos and SPhos are bulky, electron-rich Buchwald ligands.[1] They facilitate Ar-Cl oxidative addition and, crucially, accelerate reductive elimination, outcompeting ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-elimination. The G4 precatalyst ensures a defined 1:1 Pd:L ratio and rapid activation at low temperatures.
Base Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

PO

(3.0 equiv)
A strong, bulky inorganic base is required to activate the weak alkyl boronic acid. Carbonates (K

CO

) are often too weak for difficult alkyl transfers.
Solvent Toluene / Water (10:1) The biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Toluene solubilizes the catalyst and aryl chloride.
Boron Source (2-Methoxyethyl)boronic acid Use 1.5 equivalents.[1] Excess is required to account for protodeboronation side-reactions.[1]

Detailed Experimental Protocol

Preparation
  • Scale: This protocol is written for a 1.0 mmol scale reaction.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon) is mandatory .[1] Oxygen poisons the catalyst and accelerates boronic acid oxidation.

Step-by-Step Procedure
  • Vessel Charging:

    • To a clean, oven-dried reaction vial (equipped with a magnetic stir bar), add Aryl Chloride (1.0 mmol, 1.0 equiv).

    • Add (2-Methoxyethyl)boronic acid (156 mg, 1.5 mmol, 1.5 equiv).

    • Add RuPhos Pd G4 (2-5 mol%; 20-40 mg).[1] Note: If G4 is unavailable, use Pd(OAc)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (5 mol%) + RuPhos (10 mol%).
      
    • Add Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      PO
      
      
      
      (636 mg, 3.0 mmol, 3.0 equiv).
  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Via syringe, add Toluene (4.0 mL) and degassed Water (0.4 mL).[1]

    • Tip: Pre-degassing solvents by sparging with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       for 15 mins is recommended for high-fidelity results.
      
  • Reaction:

    • Place the vial in a pre-heated block at 95 °C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires high shear to ensure phase transfer.

    • Monitor by TLC or LC-MS at 2 hours and 16 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1]

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Nangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash column chromatography (Silica gel).[1][3]

    • Note on Detection: The product lacks the distinct UV activity of the starting material if the aryl ring is simple. Use KMnO

      
       stain to visualize the alkyl chain if UV is weak.
      

Optimization & Troubleshooting

If the standard protocol yields <50%, follow this logic tree to diagnose the failure mode.

Optimization Start Low Yield? CheckSM Is Ar-Cl remaining? Start->CheckSM CheckBoron Is Boronic Acid gone? CheckSM->CheckBoron Yes (Low Conversion) Sol3 Beta-Elimination Action: Lower Temp (80C) or use RuPhos CheckSM->Sol3 No (Complex Mixture) Sol1 Cat. Death/Oxidation Action: Increase Cat. Load or switch to XPhos CheckBoron->Sol1 No (Cat. Inactive) Sol2 Protodeboronation Action: Switch to Trifluoroborate (BF3K) CheckBoron->Sol2 Yes (Unstable Nu)

Figure 2: Decision tree for reaction optimization.[1]

Key Troubleshooting Notes:
  • Problem: Protodeboronation (Boronic acid decomposes before coupling).

    • Solution: Convert the boronic acid to the Potassium Trifluoroborate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      )  salt. These are significantly more stable to air and moisture and release the active boronic acid slowly in the reaction media.
      
  • Problem: Low Conversion of Ar-Cl.

    • Solution: The oxidative addition is the bottleneck. Switch to XPhos Pd G4 , which is sterically bulkier and often superior for extremely hindered or electron-rich aryl chlorides.[1]

Safety & Handling

  • Palladium Residues: Pd-contaminated waste must be segregated from general organic waste.[1]

  • Boronic Acids: While generally low toxicity, avoid inhalation of dust.[1]

  • Pressure: Heating toluene/water to 95°C in a sealed vial generates pressure. Use pressure-rated vials or a reflux condenser under

    
    .
    

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005. Link[1]

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 2007.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1] Link

  • RuPhos Pd G4 Product Guide. Sigma-Aldrich / Merck KGaA.[1] Link

Sources

Application

Application Note: High-Fidelity Synthesis of (2-Methoxyethyl)boronic Acid

Executive Summary This application note details the protocol for synthesizing (2-methoxyethyl)boronic acid via a Grignard reaction with triisopropyl borate ( ). While alkylboronic acids are standard building blocks in Su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing (2-methoxyethyl)boronic acid via a Grignard reaction with triisopropyl borate (


). While alkylboronic acids are standard building blocks in Suzuki-Miyaura cross-couplings, this specific target presents a unique challenge: the presence of a 

-alkoxy group makes the intermediate organometallic species prone to

-elimination, releasing ethylene gas and destroying the product yield.

This guide utilizes triisopropyl borate instead of the more common trimethyl borate. The steric bulk of the isopropyl groups suppresses the formation of the unwanted bis-alkylated borinic acid byproduct, ensuring high selectivity for the mono-alkylated species.

Mechanistic Insight & Reaction Design

The Challenge: -Elimination

The synthesis relies on the generation of 2-methoxyethylmagnesium bromide. A critical failure mode in this synthesis is the thermodynamic instability of


-heteroatom-substituted organometallics. If the temperature is not strictly controlled, the Grignard reagent undergoes 

-elimination:


Strategic Mitigation:

  • Cryogenic Assembly: The Grignard formation and subsequent transmetallation must occur at controlled low temperatures (

    
    C to 
    
    
    
    C).
  • Steric Control: Using

    
     ensures that after the first alkyl group adds, the steric crowding around the boron atom disfavors the approach of a second Grignard molecule, preventing over-alkylation.
    
Reaction Pathway Visualization

The following diagram illustrates the chemical pathway and the critical "Ate" complex intermediate.

ReactionPathway Start 2-Methoxyethyl Bromide Mg Mg / THF Start->Mg Grignard Grignard Reagent (Unstable > 0°C) Mg->Grignard Grignard Formation AteComplex Boronate 'Ate' Complex Grignard->AteComplex -78°C Addition SideProduct Ethylene (Gas) (Avoid via Temp Control) Grignard->SideProduct β-Elimination Borate Triisopropyl Borate Borate->AteComplex Hydrolysis Acidic Hydrolysis AteComplex->Hydrolysis Quench Product (2-Methoxyethyl) boronic Acid Hydrolysis->Product Workup

Figure 1: Reaction pathway highlighting the critical instability node (Grignard) and the stabilization via the 'Ate' complex.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Precursor Triisopropyl Borate (

)
Boron source; steric bulk prevents over-addition.[1]
Halide 1-Bromo-2-methoxyethaneGrignard precursor.
Metal Magnesium turnings (Grignard grade)Mechanically activated (crushed/stirred dry) before use.
Solvent Anhydrous THFStabilizes Grignard; must be peroxide-free.
Acid 1M HCl or

Hydrolysis of the boronate ester.
Inert Gas Nitrogen or ArgonEssential. Borates hydrolyze rapidly in moist air.
Step-by-Step Procedure
Step 1: Preparation of 2-Methoxyethylmagnesium Bromide

Note: Commercial solutions are available, but fresh preparation is recommended for titer accuracy.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush continuously with Argon.

  • Activation: Add Mg turnings (1.2 equiv) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total 1-bromo-2-methoxyethane volume.

    • Self-Validation Check: The solution should turn colorless (iodine consumption) and begin to reflux spontaneously. If not, sonicate or add a drop of dibromoethane.

  • Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the Mg suspension.

    • Critical Control: Maintain internal temperature between

      
      C and 
      
      
      
      C using an ice/salt bath. Do not let this exotherm exceed
      
      
      C
      to prevent
      
      
      -elimination [1].
  • Digestion: Stir at

    
    C for 1 hour after addition is complete.
    
Step 2: Transmetallation (The "Borate Trap")
  • Cooling: In a separate flame-dried flask, dissolve Triisopropyl Borate (1.0 equiv) in anhydrous THF. Cool this solution to

    
    C  (Dry ice/Acetone).
    
  • Addition: Cannulate the prepared Grignard reagent slowly into the borate solution over 30–45 minutes.

    • Why? Adding Grignard to the borate ensures the borate is always in excess during the mixing zone, statistically favoring mono-substitution.

  • Equilibration: Allow the mixture to stir at

    
    C for 1 hour, then slowly warm to room temperature over 4 hours. The mixture will likely become a white slurry (the "Ate" complex).
    
Step 3: Hydrolysis & Workup[2]
  • Quench: Cool the mixture to

    
    C. Slowly add 1M HCl until the pH reaches ~1. Stir vigorously for 30 minutes.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] This cleaves the

      
       bonds and protonates the species to 
      
      
      
      .
  • Extraction: Saturate the aqueous layer with NaCl (salting out). Extract with diethyl ether or ethyl acetate (

    
    ).
    
    • Note: Boronic acids are amphiphilic. Efficient salting out is required to drive the product into the organic phase [2].

  • Purification:

    • Dry organics over

      
      .[1]
      
    • Concentrate in vacuo at low temperature (

      
      C).
      
    • Recrystallization: The crude residue is often a waxy solid. Recrystallize from minimal hot water or an Acetone/Hexane mixture.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Grignard Gen cluster_1 Phase 2: Transmetallation cluster_2 Phase 3: Workup Step1 Activate Mg (Iodine/Heat) Step2 Add Bromide (Temp < 10°C) Step1->Step2 Step4 Slow Addition of Grignard Step2->Step4 Cannulation Step3 Cool B(OiPr)3 to -78°C Step3->Step4 Step5 Warm to RT (Ate Complex) Step4->Step5 Step6 Acid Hydrolysis (pH ~1) Step5->Step6 Step7 Salting Out & Extraction Step6->Step7 Step8 Crystallization Step7->Step8

Figure 2: Operational workflow emphasizing the separation of Grignard generation and the cryogenic borate trap.

Troubleshooting & Quality Control

Self-Validating the Protocol
  • Gas Evolution: If you observe vigorous bubbling during the Grignard formation that is not boiling solvent, you are generating ethylene gas via

    
    -elimination. Action:  Lower the temperature immediately.
    
  • TLC Monitoring: Boronic acids streak on silica. Use a stain specific for Boron, such as Curcumin (turns red/orange) or H2O2/UV (oxidizes to alcohol).

  • Pro-Tip (Pinacol Protection): If the free boronic acid proves too unstable or hygroscopic (common with ether chains), add pinacol (1.1 equiv) to the ether extract before concentration. The resulting pinacol ester is robust, distillable, and stable on the shelf [3].

Analytical Expectations
  • 11B NMR: The definitive check.

    • Triisopropyl borate:[6][10][11]

      
       ppm.
      
    • Product (

      
      ):
      
      
      
      ppm (broad singlet).
    • Borinate impurity (

      
      ):
      
      
      
      ppm.
  • 1H NMR: Look for the diagnostic methoxy singlet (~3.3 ppm) and the methylene triplets. The methylene adjacent to Boron is often broad due to quadrupolar relaxation.

References

  • -Elimination Risks: Wakefield, B. J. Organomagnesium Methods in Organic Synthesis; Academic Press: London, 1995. (Discusses stability of -alkoxy Grignards).
  • Boronic Acid Isolation: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011.

  • Pinacol Esterification Strategy: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. 2014, 43, 412-443.

  • General Synthesis Protocol: Brown, H. C.; Cole, T. E. Organoboranes. 31. A Simple Preparation of Boronic Esters from Organolithium Reagents and Selected Borates. Organometallics 1983, 2, 1316–1319.

Sources

Method

Application Note: C(sp²)–C(sp³) Cross-Coupling of (2-Methoxyethyl)boronic Acid using Pd(dppf)Cl₂

This Application Note is structured to guide researchers through the nuanced application of Pd(dppf)Cl₂ in Suzuki-Miyaura cross-coupling reactions involving (2-Methoxyethyl)boronic acid . This specific coupling represent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced application of Pd(dppf)Cl₂ in Suzuki-Miyaura cross-coupling reactions involving (2-Methoxyethyl)boronic acid . This specific coupling represents a challenging class of C(sp²)–C(sp³) bond formations due to the inherent instability of alkyl boronic acids and the competing β-hydride elimination pathway.

Executive Summary

The 2-methoxyethyl group is a high-value pharmacophore in medicinal chemistry, often employed to modulate lipophilicity (LogD) and improve metabolic stability compared to simple alkyl chains. While the Suzuki-Miyaura reaction is the gold standard for biaryl coupling, the use of alkyl boronic acids—specifically those with β-hydrogens like (2-methoxyethyl)boronic acid—presents two distinct failure modes: protodeboronation of the reagent and β-hydride elimination of the organopalladium intermediate.

This guide details a robust protocol using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . This catalyst is selected specifically for its large bite angle (~99°), which accelerates reductive elimination over the competing β-hydride elimination, enabling successful alkyl-aryl coupling.

Chemist’s Rationale: Mechanistic Causality

The Challenge: β-Hydride Elimination

In standard catalytic cycles, once the alkyl group is transmetallated onto the Palladium center, the resulting LₙPd(Ar)(Alkyl) intermediate has accessible β-hydrogens.[1]

  • Risk: If the palladium center has an open coordination site, the β-hydrogen can coordinate to the metal, leading to elimination of the alkene (methoxyethene) and reduction of the aryl halide to a simple arene (Ar-H).

  • Solution (Pd(dppf)Cl₂): The bidentate ferrocenyl ligand (dppf) is crucial. It remains tightly chelated to the palladium. Its wide bite angle forces the aryl and alkyl groups closer together structurally, increasing the rate of Reductive Elimination (

    
    ) so that it outcompetes β-Hydride Elimination  (
    
    
    
    ).
Reagent Instability: Protodeboronation

Primary alkyl boronic acids are prone to hydrolytic cleavage of the C-B bond, especially in the presence of strong bases or high heat.

  • Strategy: We utilize a biphasic solvent system (Toluene/Water or Dioxane/Water) with a mild inorganic base (K₃PO₄). The water is essential to form the reactive boronate species (Ar-B(OH)₃⁻), but the organic layer protects the bulk of the reagent until reaction.

Critical Material Attributes (CMA)

ComponentSpecificationRationale
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ The dichloromethane adduct is more crystalline, air-stable, and easier to weigh than the solvent-free complex.
Reagent (2-Methoxyethyl)boronic acid Unstable. Store at -20°C. If the solid appears "wet" or gummy, it may have degraded. Recommendation: If available, use the Pinacol Ester or MIDA Ester equivalent for higher stability, though this protocol is optimized for the acid.
Base K₃PO₄ (Tribasic Potassium Phosphate) Provides sufficient basicity for activation without the harshness of hydroxides (NaOH) that accelerate deboronation.
Solvent Toluene / Water (10:1) High-boiling non-polar solvent allows high temp for activation; water is strictly required for the boronic acid mechanism.

Standard Operating Procedure (SOP)

Reaction Diagram (DOT Visualization)

G cluster_comp Competition Zone Start Start: Aryl Halide (Ar-X) + Boronic Acid OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Pd(dppf)Cl2 TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet Base (K3PO4) BetaElim FAILURE MODE: Beta-Hydride Elimination (Ar-H + Alkene) TransMet->BetaElim Slow Reaction Monodentate Ligands RedElim SUCCESS: Reductive Elimination (Ar-Alkyl) TransMet->RedElim Fast Reaction Pd(dppf) Bite Angle

Caption: The kinetic competition between the desired Reductive Elimination and the undesired Beta-Hydride Elimination. Pd(dppf)Cl2 shifts the bias toward the green success path.

Step-by-Step Protocol

Scale: 1.0 mmol Aryl Halide basis.

  • Preparation of Reaction Vessel:

    • Use a thick-walled pressure vial (microwave vial) or a round-bottom flask with a reflux condenser.

    • Add a magnetic stir bar.

    • Crucial: Bake out the glassware or flame-dry under vacuum to remove trace moisture, then backfill with Argon/Nitrogen. (While water is added later, uncontrolled atmospheric moisture can degrade the catalyst precursor).

  • Reagent Addition (Solid):

    • Add Aryl Halide (1.0 equiv, 1.0 mmol).

    • Add (2-Methoxyethyl)boronic acid (2.0 equiv, 2.0 mmol). Note: We use a large excess to account for protodeboronation losses.

    • Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Add K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing:

    • Add Toluene (4.5 mL) and Water (0.5 mL).

    • Degassing (Sparging): Submerge a long needle connected to an Argon line directly into the solvent mixture. Bubble Argon vigorously for 10–15 minutes.

    • Why? Oxygen promotes the oxidation of the phosphine ligand and homocoupling of the boronic acid.

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 90°C with vigorous stirring (800+ RPM). The biphasic mixture must be well-emulsified.

    • Run for 12–18 hours .

  • Monitoring (IPC - In-Process Control):

    • Check by LC-MS or TLC.

    • Target Mass: Look for [M+58]+ (addition of C3H7O).

    • Common Byproduct: Look for [M-X+H] (dehalogenated aryl starting material). If this is high, beta-hydride elimination is occurring.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate layers.[5] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion, SM remaining Catalyst death or Boronic acid degradation.Add another 0.5 equiv of Boronic acid and 2 mol% catalyst after 6 hours. Ensure strict degassing.
Dehalogenated Product (Ar-H) β-Hydride Elimination is dominating.Lower temperature to 80°C. Switch solvent to Dioxane/H₂O (5:1) . Consider using Ag₂CO₃ (1.0 eq) as an additive (though expensive, Ag scavenges halides and can suppress elimination).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce O₂ presence (better degassing). Add the boronic acid slowly (syringe pump) if possible (hard with solid acids, easier with esters).
Black Precipitate early "Palladium Black" formation.Ligand dissociation. Lower temperature or increase catalyst loading. Ensure dppf quality.

Experimental Workflow Diagram

Workflow Setup 1. Charge Solids (Ar-X, Boronic Acid, Base, Pd) Solvent 2. Add Solvent & Degas (Toluene/H2O, Ar sparge) Setup->Solvent Heat 3. Heat to 90°C (12-18 Hours) Solvent->Heat Check 4. IPC (LCMS) Check for Ar-H (fail) vs Product Heat->Check Check->Heat Incomplete (Add more Boronic Acid) Workup 5. Celite Filter & Extraction Check->Workup Complete

Caption: Operational workflow for the batch synthesis of 2-methoxyethyl arenes.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483.[6][7] Link

  • Ishiyama, T.; Abe, S.; Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl-, Aryl-, and Alkylboron Reagents with Triflates." Chemistry Letters, 1992 , 21(4), 691–694. Link

  • Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009 , 48(50), 9240–9261. Link

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition, 2001 , 40(24), 4544–4568. Link

Sources

Application

Application Note: High-Efficiency One-Pot Coupling of (2-Methoxyethyl)boronic acid

This Application Note is designed for medicinal chemists and process engineers seeking to install the 2-methoxyethyl motif—a critical solubility-enhancing group—using the challenging alkyl boronic acid reagent. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers seeking to install the 2-methoxyethyl motif—a critical solubility-enhancing group—using the challenging alkyl boronic acid reagent.

Introduction & Strategic Value

The 2-methoxyethyl group (


) is a privileged motif in drug discovery. It serves as a "solubility handle," mimicking the polarity of polyethylene glycol (PEG) chains while maintaining a small molecular footprint. However, installing this group using (2-Methoxyethyl)boronic acid  is synthetically non-trivial compared to aryl-aryl couplings.
The Challenge: The "Beta-Hydride Trap"

Unlike aryl boronic acids, (2-methoxyethyl)boronic acid possesses


-hydrogens. In standard Suzuki-Miyaura conditions, the palladium-alkyl intermediate is prone to rapid 

-hydride elimination
, ejecting methyl vinyl ether and killing the catalytic cycle before the desired product forms.

This guide provides two self-validating "One-Pot" protocols designed to suppress this pathway:

  • Pd-Catalyzed C-C Coupling: Utilizing bulky, electron-rich phosphines to accelerate reductive elimination over

    
    .
    
  • Cu-Catalyzed C-N Coupling (Chan-Lam): An oxidative radical pathway that bypasses the palladium

    
    -elimination manifold entirely.
    

Mechanistic Deep Dive

To succeed, one must visualize the competition between the productive cycle and the destructive side reaction.

Diagram 1: The Kinetic Competition (Suzuki-Miyaura)

This diagram illustrates the "Danger Zone" where the alkyl-palladium species determines the reaction outcome.

Suzuki_Alkyl_Mechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Alkyls) OxAdd->TransMet + (2-Methoxyethyl)B(OH)2 + Base Pd_Alkyl Intermediate: Ar-Pd-CH2CH2OMe TransMet->Pd_Alkyl RedElim Reductive Elimination (Product Formation) Pd_Alkyl->RedElim Fast with Bulky Ligands (PCy3) BetaElim β-Hydride Elimination (DEAD END) Pd_Alkyl->BetaElim Spontaneous if Pd is unhindered RedElim->Start - Product BetaElim->Start - Methyl Vinyl Ether - Pd-H species

Figure 1: The Kinetic Competition. Success depends on accelerating the Reductive Elimination step (Green path) to outcompete the fatal


-Hydride Elimination (Black path).

Protocol 1: C-C Bond Formation (Modified Suzuki-Miyaura)

Target: Coupling (2-Methoxyethyl)boronic acid with Aryl/Heteroaryl Chlorides or Bromides. Strategy: Use of Pd(OAc)₂ / PCy₃ or Pd(dppf)Cl₂ . The bulky Tricyclohexylphosphine (PCy₃) ligand creates a steric environment that forces the palladium center to undergo reductive elimination quickly, preventing the


-hydride elimination.
Materials & Reagents
ComponentRoleSpecification
Aryl Halide Substrate1.0 equiv (Ar-Cl or Ar-Br)
(2-Methoxyethyl)boronic acid Reagent1.5 - 2.0 equiv (Excess required due to potential protodeboronation)
Pd(OAc)₂ Pre-catalyst0.05 equiv (5 mol%)
PCy₃ (Tricyclohexylphosphine) Ligand0.10 equiv (10 mol%)
K₃PO₄ (Tribasic) Base3.0 equiv
Toluene / Water Solvent10:1 ratio (Biphasic system is crucial)
Step-by-Step Methodology
  • Pre-Complexation (The "One-Pot" Activation):

    • In a reaction vial, add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%).

    • Add anhydrous Toluene (concentration 0.2 M relative to halide) and stir at room temperature for 15 minutes.

    • Observation: The solution should turn from orange to a pale yellow/translucent color, indicating formation of the active Pd(0)-L species.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv) and (2-Methoxyethyl)boronic acid (1.5 equiv).

    • Add solid K₃PO₄ (3.0 equiv).

    • Add degassed water (10% v/v of toluene volume).

  • Reaction:

    • Seal the vial and heat to 100°C for 12–24 hours.

    • Note: Vigorous stirring is essential to mix the biphasic layers.

  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with water.

    • Critical Check: If the organic layer smells sweet/ethereal, check for methyl vinyl ether (by-product of failure).

Protocol 2: C-N Bond Formation (Chan-Lam Coupling)

Target: N-alkylation of Anilines, Indoles, or Pyrazoles. Strategy: This oxidative coupling uses Copper(II) and does not involve a metal-alkyl intermediate susceptible to


-elimination in the same way Pd does. It is often superior for installing this group on nitrogen.
Materials & Reagents
ComponentRoleSpecification
N-Nucleophile Substrate1.0 equiv (Aniline/Azole)
(2-Methoxyethyl)boronic acid Reagent2.0 equiv
Cu(OAc)₂ Catalyst1.0 equiv (Stoichiometric preferred for difficult alkyls)
Pyridine Ligand/Base2.0 equiv
DCM or Acetonitrile Solvent0.1 M
Molecular Sieves (4Å) AdditiveActivated (Crucial to prevent protodeboronation)
Step-by-Step Methodology
  • Setup:

    • To a dry vial, add the N-Nucleophile (1.0 equiv), (2-Methoxyethyl)boronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and activated 4Å molecular sieves.

  • Initiation:

    • Add solvent (DCM is standard; MeCN for polar substrates).

    • Add Pyridine (2.0 equiv).[1]

  • Oxidation:

    • Do not seal under inert gas. This reaction requires Oxygen.

    • Attach a balloon filled with dry air or O₂, or simply stir with a drying tube open to air.

  • Reaction:

    • Stir at Room Temperature for 24–48 hours.

    • Visual Cue: The reaction mixture will typically turn a deep blue/green color (Cu-Pyridine complex).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure modes.

Optimization_Logic Start Reaction Complete CheckLCMS Analyze LCMS Start->CheckLCMS Outcome1 Product Found CheckLCMS->Outcome1 Yield >50% Outcome2 Start Material (SM) Remains CheckLCMS->Outcome2 Low Conversion Outcome3 De-boronated SM (Ar-H) Found CheckLCMS->Outcome3 Protodeboronation Action1 Purify Outcome1->Action1 Action2 Increase Temp or Catalyst Load Outcome2->Action2 Action3 Switch to Anhydrous (Use Mol Sieves) Outcome3->Action3

Figure 2: Workflow for post-reaction analysis. The presence of de-boronated by-products indicates water sensitivity.

Expert Tips
  • Protodeboronation: Alkyl boronic acids are unstable in the presence of water over long periods. If Protocol 1 fails, try adding Ag₂O (1.0 equiv) . Silver oxide facilitates transmetallation at lower temperatures, preserving the reagent.

  • The "Pinacol Trick": If the boronic acid quality is poor (degraded), add 1.1 equiv of Pinacol to the reaction mixture in situ. This forms the boronate ester, which is more stable, before the coupling event occurs.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]

    • Grounding: Establishes the use of bulky phosphines (PCy3, P(t-Bu)3) for difficult alkyl couplings.
  • Grounding: Authoritative review on the Chan-Lam mechanism and conditions for N-alkyl
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie. [Link]

    • Grounding: Discusses the stability issues of primary alkyl boronic acids and the transmetall
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. Chemical Reviews. [Link]

    • Grounding: Comprehensive review detailing the -hydride elimination mechanism and ligand str

Sources

Method

Application Note: Optimizing Reaction Temperature for the Synthesis of 2-Methoxyethylboronates

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to optimizing the reaction temperature for the palladium-catalyzed 2-methoxyethylboronation of aryl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to optimizing the reaction temperature for the palladium-catalyzed 2-methoxyethylboronation of aryl halides. Temperature is a critical parameter in Miyaura-type borylation reactions, directly influencing reaction kinetics, catalyst stability, and selectivity. An optimized temperature profile ensures maximal yield and purity of the desired 2-methoxyethylboronate product while minimizing side reactions and catalyst decomposition. This guide presents a theoretical framework for understanding the thermal effects on the reaction, a detailed experimental protocol for systematic temperature screening, and methods for data analysis and interpretation.

Introduction: The Critical Role of Temperature in 2-Methoxyethylboronation

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds, which are pivotal for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The use of N-methyliminodiacetic acid (MIDA) protected boronic esters, such as 2-methoxyethyl MIDA boronate, has gained significant traction due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions.[4][5]

While the components of a borylation reaction—the aryl halide, the boron source (e.g., bis(pinacolato)diboron), the palladium catalyst, ligand, and base—are well-defined, the influence of temperature is often underestimated. Temperature directly impacts several key aspects of the reaction:

  • Reaction Rate: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. However, an excessively high temperature can accelerate undesirable side reactions.

  • Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be susceptible to thermal decomposition, leading to the formation of inactive palladium black.[6] This is especially critical in reactions requiring prolonged heating. Some modern catalysts, however, show excellent thermal stability up to 300°C.[7]

  • Substrate and Product Stability: Both the starting materials and the desired boronate ester product may have limited thermal stability. Elevated temperatures can lead to decomposition, reducing the overall yield. For instance, in some Suzuki-Miyaura couplings, temperatures above 200°C can lead to the decomposition of the aryl halide.[8]

  • Selectivity: Temperature can influence the selectivity of the reaction, potentially favoring the formation of undesired byproducts, such as homocoupling products.

Finding the optimal temperature is therefore a balancing act between achieving a practical reaction rate and preserving the integrity of all reaction components. While some Miyaura borylations can be performed at room temperature, others require elevated temperatures to proceed efficiently.[9][10][11]

Theoretical Considerations: The Catalytic Cycle and Thermal Effects

The generally accepted mechanism for the Miyaura borylation involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Diagram of the Miyaura Borylation Catalytic Cycle

Miyaura Borylation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OBase(L2) Ar-Pd(II)-OBase(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OBase(L2) Ligand Exchange (Base) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-OBase(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (B2pin2) Ar-Pd(II)-B(OR)2(L2)->Pd(0)L2 Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 Ar-Pd(II)-B(OR)2(L2)->Ar-B(OR)2

Caption: A simplified representation of the palladium-catalyzed Miyaura borylation cycle.

Temperature can influence each of these steps. For instance, the oxidative addition of an aryl halide to the Pd(0) complex is often the rate-determining step, and its rate is temperature-dependent.[13] Similarly, the rates of transmetalation and reductive elimination are also affected by temperature. Computational studies have shown that the activation barrier for these steps is consistent with typical reaction temperatures of around 80°C.[13]

Experimental Protocol for Temperature Optimization

The following protocol outlines a systematic approach to determine the optimal reaction temperature for the 2-methoxyethylboronation of a given aryl halide.

Materials and Reagents
  • Aryl halide (e.g., Aryl bromide or Aryl chloride)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 2-Methoxyethanol

  • N-methyliminodiacetic acid (MIDA)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., KOAc, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMSO)

  • Internal standard for GC/LC-MS analysis (e.g., Dodecane)

  • Reaction vessels (e.g., microwave vials, sealed tubes)

  • Heating and stirring apparatus (e.g., heating blocks, oil bath, microwave reactor)

  • Analytical equipment (GC, LC-MS, NMR)

General Reaction Setup

The following is a representative procedure. The specific catalyst, ligand, base, and solvent may need to be optimized for the specific substrate.

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., KOAc, 1.5 mmol).

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL).

  • Seal the reaction vessel.

Temperature Screening Protocol

A parallel reaction setup is ideal for efficiently screening a range of temperatures.

Workflow for Temperature Optimization

Temperature Optimization Workflow cluster_prep Reaction Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_optimization Optimization A Assemble Reagents B Prepare Stock Solutions A->B C Aliquot into Vials B->C T1 Reaction at 30°C C->T1 Run Parallel Reactions T2 Reaction at 50°C C->T2 Run Parallel Reactions T3 Reaction at 80°C C->T3 Run Parallel Reactions T4 Reaction at 100°C C->T4 Run Parallel Reactions T5 Reaction at 120°C C->T5 Run Parallel Reactions D Quench Reactions T1->D T2->D T3->D T4->D T5->D E Sample for GC/LC-MS D->E F Analyze Data E->F G Identify Optimal Temperature F->G H Confirm with Scale-up G->H

Caption: A flowchart illustrating the systematic workflow for optimizing reaction temperature.

  • Set up a series of identical reactions as described in the "General Reaction Setup."

  • Place each reaction in a separate well of a heating block or in individual oil baths pre-set to the desired temperatures. A suggested initial screening range is: Room Temperature (if applicable), 40°C, 60°C, 80°C, 100°C, and 120°C.

  • Stir all reactions at a consistent rate for a predetermined time (e.g., 12-24 hours).

  • After the allotted time, cool all reactions to room temperature.

  • Quench a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Analyze the organic layer of each quenched aliquot by GC or LC-MS to determine the conversion of the starting material and the formation of the desired product and any byproducts.

Data Analysis and Interpretation

The results of the temperature screening should be tabulated to facilitate comparison.

Table 1: Example Data for Temperature Optimization of 2-Methoxyethylboronation

Temperature (°C)Reaction Time (h)Conversion of Aryl Halide (%)Yield of 2-Methoxyethylboronate (%)Key Byproducts (%)
Room Temp241512<1
40244542<1
602485812
80 12 >98 95 <1
10012>98905 (decomposition)
12012>988210 (decomposition)

From the example data, 80°C appears to be the optimal temperature, providing a high yield in a reasonable timeframe with minimal byproduct formation. At higher temperatures, while the reaction is complete, the yield of the desired product decreases due to decomposition.

Self-Validating Protocols and Troubleshooting

A robust protocol should include internal checks to ensure the validity of the results.

  • Internal Standard: The use of an internal standard in the GC/LC-MS analysis is crucial for accurate quantification of conversion and yield.

  • Control Reactions: Running a control reaction without the palladium catalyst can help identify any background, uncatalyzed reactions. A control without the base can also provide insight into the role of the base at different temperatures.

  • Time Course Study: Once an optimal temperature is identified, performing a time course study at that temperature can determine the minimum reaction time required for complete conversion.

Troubleshooting Common Issues:

  • Low Conversion: If conversion is low even at higher temperatures, consider evaluating different catalyst/ligand systems or a stronger base.[1][2] Ensure all reagents and solvents are anhydrous.

  • Significant Byproduct Formation: If significant byproduct formation is observed, a lower reaction temperature or a more selective catalyst system may be necessary.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates catalyst decomposition.[6] This can be mitigated by using a lower temperature, a more robust ligand, or by ensuring strictly anaerobic conditions.

Conclusion

The systematic optimization of reaction temperature is a critical step in developing an efficient and robust protocol for 2-methoxyethylboronation. By carefully evaluating the effect of temperature on reaction rate, yield, and selectivity, researchers can maximize the production of the desired boronate ester while minimizing waste and simplifying purification. The protocols and guidelines presented in this application note provide a solid framework for achieving this optimization in a variety of research and development settings.

References

  • D.S. Thomas, et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Process Research & Development. Available at: [Link]

  • Thomas, D. S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. PubMed. Available at: [Link]

  • K. S. Halsall, et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. Available at: [Link]

  • B. H. Lipshutz, et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters. Available at: [Link]

  • T. Kubota, et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • H. Xia, et al. (2021). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Y. P. Liu, et al. (2007). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics. Available at: [Link]

  • S. R. K. M. Sabbavarapu, et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. Available at: [Link]

  • A. P. G. Coombs, et al. (2015). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Nature Communications. Available at: [Link]

  • A. K. Sharma, et al. (2018). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Y. Wang, et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports. Available at: [Link]

  • M. G. F. Lastra-Bastarrachea, et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. Available at: [Link]

  • M. D. Burke, et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. Google Patents.
  • S. R. D. S. T. Riddell, et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • A. S. Kumar, et al. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. Advanced Science. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing beta-hydride elimination in alkyl boronic acid coupling

Topic: Preventing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Hydride Elimination in Alkyl-Alkyl/Aryl Couplings
Document ID:  TS-ORG-042
Role:  Senior Application Scientist

The Core Challenge: The "Beta-Hydride Trap"

Welcome to the technical support center. If you are here, you likely observed one of two symptoms in your alkyl Suzuki-Miyaura coupling:

  • Isomerization: You coupled a secondary alkyl group, but the product is linear (or the double bond moved).[1]

  • Reduction: You recovered your aryl halide as a reduced arene (Ar-H) and observed alkene byproducts from your alkyl boron species.

The Mechanistic Root Cause: In alkyl cross-couplings, the intermediate alkyl-palladium species (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) faces a kinetic competition. It must undergo Reductive Elimination (RE)  to form your product.[1] However, if the alkyl group has hydrogens on the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-carbon,

-Hydride Elimination (

-HE)
is often kinetically favored.
  • Result: The metal ejects a hydride and an alkene.[2] The hydride then reductively eliminates with the aryl group, destroying your starting material.

Troubleshooting Guide (Q&A Format)

Q1: I am seeing significant alkene formation and low yields. How do I stop the elimination?

Diagnosis: Your catalyst is too small or electron-poor, allowing the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-hydrogen to interact with the empty coordination site on the metal.

Solution: The "Steric Wall" Strategy. You must accelerate Reductive Elimination (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) so it outcompetes 

-Hydride Elimination (

).
  • Action: Switch to bulky, electron-rich alkylphosphines.

    • Recommendation: Tricyclohexylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) or Tri-tert-butylphosphine (
      
      
      
      ).
  • Why it works: These ligands have large cone angles (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). This steric bulk "squeezes" the Pd center, destabilizing the square planar complex and forcing the two organic ligands (Ar and Alkyl) to couple and leave the metal to relieve steric strain.
    
Q2: My secondary alkyl boronic acid is not reacting, or I see "chain walking" (isomerization).

Diagnosis: Secondary alkyl boronic acids are notoriously slow to transmetallate due to steric hindrance, giving the catalyst time to decompose or isomerize.

Solution: Switch to Potassium Alkyltrifluoroborates (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). 
  • Action: Convert your boronic acid to a trifluoroborate (or purchase it). Use Molander conditions (see Protocol B).

  • Why it works: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     salts are air-stable and provide a slow, controlled release of the active boronate species (preventing protodeboronation). More importantly, specific ligands like Catacxium A  or dppf  (for primary alkyls) have been optimized to suppress isomerization in these systems.[1]
    
Q3: I have tried bulky ligands, but Pd still fails. What is the "Nuclear Option"?

Diagnosis: The activation energy for Pd-catalyzed oxidative addition or transmetallation with your specific substrate is too high, or ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-HE is simply too fast.

Solution: Switch to Nickel/Photoredox Dual Catalysis.

  • Action: Move away from thermal Pd cycles to Single Electron Transfer (SET) radical mechanisms.

  • Why it works: Nickel handles alkyl radicals exceptionally well.[1] In a photoredox cycle (MacMillan/Molander paradigm), the alkyl radical is generated via SET (from a silicate, carboxylic acid, or trifluoroborate) and captured by Ni.[1] The resulting Ni species is often less prone to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -HE or undergoes RE so rapidly that elimination is bypassed.
    

Visualizing the Mechanism

The following diagram illustrates the critical decision point in the catalytic cycle where your reaction succeeds or fails.

BetaHydrideCompetition Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet + R-B(OH)2 / Base Decision Kinetic Competition TransMet->Decision Product Reductive Elimination (C-C Bond Formed) Decision->Product Large Ligand (PCy3) Accelerates RE Failure Beta-Hydride Elimination (Alkene + Ar-H) Decision->Failure Small Ligand Allows Beta-H Interaction

Caption: The Kinetic Competition. Bulky ligands (Green path) force the reaction toward product by accelerating reductive elimination. Small ligands (Red path) allow the transition state for


-hydride elimination to form.

Experimental Protocols

Protocol A: The "Fu Conditions" (Standard for Primary/Secondary Alkyl Halides)

Best for: Coupling alkyl halides with aryl boronic acids, or vice-versa, using Pd.[1]

ComponentReagent/ConditionNotes
Catalyst Source ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(1-2 mol%)
Simple Pd(II) salt.
Ligand ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(2-2.4 mol%)
Critical: Must be Tricyclohexylphosphine. Add as a solution or solid.
Base ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(3.0 equiv)
Anhydrous or monohydrate. Avoid strong hydroxides.[1]
Solvent Toluene / Water (20:[1]1)The trace water is essential for boronate speciation.
Temp

Sealed tube recommended.

Step-by-Step:

  • Charge a Schlenk tube with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , boronic acid (1.2 equiv), and base.
  • Evacuate and backfill with Argon (3x).

  • Add Toluene and Water (degassed).

  • Add the Alkyl Halide.

  • Stir vigorously at

    
     for 12-24h.
    
Protocol B: The "Molander Conditions" (Secondary Alkyl Trifluoroborates)

Best for: Secondary alkyl centers where isomerization is a high risk.[1]

ComponentReagent/ConditionNotes
Catalyst ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

For primary alkyls.[3]
Alt. Catalyst ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

+ Catacxium A
Critical for Secondary Alkyls.
Substrate

Potassium alkyltrifluoroborate.
Base ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(3.0 equiv)
Cesium is crucial for solubility/cation effect.
Solvent THF / Water (10:1)Reflux.[4]

Ligand Selection Data Matrix

Use this table to select the correct ligand based on your substrate's steric profile.

LigandCone Angle (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Mechanism of ActionBest Use Case


StandardAvoid for alkyl coupling. High ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-HE risk.
dppf

(bite)
Bidentate/ChelationGood for primary alkyl trifluoroborates.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Steric BulkGold Standard for alkyl-alkyl coupling (Fu).
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Extreme BulkFor very difficult, hindered substrates.
Catacxium A Steric+ElectronicSpecializedOptimized for secondary alkyl trifluoroborates.[1][5]

Advanced Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Q1 Is the Alkyl group Primary or Secondary? Start->Q1 Primary Primary Alkyl Q1->Primary Secondary Secondary Alkyl Q1->Secondary Sol1 Use Pd(OAc)2 / PCy3 (Fu Conditions) Primary->Sol1 Q2 Is Isomerization (Chain Walking) occuring? Secondary->Q2 IsoYes Yes Q2->IsoYes IsoNo No (Low Yield) Q2->IsoNo Sol2 Switch to Trifluoroborate + Catacxium A IsoYes->Sol2 Sol3 Switch to Ni/Photoredox (Radical Pathway) IsoNo->Sol3

Caption: Diagnostic flow for selecting the correct catalytic system based on substrate class and failure mode.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1][6] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens." Journal of the American Chemical Society.[6][7] 
    
  • Molander, G. A., & Ellis, N. (2007).[8] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[8] Accounts of Chemical Research.

  • Zuo, Z., et al. (MacMillan Group). (2014). "Merging photoredox with nickel catalysis: Coupling of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -carboxyl sp3-carbons with aryl halides." Science. 
    
  • Dreher, S. D., et al. (2008).[5] "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation." Journal of the American Chemical Society.[6][7]

  • Lu, Z., & Fu, G. C. (2010).[9] "Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides." Angewandte Chemie International Edition. [1][9]

Sources

Optimization

Technical Support Center: Stabilizing (2-Methoxyethyl)boron Species

Case ID: T-2ME-B-STAB Subject: Minimizing Decomposition of (2-Methoxyethyl)boronic Acid during Cross-Coupling Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division Executive Summary & Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2ME-B-STAB Subject: Minimizing Decomposition of (2-Methoxyethyl)boronic Acid during Cross-Coupling Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division

Executive Summary & Diagnostic

The Core Issue: Users attempting to cross-couple (2-methoxyethyl)boronic acid often report "black reactions," gas evolution, and yields <10%. While often misdiagnosed as simple protodeboronation, the primary decomposition pathway for this specific substrate is


-elimination .

The oxygen atom at the


-position facilitates the elimination of the boron moiety, generating ethylene gas and borate salts. This process is accelerated by Lewis bases (hydroxide, alkoxide) and high temperatures—conditions standard in Suzuki-Miyaura couplings.

The Solution Hierarchy:

  • Gold Standard: Switch to MIDA Boronates (Slow-release strategy).[1]

  • Robust Alternative: Switch to Potassium Trifluoroborates (Molander Salts).

  • Last Resort: Anhydrous conditions with the Pinacol Ester (requires specialized catalysts).

Module 1: The Mechanism (Root Cause Analysis)

To solve the instability, one must understand the "Beta-Trap." Unlike aryl boronic acids which undergo protodeboronation (Ar-B


 Ar-H), (2-methoxyethyl)boronic acid undergoes 

-elimination.
The Decomposition Pathway

Under basic conditions, the boronic acid forms a boronate anion (tetravalent boron). The


 bond aligns with the 

orbital (or vice versa), leading to spontaneous fragmentation.

BetaElimination Start (2-Methoxyethyl)boronic Acid (sp2 Boron) Inter Boronate Anion (sp3 Boron - Unstable) Start->Inter Lewis Acid-Base Complexation Base Base (OH-) Base->Inter Products Ethylene (Gas) + Boric Acid Inter->Products Beta-Elimination (Fast)

Figure 1: The mechanism of decomposition. The formation of the anionic 'ate' complex triggers the release of ethylene gas, destroying the reagent before transmetalation can occur.

Module 2: The MIDA Solution (Recommended)

Why it works: N-Methyliminodiacetic acid (MIDA) ligands lock the boron in a rigid


 hybridization via a dative B-N bond. This removes the vacant p-orbital, preventing the formation of the reactive boronate anion that triggers elimination. The active boronic acid is released slowly by hydrolysis, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over decomposition.
Protocol: Slow-Release Cross-Coupling

Reference: Gillis, E. P.; Burke, M. D. J.[1] Am. Chem. Soc. 2007.

Reagents:

  • (2-Methoxyethyl) MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd(OAc)

    
     (0.05 equiv)
    
  • SPhos or XPhos (0.10 equiv)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) — Crucial: Anhydrous bases are ineffective; water is required for release.
  • Solvent: THF:H

    
    O (10:1)
    

Step-by-Step:

  • Charge: Add MIDA boronate, aryl halide, Pd catalyst, ligand, and base to a vial.

  • Solvent: Add the THF/Water mixture. (Strict deoxygenation is recommended but MIDA is air-stable).

  • Heat: Stir at 60°C for 4–24 hours.

  • Monitor: The reaction will remain clear/yellow. If it turns black immediately, oxygen ingress or catalyst death occurred.

Performance Data:

Substrate FormYield (Typical)Stability (Benchtop)Primary Failure Mode
Free Boronic Acid < 10%Hours

-Elimination (Gas evolution)
Pinacol Ester 30–50%DaysSlow Hydrolysis

Elimination
MIDA Boronate 85–95% IndefiniteNone (if protocol followed)

Module 3: The Trifluoroborate Alternative

Why it works: Potassium trifluoroborates (Molander salts) are tetravalent and resistant to


-elimination under neutral conditions. They require a specific solubility profile to react.
Protocol: Molander Conditions

Reference: Molander, G. A.; Canturk, B. Org.[2][3] Lett. 2008.[3]

Workflow Diagram:

MolanderFlow Step1 Reagent Prep: Potassium (2-methoxyethyl)trifluoroborate Step2 Catalyst System: Pd(OAc)2 (2-5%) + RuPhos (4-10%) Step1->Step2 Mix Solids Step3 Conditions: Toluene/H2O (3:1) K2CO3 (3 equiv) 95°C Step2->Step3 Heat Sealed Tube Step4 Purification: Extraction (EtOAc) -> Silica Gel Step3->Step4 18 Hours

Figure 2: Standard workflow for coupling alkyl trifluoroborates.

Critical Note: RuPhos is the ligand of choice for secondary alkyl or


-alkoxy alkyl trifluoroborates due to its ability to facilitate oxidative addition and prevent 

-hydride elimination after transmetalation.

Troubleshooting & FAQ

Q: I cannot source the MIDA or Trifluoroborate. Can I use the Pinacol Ester? A: Yes, but you must use anhydrous conditions .

  • Why: Water promotes hydrolysis to the free acid, which then eliminates.

  • Fix: Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (finely ground, anhydrous) in pure Dioxane or DMF at 100°C. Yields will be lower (40-60%).

Q: My reaction bubbles vigorously upon heating. What is that? A: That is ethylene gas. Your boronic acid has decomposed via


-elimination.
  • Fix: Lower the temperature or switch to the MIDA boronate.

Q: Can I use strong bases like NaOtBu? A: Absolutely not. Strong alkoxide bases attack the boron center immediately, forming the 'ate' complex that triggers elimination.

  • Rule: Stick to mild carbonates (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) or phosphates (K
    
    
    PO
    
    
    ).

Q: How do I purify the MIDA boronate if I synthesize it myself? A: MIDA boronates are stable on silica gel. You can elute them using Et


O/MeOH mixtures.[4] They do not streak like free boronic acids.

References

  • Mechanism of Instability & MIDA Solution: Gillis, E. P.; Burke, M. D.[1] "A Simple and Modular Strategy for the Synthesis of Highly Functionalized MIDA Boronates." J. Am. Chem. Soc.[1]2007 , 129, 6716–6717. [Link]

  • Slow Release General Review: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1]2009 , 131, 6961–6963.[1] [Link]

  • Trifluoroborate (Molander) Protocols: Molander, G. A.; Canturk, B. "Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides." Org.[2][3][5][6] Lett.2008 , 10, 2135–2138. [Link]

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[1]2017 , 139, 13156–13165. [Link]

Sources

Troubleshooting

Technical Support Center: (2-Methoxyethyl)boronic acid Cross-Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Methoxyethyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Methoxyethyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific reagent. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

(2-Methoxyethyl)boronic acid is a valuable C(sp³)-hybridized building block, allowing for the introduction of a flexible, polar sidechain common in pharmacologically active molecules. However, its utility is often hampered by its inherent instability under typical Suzuki-Miyaura conditions, leading to frustratingly low yields and complex side-product profiles. This guide will dissect these challenges and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Here we address the fundamental challenges associated with (2-Methoxyethyl)boronic acid.

Q1: What makes (2-Methoxyethyl)boronic acid so challenging to use in Suzuki-Miyaura coupling?

The primary challenge stems from the susceptibility of the C(sp³)-B bond to protodeboronation . This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol from the solvent), replacing the boronic acid group with a hydrogen atom.[1][2] This process consumes your starting material, directly leading to lower yields of the desired cross-coupled product. Alkylboronic acids, in general, are more prone to this decomposition pathway compared to their more robust arylboronic acid counterparts.[3][4]

Q2: Besides protodeboronation, what are the other common side reactions that lower my yield?

Two other significant side reactions to be aware of are:

  • Homocoupling: This is the self-coupling of your aryl halide (Ar-X) to form a biaryl (Ar-Ar) or the boronic acid to form 1,4-dimethoxybutane. Homocoupling is often promoted by the presence of oxygen or issues with the catalytic cycle's efficiency, such as slow transmetalation.[5][6]

  • Catalyst Decomposition: Palladium(0) catalysts are sensitive to oxygen and can be unstable at high temperatures or with insufficient ligand concentration, leading to the formation of inactive palladium black.[5]

Q3: What is the role of the base in the reaction, and how does it affect my yield?

The base is essential for the catalytic cycle to proceed. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for the crucial transmetalation step with the palladium complex.[7][8] However, the choice of base is a delicate balance. A base that is too strong or used in a highly protic environment can accelerate the undesired protodeboronation of the sensitive (2-Methoxyethyl)boronic acid.[9]

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental problems with targeted solutions.

Q4: My reaction is very slow or stalls completely, with a lot of unreacted starting material. What should I investigate first?

A stalled reaction points to a problem with the catalytic system's activity. Here’s a checklist to diagnose the issue:

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged and maintained under a positive pressure of an inert gas like argon or nitrogen. All solvents must be thoroughly degassed prior to use.[5]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging C(sp³)-coupling. Highly active catalyst systems employing bulky, electron-rich phosphine ligands are often required.[6] These ligands promote the difficult oxidative addition step and stabilize the palladium center.

  • Base Activation: Is your base strong enough to facilitate transmetalation but not so strong that it degrades the boronic acid? For challenging couplings, a moderately strong base like potassium phosphate (K₃PO₄) is often a superior choice to carbonates.[6]

Troubleshooting Flowchart for Low Yields This diagram outlines a logical workflow for diagnosing common issues.

G start Low Yield or Stalled Reaction check_sm Analyze Crude Mixture: Are Starting Materials Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, Low Product Yield check_sm->sm_gone Yes action_catalyst Problem: Inefficient Catalyst Turnover Solutions: 1. Switch to a more active ligand (e.g., Buchwald type). 2. Increase reaction temperature moderately. 3. Verify inert atmosphere and degassed solvents. sm_present->action_catalyst check_byproduct What is the Major Byproduct? sm_gone->check_byproduct protodeboronation Protodeboronation Product (Methoxyethane) check_byproduct->protodeboronation Protodeboronation homocoupling Aryl Halide Homocoupling check_byproduct->homocoupling Homocoupling action_proto Problem: Boronic Acid Instability Solutions: 1. Use a milder base (e.g., KF, K3PO4). 2. Minimize water in the reaction. 3. Use a boronic acid surrogate (MIDA, DABO). 4. Employ a 'slow-release' strategy. protodeboronation->action_proto action_homo Problem: O2 Contamination or Slow Transmetalation Solutions: 1. Improve degassing procedure. 2. Ensure rigorous inert atmosphere. 3. Screen different ligands to accelerate transmetalation. homocoupling->action_homo G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reaction Undesired Side Reaction OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Ar-R (Desired Product) RE->Product Pd0->OA Ar-X ArPdX->TM ArPdR->RE Protonation Protodeboronation Byproduct R-H (Methoxyethane) Protonation->Byproduct Cleavage BoronicAcid (2-Methoxyethyl)boronic acid (R-B(OH)2) BoronicAcid->TM Base, Pd complex BoronicAcid->Protonation H+ Source (e.g., H2O)

Caption: The desired catalytic cycle vs. the competing protodeboronation pathway.

Protocols and Data

Optimized General Protocol for (2-Methoxyethyl)boronic acid Cross-Coupling

This protocol incorporates best practices to maximize success with this challenging substrate. It utilizes a highly active catalyst system and conditions designed to suppress protodeboronation.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • (2-Methoxyethyl)boronic acid (1.5 equiv)

  • Palladium Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv), finely powdered and dried

  • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

  • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Dry the reaction flask under vacuum with a heat gun and backfill with inert gas. Finely grind the K₃PO₄ base and dry it in an oven or under vacuum before use.

  • Reaction Setup: To the flask, add the aryl halide, (2-Methoxyethyl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Prepare the 5:1 Dioxane/Water mixture and degas it thoroughly by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Due to the potential for decomposition, it is crucial to stop the reaction once the aryl halide has been consumed to avoid yield loss.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Impact of Reaction Parameters

The choice of reaction parameters is critical. The following table summarizes common choices and their implications, synthesized from established chemical principles and literature. [6][7][10][11]

Parameter Condition A (Standard) Condition B (Optimized for Unstable Boronic Acids) Rationale for Optimization
Catalyst Pd(PPh₃)₄ XPhos Pd G3 or SPhos Pd G2 Buchwald-type ligands provide higher activity and stability, crucial for C(sp³)-couplings. [6][12]
Base K₂CO₃ K₃PO₄ or KF K₃PO₄ is a strong, non-hydroxide base that effectively promotes transmetalation. KF is milder and useful if other functional groups are base-sensitive. [6][7]
Solvent THF/H₂O Dioxane/H₂O or Toluene/H₂O Higher boiling point solvents allow for increased reaction temperatures which can be necessary, but must be balanced against thermal decomposition.

| Boron Reagent | Boronic Acid | MIDA Boronate or DABO Adduct | Surrogates provide superior stability, preventing decomposition before entering the catalytic cycle. [13][14]|

By understanding the inherent instability of (2-Methoxyethyl)boronic acid and proactively selecting conditions that mitigate protodeboronation, researchers can transform this challenging reaction from a low-yielding frustration into a reliable and powerful synthetic tool.

References

  • ResearchGate Discussion on Low Suzuki Coupling Yields. (2017). ResearchGate. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • ResearchGate Discussion on Achieving Good Yields for Suzuki Reactions. (2018). ResearchGate. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit Discussion on Pre-activated Boronic Acids. (2019). Reddit. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • Tars K., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. RSC Advances. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. Retrieved from [Link]

  • Nishikata, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters. Retrieved from [Link]

  • Protodeboronation. Wikipedia. Retrieved from [Link]

  • Rychnovsky, S. D., & Jaycox, B. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]

  • Protodeboronation. Organic Chemistry Portal. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Retrieved from [Link]

  • Coombs, J. R., et al. (2015). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization of (2-Methoxyethyl)boronic acid with Diethanolamine

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stabilization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stabilization of (2-Methoxyethyl)boronic acid via complexation with diethanolamine (DEA). Boronic acids, particularly those with labile functional groups like (2-Methoxyethyl)boronic acid, are prone to degradation, primarily through dehydration to form cyclic boroxine trimers.[1][2] This instability complicates storage, reaction stoichiometry, and reproducibility.[3] The formation of a diethanolamine adduct, a bicyclo[3.3.0]octane structure often referred to as a DABO boronate, is an effective, inexpensive, and operationally simple method to confer exceptional benchtop stability to the boronic acid moiety.[3][4] This guide is designed to help you navigate the practical challenges of this procedure, ensuring robust and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: Why should I stabilize (2-Methoxyethyl)boronic acid with diethanolamine?

A: The primary motivation is to prevent degradation and improve handling. Free boronic acids are susceptible to several decomposition pathways, most notably the formation of a cyclic anhydride trimer known as a boroxine through the loss of water.[1] This process alters the molecular weight and reactivity of the compound, leading to inaccuracies in stoichiometry and poor reproducibility in subsequent reactions like Suzuki-Miyaura cross-couplings.[3]

The diethanolamine adduct protects the boronic acid through the formation of a stable, tetracoordinate boronate complex via a dative bond from the nitrogen atom to the boron center.[5] This changes the boron hybridization from sp² to a less reactive sp³ state, effectively locking it in a stable, crystalline form that is air-stable and can be stored for extended periods without noticeable degradation.[3][4]

cluster_0 Instability Pathway cluster_1 Stabilization Pathway BA (2-Methoxyethyl)boronic Acid (Unstable) Dehydration Dehydration (-3 H₂O) BA->Dehydration Boroxine Boroxine Trimer (Inactive/Variable Reactivity) Dehydration->Boroxine BA2 (2-Methoxyethyl)boronic Acid (Unstable) DEA_add + Diethanolamine BA2->DEA_add Adduct Diethanolamine Adduct (Bench-Stable Solid) DEA_add->Adduct G start Adduct Fails to Precipitate or Forms an Oil check_solvent Is the solvent appropriate? (e.g., Dichloromethane) start->check_solvent check_stoich Was diethanolamine used in stoichiometric amounts (1.0-1.1 eq)? check_solvent->check_stoich Yes action_solvent Action: Add anti-solvent (e.g., hexanes, ether) or re-run in CH₂Cl₂. check_solvent->action_solvent No check_purity Is the starting boronic acid pure? check_stoich->check_purity Yes action_stoich Action: Triturate oil with cold ethyl acetate to remove excess DEA. check_stoich->action_stoich No action_purity Action: Purify starting boronic acid or use a fresh batch. check_purity->action_purity No success Success: Crystalline Product check_purity->success Yes action_solvent->success action_stoich->success action_purity->success

Caption: Troubleshooting flowchart for adduct precipitation issues.

Issue 2: The isolated yield is significantly lower than expected.
Potential Cause Underlying Rationale & Solution
Incomplete Reaction Although the reaction is typically fast (often complete in <30 minutes), insufficient stirring or very low temperatures can slow it down. [3]Solution: Ensure vigorous stirring to maintain a good suspension. Allow the reaction to stir for at least 1 hour at room temperature to ensure completion.
Product Loss During Washing Using a washing solvent in which the adduct has moderate solubility will dissolve some of your product. Solution: Wash the filtered solid with a solvent known to be effective, such as cold ethyl acetate or diethyl ether. [3]Use minimal volumes for washing.
Premature Filtration Filtering the suspension while it is still at room temperature might leave some dissolved product behind in the mother liquor. Solution: For maximum recovery, cool the reaction mixture in an ice bath for 15-20 minutes before vacuum filtration. This will decrease the solubility of the adduct in the reaction solvent and promote more complete precipitation.
Issue 3: Characterization data (NMR) is confusing or indicates impurities.
Observation in ¹H NMR Potential Cause & Explanation
Broad signals around 2.5-3.0 ppm This often corresponds to free diethanolamine. The adduct itself will have sharp, well-defined peaks. Solution: This indicates insufficient washing. Triturate your solid with cold ethyl acetate, filter, and dry again. [3]
Complex, broad aromatic region (if applicable to other boronic acids) This can be a sign of residual boroxine from the starting material. The formation of the adduct should consume the boronic acid and shift the equilibrium away from the boroxine. If significant boroxine remains, it suggests an incomplete reaction.
Doubled sets of peaks for the adduct This is not necessarily an impurity. It can be attributed to the presence of rotamers or diastereomers, which is a known phenomenon in the NMR spectra of some boronic acid adducts. [3]

Experimental Protocols

Protocol 1: Synthesis and Isolation of (2-Methoxyethyl)boronic acid diethanolamine adduct

This protocol is adapted from established procedures for the formation of DABO boronates. [3] Materials:

  • (2-Methoxyethyl)boronic acid (1.0 eq)

  • Diethanolamine (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl Acetate (for washing)

  • Round-bottom flask with a magnetic stir bar

  • Syringe or dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a round-bottom flask, add (2-Methoxyethyl)boronic acid.

  • Dissolution/Suspension: Add dichloromethane (approx. 20-25 mL per gram of boronic acid) to the flask. Stir to create a suspension.

  • Reagent Addition: Add diethanolamine (1.05 eq) dropwise to the stirring suspension at room temperature.

  • Reaction & Precipitation: A white precipitate should begin to form within minutes. Place a cap on the flask to minimize solvent evaporation and allow the suspension to stir vigorously at room temperature for 1 hour. [3]5. Isolation: Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any residual diethanolamine. [3]7. Drying: Dry the resulting white solid under high vacuum to remove all residual solvent. The product is typically a stable, crystalline solid that can be stored at room temperature in a closed vial. [3]

Caption: Step-by-step workflow for the synthesis of the diethanolamine adduct.

References

  • Vedejs, E., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(8), 2082–2085. [Link]

  • US Patent US3642652A. (1972). Diethanolamine boric esters rust inhibitors.
  • Jourdan, G., et al. (2018). Modification of amine-cured epoxy resins by boronic acids based on their reactivity with intrinsic diethanolamine units. Chemical Communications, 54(72), 10122-10125. [Link]

  • Pye, C. R., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(9), 1774–1786. [Link]

  • Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Referenced in AA Blocks article. [Link]

  • ResearchGate User Request. (2021). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

  • Dinh, H., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3313–3321. [Link]

  • Lalevée, J., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • Reddit r/OrganicChemistry Discussion. (2023). HELP: Purifying boronic acids sucks. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Alkyl Boronic Acids

Status: Online Ticket ID: ALK-B-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting for Alkyl Boronic Acids Introduction: The Nature of the Beast Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: ALK-B-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting for Alkyl Boronic Acids

Introduction: The Nature of the Beast

Welcome to the Boron Reagent Support Hub. You are likely here because your alkyl boronic acid—unlike its robust aryl cousins—is behaving unpredictably.

The Core Problem: Primary and secondary alkyl boronic acids are fundamentally unstable due to two competing pathways:

  • Oxidative Deboronation: A radical pathway where atmospheric oxygen inserts into the C-B bond, ultimately cleaving it to form an alcohol. This is irreversible.

  • Dehydration (Boroxine Formation): A reversible equilibrium where three acid molecules lose water to form a cyclic trimer (boroxine). This changes your stoichiometry but is not chemically destructive.

This guide treats your experiment as a system, providing the protocols to control these variables.

Stability & Storage (The "Shelf Life" Protocol)

FAQ: My white solid turned into a sticky oil. Is it ruined?

Diagnosis: Not necessarily. This is often the boroxine cycle . Alkyl boronic acids naturally dehydrate to form boroxines (cyclic anhydrides) upon storage, especially under vacuum or in dry atmospheres. This physical change (solid


 oil/waxy solid) does not indicate decomposition, but it does alter the molecular weight used for calculations.

The degradation vs. dehydration cycle:

BoronStability cluster_0 Reversible Storage Cycle Acid Alkyl Boronic Acid (Active Species) Boroxine Boroxine (Dehydrated Trimer) Acid->Boroxine -H2O (Storage/Vac) Peroxide Boron Peroxide (Intermediate) Acid->Peroxide +O2 (Air Exposure) Boroxine->Acid +H2O (Reaction) Alcohol Alcohol + Boric Acid (Dead Product) Peroxide->Alcohol Irreversible

Figure 1: The stability landscape. The Blue/Yellow cycle is reversible (safe). The Red path is irreversible (decomposition).

Protocol 1: Purity Determination via Sorbitol Titration

Because the ratio of Acid:Boroxine varies, weighing the solid directly leads to stoichiometric errors. Use this method to determine the effective boronic acid content.

Principle: Boronic acids are weak Lewis acids (


). Complexation with polyols (sorbitol/mannitol) forms a tetrahedral boronate complex with a much lower 

(

), allowing direct titration with NaOH.
  • Dissolve: Dissolve

    
     mg of the sample (record exact mass) in 10 mL MeOH or Acetone.
    
  • Add Polyol: Add 10 mL of saturated aqueous D-Sorbitol (or D-Mannitol) solution.

  • Indicator: Add 2-3 drops of phenolphthalein.

  • Titrate: Titrate with standardized 0.1 M NaOH until a persistent pink color appears.

  • Calculate:

    
    
    

Reaction Setup (The "During" Phase)

FAQ: Why did my Suzuki coupling fail despite using "Standard Conditions"?

Diagnosis: "Standard" conditions (aqueous base, open air, heat) are fatal for alkyl boronic acids.

  • Protodeboronation: In aqueous base, the C-B bond cleaves, replacing Boron with Hydrogen.

  • 
    -Hydride Elimination:  If using Palladium, the alkyl-Pd intermediate can eliminate a hydride to form an alkene.
    
Protocol 2: The "Slow Addition" Suzuki Workflow

To mitigate side reactions, keep the concentration of the free boronic acid low relative to the catalyst.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    
    /S-Phos (Electron-rich ligands prevent
    
    
    -elimination).
  • Base: K

    
    PO
    
    
    
    (anhydrous) or Cs
    
    
    CO
    
    
    . Avoid strong alkoxides.
  • Solvent: Toluene/Water (10:1) or Dioxane.

Step-by-Step:

  • Flask A (Reaction Vessel): Charge with Aryl Halide (1.0 equiv), Base (3.0 equiv), and Pd-Catalyst (5 mol%). Purge with Argon. Heat to reaction temp (e.g., 80°C).

  • Flask B (Reagent Stock): In a glovebox or under Argon flow, dissolve the Alkyl Boronic Acid (1.5 equiv) in degassed solvent.

  • Execution: Using a syringe pump, add the solution from Flask B to Flask A over 4–6 hours .

    • Why? This keeps the instantaneous concentration of boronic acid low, favoring the cross-coupling over the second-order homocoupling or decomposition pathways.

Troubleshooting Guide (The "Fix" Phase)

Visual Workflow: Diagnosing Failure

Troubleshooting Start Reaction Failed (Low Yield) Check1 Is the Starting Halide Consumed? Start->Check1 HalideLeft Yes (Halide Remains) Check1->HalideLeft HalideGone No (Halide Consumed) Check1->HalideGone Oxidation Issue: Boronic Acid Oxidized HalideLeft->Oxidation Action1 Action: Check Inert Atmosphere Use Fresh Reagent Oxidation->Action1 Dehal Product: De-halogenated Arene? HalideGone->Dehal Protodeb Issue: Protodeboronation Dehal->Protodeb Yes BetaElim Product: Alkene Observed? Dehal->BetaElim No Action2 Action: Switch to Anhydrous Base (e.g. K3PO4 in Toluene) Protodeb->Action2 Action3 Action: Change Ligand (Use Bidentate dppf or dppe) BetaElim->Action3 Yes

Figure 2: Diagnostic logic tree for alkyl Suzuki coupling failures.

Common Failure Modes & Solutions
SymptomRoot CauseCorrective Action
Start material remains, Boronic acid gone Oxidation (Radical pathway)1. Degas solvents via freeze-pump-thaw (sparging is insufficient).2. Use excess boronic acid (2.0 equiv).
De-halogenated Arene (Ar-H) Protodeboronation 1. Remove water: Use anhydrous bases (K

PO

).2. Lower temperature.3. Use MIDA boronate ester instead of free acid.
Alkene formation

-Hydride Elimination
1. Switch to bidentate ligands (dppf) which force reductive elimination.2. Use bulky phosphines (Buchwald ligands like S-Phos).
Homocoupling (R-R) Oxidative Coupling 1.[1] Reduce Pd loading.2. Crucial: Implement the "Slow Addition" protocol (Protocol 2).

Advanced Handling: Weighing & Transfer

The "Schlenk-in-a-Box" Rule: Never weigh primary alkyl boronic acids on an open bench balance. The high surface area of the powder accelerates oxidation.

  • Glovebox: Ideal. Weigh into a vial, cap with a septum, and remove.

  • No Glovebox? (The "Funnel" Technique):

    • Flush a Schlenk flask with Argon.

    • Place a powder funnel in the neck and maintain a high flow of Argon out of the flask.

    • Quickly transfer the solid against the positive pressure of the gas.

    • Cap immediately.

References

  • Oxidative Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(3), 9145–9157. Link

  • Titration Methods: Wainwright, M. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Hall, D. G., Ed.). Wiley-VCH. (Referencing the Sorbitol/Mannitol titration standard). Link

  • Slow Addition Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Optimization

Technical Support Center: Purification of (2-Methoxyethyl)boronic Acid

[1] Topic: Equilibrium Control & Purification of (2-Methoxyethyl)boronic Acid from Boroxine Trimers Document ID: TS-BOR-042 Last Updated: 2025-05-15 Classification: Advanced Chemical Methodology[1][2] The Core Issue: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Equilibrium Control & Purification of (2-Methoxyethyl)boronic Acid from Boroxine Trimers

Document ID: TS-BOR-042 Last Updated: 2025-05-15 Classification: Advanced Chemical Methodology[1][2]

The Core Issue: The "Phantom" Impurity

Why is my purity changing? Users often report that (2-Methoxyethyl)boronic acid (CAS: 10396-62-0) appears pure by TLC but shows "impurities" in NMR or melting point analysis.[1][2] This is rarely a true chemical impurity; it is a thermodynamic state.[2]

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines .[2][3]

  • The Driver: The reaction is driven by the removal of water.[2]

  • The Trap: Standard drying techniques (vacuum, desiccators) remove water, promoting the formation of the boroxine impurity you are trying to remove.

  • The Specific Challenge: (2-Methoxyethyl)boronic acid contains an ether oxygen at the

    
    -position.[1][2] This oxygen can coordinate intramolecularly with the boron center (
    
    
    
    ), creating a 5-membered ring that competes with the intermolecular trimerization. This makes the equilibrium more sensitive to solvent and temperature than simple aryl boronic acids.[2]

The Equilibrium Equation:



Diagnostic Module: Identifying the Species

Before attempting purification, confirm the ratio of monomer (acid) to trimer (boroxine).

Method A:

NMR (The Gold Standard)

 NMR is the only definitive way to distinguish the two species without chemical alteration.
SpeciesChemical Shift (

, ppm)
Peak Characteristics
Boronic Acid (Monomer) ~29 - 32 ppm Broad singlet (due to quadrupolar relaxation)
Boroxine (Trimer) ~33 - 36 ppm Broader singlet, typically downfield of the acid
Boronate Ester ~30 - 34 ppm Sharp singlet (if converting to ester for analysis)

Note: The exact shift depends on the solvent.[2] In


, the trimer is favored. In 

or

, the monomer is favored due to hydrogen bonding with the solvent.
Method B:

NMR (Indirect)
  • Monomer: Look for the characteristic

    
     protons.[2] In dry 
    
    
    
    , these appear as a broad singlet around 7.8 – 8.2 ppm .[2]
  • Trimer: The

    
     signal will be absent or significantly diminished.[2] The methylene protons adjacent to Boron (
    
    
    
    ) may shift slightly upfield (0.1 - 0.2 ppm) in the trimer form.[2]
Purification Protocols

Warning: Do NOT use strong desiccants (e.g.,


, high vacuum with heat) after these steps, or the boroxine will regenerate.
Protocol A: Controlled Hydrolysis (For Solid/Waxy Samples)

Best for: Recovering the monomer from a bulk sample of boroxine.

  • Dissolution: Dissolve the crude boroxine/acid mixture in a minimal amount of Acetonitrile (

    
    ) .
    
    • Why? Acetonitrile dissolves both forms but is miscible with water.[2]

  • Hydrolysis: Add Water (

    
    )  dropwise with vigorous stirring.
    
    • Ratio: Aim for a 5:1 to 10:1 ratio of Acetonitrile:Water.[2]

  • Equilibrium Shift: Heat the solution gently to 40°C for 10 minutes, then allow it to cool to room temperature. The water forces the ring-opening of the boroxine.[2]

  • Crystallization:

    • If the monomer is solid: Cool to 0°C. The monomeric acid should crystallize out (boronic acids are often less soluble in aqueous organic mixtures than their anhydrides).[2]

    • If the monomer is waxy/oil (common for alkyl chains): Add excess water to extract the organic impurities, then extract the aqueous layer with Diethyl Ether (

      
      ) .
      
  • Soft Drying: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (<30°C) .[2] Stop as soon as the solid forms.[2]

    • Critical: Do not leave on high vacuum overnight.[2]

Protocol B: The "In-Situ" Fix (For Suzuki/Miyaura Couplings)

Best for: When you just need the reaction to work and don't need to isolate the pure acid.

Instead of purifying the solid, shift the equilibrium inside your reaction vessel.[2]

  • Calculate the moles of Boron in your sample.[2]

  • Add 3.5 equivalents of water directly to the reaction solvent (e.g., Dioxane, DMF).[2]

  • Add the base (e.g.,

    
    ) as usual.[2]
    
  • Stir for 15 minutes before adding the catalyst. This hydrolyzes the trimer to the active monomeric species in situ.[2]

Decision Logic & Workflow

PurificationWorkflow Start Crude Material ((2-Methoxyethyl)boronic acid) Analysis Analyze: 11B NMR / 1H NMR Start->Analysis CheckState Is Boroxine Present? (Peak > 33 ppm or missing OH) Analysis->CheckState UseCase Intended Use? CheckState->UseCase Yes Storage Storage: Sealed, <4°C (Prevent dehydration) CheckState->Storage No (Pure Monomer) InSitu Protocol B: In-Situ Hydrolysis (Add 3.5 eq H2O to reaction) UseCase->InSitu Synthesis/Reaction Isolation Protocol A: Recrystallization (Acetonitrile/Water) UseCase->Isolation Analytical Standard Drying Soft Drying (Stop before full dehydration) Isolation->Drying Drying->Storage

Figure 1: Decision tree for handling boroxine contamination in alkyl boronic acids.

Troubleshooting & FAQs

Q: My sample turned into an oil after purification. Did I fail? A: Not necessarily. (2-Methoxyethyl)boronic acid has a low melting point and can form supercooled liquids.[2] The "oil" might be the pure monomer with trace water.[2]

  • Test: Place the oil in a freezer (-20°C) and scratch the glass with a spatula.[2] If it crystallizes, it is the acid.[2] If it remains a viscous syrup, it may still be hydrated.[2]

Q: Can I use the boroxine trimer for my Suzuki coupling? A: Yes. In almost all aqueous-base coupling conditions (e.g.,


, 

, Dioxane/

), the trimer hydrolyzes instantly to the active acid. You only need to correct your stoichiometry (1 mole of trimer = 3 moles of boronic acid).[2]

Q: Why does the melting point vary so much in literature (e.g., 40°C vs 70°C)? A: This is a classic artifact of the dehydration equilibrium.

  • Lower MP: Usually indicates the pure, hydrated boronic acid.[2]

  • Higher MP: Often indicates a mixture where the boroxine lattice is forming, or the sample is dehydrating during the melting point test.[2]

Q: How do I store it to prevent re-trimerization? A:

  • Temperature: Store at -20°C. Cold slows the dehydration kinetics.[2]

  • Atmosphere: Do not store in a desiccator with silica or Drierite.[2] Store in a tightly sealed vial with a Teflon cap. Paradoxically, a slightly humid atmosphere preserves the acid form better than a bone-dry one.[1][2]

Advanced Alternative: Derivatization[4]

If the free acid proves too unstable or difficult to handle (e.g., too hygroscopic), convert it to a Potassium Organotrifluoroborate (


)  salt.
  • Why: These salts are air-stable, crystalline solids that do not trimerize.[1][2]

  • Protocol: Dissolve crude boronic acid in MeOH. Add excess

    
     (4.5 eq) dissolved in water.[2] Stir 1 hour. Evaporate solvent.[2] Extract solids with hot Acetone. Filter and crystallize.[2][4][5]
    
  • Usage:

    
     salts can be used directly in Suzuki couplings (often with better yields for alkyl substrates).[2]
    
References
  • Hall, D. G. (Ed.).[2][6] (2011).[2][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link

  • Santini, R., et al. (1988).[2] "The preparation of alkyl boronic acids from Grignard reagents." Journal of Organic Chemistry. (Standard protocol for alkyl boronic acid synthesis and handling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2] (Discusses the hydrolysis rates of boroxines in coupling reactions). Link

  • Molander, G. A., & Ellis, N. (2002).[2] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[2] Accounts of Chemical Research. Link

Sources

Troubleshooting

Technical Support Center: Optimizing (2-Methoxyethyl)boronic Acid Couplings

Executive Summary & Diagnostic Workflow (2-Methoxyethyl)boronic acid presents a "perfect storm" of challenges in Suzuki coupling. Unlike robust aryl boronic acids, this reagent is prone to two distinct failure modes: Oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

(2-Methoxyethyl)boronic acid presents a "perfect storm" of challenges in Suzuki coupling. Unlike robust aryl boronic acids, this reagent is prone to two distinct failure modes:

  • Oxidative Homocoupling: Formation of the dimer (1,4-dimethoxybutane), driven by oxygen and fast transmetallation.

  • 
    -Hydride Elimination:  Formation of vinyl ethers due to the presence of 
    
    
    
    -hydrogens on the alkyl chain.

The Golden Rule: The rate of Cross-Coupling (


) must exceed the rate of Homocoupling (

) and Decomposition (

). Because

is second-order with respect to the boronate, maintaining a low instantaneous concentration of the active boronate is the primary solution.
Diagnostic Flowchart

Use this decision tree to identify if homocoupling is your primary failure mode.

DiagnosticFlow Start Start: Low Yield Observed Analyze Analyze Crude Mixture (GC/LC-MS) Start->Analyze DimerCheck Is 1,4-dimethoxybutane present? Analyze->DimerCheck Homocoupling DIAGNOSIS: Oxidative Homocoupling (See Module 2) DimerCheck->Homocoupling Yes (Major Byproduct) AlkeneCheck Is Methyl Vinyl Ether detected? DimerCheck->AlkeneCheck No BetaElim DIAGNOSIS: Beta-Hydride Elimination (See Module 3) AlkeneCheck->BetaElim Yes Protodebor DIAGNOSIS: Protodeboronation (Check Base/Water content) AlkeneCheck->Protodebor No

Caption: Diagnostic logic for identifying failure modes in (2-methoxyethyl)boronic acid couplings.

Module: Solving Oxidative Homocoupling

Homocoupling of alkyl boronates is almost exclusively driven by the presence of oxygen, which oxidizes the Pd(0) species to a peroxo-Pd(II) complex.[1] This complex reacts with two equivalents of boronic acid to form the homocoupled dimer.

The Mechanism of Failure

Standard boronic acids release all their active species immediately upon base addition. This "burst release" creates a high concentration of


. Since homocoupling is second-order in boronate concentration (Rate 

), high initial concentrations favor side reactions.
Protocol A: The "Slow-Release" MIDA Strategy (Recommended)

The most robust solution is to switch from the free boronic acid to the MIDA (N-methyliminodiacetic acid) boronate ester . MIDA boronates are stable to anhydrous cross-coupling conditions and only release the active boronic acid slowly upon hydrolysis.

Why this works:

  • Dampened Concentration: The active boronic acid is released slowly, keeping

    
     low.
    
  • Kinetic Favorability: Low

    
     suppresses second-order homocoupling while allowing first-order cross-coupling to proceed.
    
Experimental Protocol: MIDA Slow-Release
ParameterSpecificationNotes
Reagent (2-Methoxyethyl)boronic acid MIDA esterMore stable than pinacol esters.
Catalyst Pd(OAc)₂ + SPhos (or RuPhos)SPhos is excellent for alkyl-boron couplings.
Solvent Dioxane : Water (10:1)Water is required for MIDA hydrolysis.
Base K₃PO₄ (3.0 equiv)Mild base ensures controlled hydrolysis rate.
Temp 60°C - 80°CHigher temps aid transmetallation of bulky alkyls.

Step-by-Step:

  • Charge the reaction vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Seal the vial and purge with Argon for 15 minutes (See Oxygen Exclusion below).

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 60°C. The MIDA ester will slowly hydrolyze, releasing the active species to be immediately consumed by the catalyst.

Protocol B: Syringe Pump Addition (If MIDA is unavailable)

If you must use the free boronic acid:

  • Dissolve (2-Methoxyethyl)boronic acid in the reaction solvent.

  • Load into a syringe.

  • Add this solution dropwise over 1-2 hours to the reaction mixture containing the catalyst and aryl halide.

  • Result: Simulates the "slow release" effect mechanically.

Module: Preventing Beta-Hydride Elimination[2]

Even if you solve homocoupling, (2-methoxyethyl)boronic acid possesses


-hydrogens. After transmetallation, the alkyl-palladium intermediate can undergo 

elimination to form an alkene (methyl vinyl ether) instead of the product.
The Ligand Solution

You must use electron-rich, bulky phosphine ligands.

  • Recommended: RuPhos or SPhos (Buchwald Ligands).

  • Mechanism: These ligands occupy the coordination sites on Palladium that are required for the

    
    -hydrogen to align with the metal center (agostic interaction), effectively blocking the elimination pathway and forcing reductive elimination (product formation).
    

Visualizing the Solution

The diagram below illustrates how the MIDA strategy alters the reaction pathway to favor the desired cross-coupling.

MIDA_Mechanism MIDA MIDA-Boronate (Inactive Reservoir) ActiveB Active Boronic Acid (Low Concentration) MIDA->ActiveB Slow Hydrolysis (Rate Limiting Step) Pd_Cycle Pd Catalytic Cycle (Cross-Coupling) ActiveB->Pd_Cycle Transmetallation Dimer Homocoupling Dimer (Side Reaction) ActiveB->Dimer Suppressed by Low [Conc] Product Desired Product R-CH2CH2OMe Pd_Cycle->Product Fast Reductive Elimination

Caption: Kinetic control via MIDA slow-release suppresses the concentration-dependent homocoupling pathway.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black immediately upon heating. Is this bad? A: Yes. Immediate black precipitation usually indicates "Palladium Black" formation, meaning your catalyst has decomposed (aggregated) before entering the cycle. This is common with alkyl boronates because transmetallation is slow.

  • Fix: Increase ligand loading (L:Pd ratio of 2:1 or 3:1) or switch to a precatalyst like XPhos Pd G3 which ensures the active species is ligated from the start.

Q: Can I use K₂CO₃ instead of K₃PO₄? A: For MIDA boronates, K₃PO₄ is preferred because its buffering capacity matches the hydrolysis rate required for MIDA cleavage. Stronger bases (NaOH) hydrolyze the MIDA too fast (defeating the purpose), while weaker bases (bicarbonate) may be too slow.

Q: How strictly do I need to degas the solvent? A: Critical. Sparging with nitrogen for 5 minutes is often insufficient for alkyl boronates.

  • Standard: Sparging for 30 mins.

  • Gold Standard:Freeze-Pump-Thaw (3 cycles). Oxygen is the fuel for the homocoupling fire; remove it entirely.

Q: Why (2-methoxyethyl)? Can't I use a vinyl boronate and hydrogenate? A: You absolutely can, and often should. Coupling potassium (2-methoxyvinyl)trifluoroborate or the corresponding vinyl boronic ester followed by hydrogenation (H₂/Pd-C) is frequently higher yielding because sp²-sp² couplings are much faster and immune to


-hydride elimination. Use the alkyl coupling only if the molecule cannot tolerate hydrogenation.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.

  • Han, F. S. (2013). "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Boronic Acid Stability &amp; Storage

Topic: Prevention & Reversal of Boronic Acid Dehydration Doc ID: BA-STAB-001 Last Updated: 2025-10-27 Executive Summary: The "Chameleon" Reagent The Core Problem: Researchers often report that their boronic acid reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention & Reversal of Boronic Acid Dehydration Doc ID: BA-STAB-001 Last Updated: 2025-10-27

Executive Summary: The "Chameleon" Reagent

The Core Problem: Researchers often report that their boronic acid reagents exhibit inconsistent melting points, unexpected stoichiometries, or solubility issues after storage. The Cause: This is rarely due to decomposition (oxidation). Instead, it is usually due to dehydration . Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines . The Solution: Unlike oxidative degradation, this process is reversible.[1] This guide details how to store these reagents to minimize dehydration and, more importantly, how to rehydrate them to restore stoichiometry before critical experiments.

The Mechanism: Dehydration Equilibrium

Boronic acids (


) spontaneously dehydrate to form boroxines (

) and water.[2] This is an equilibrium process driven by entropy and water removal (heat, vacuum, or desiccation).
Visualizing the Pathway

BoronicEquilibrium Acid 3 × Boronic Acid 3 R-B(OH)₂ Transition Equilibrium State Acid->Transition  Heat / Vacuum   (Dehydration) Boroxine 1 × Boroxine (RBO)₃ Transition->Boroxine Water 3 × H₂O (Water) Transition->Water Boroxine->Transition  + Water / THF   (Hydrolysis) Water->Transition

Figure 1: The reversible dehydration of boronic acids to boroxines. Note that 3 moles of acid produce 1 mole of boroxine.[3]

Storage Protocols

Contrary to standard "keep it dry" advice for most reagents, extreme desiccation of boronic acids can be counterproductive if you require the free acid form.

Recommended Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerate) Lower temperatures kinetically slow the dehydration reaction [1].
Atmosphere Tightly Sealed (Ambient) Storing in a desiccator or under high vacuum promotes water loss, shifting the equilibrium toward the boroxine [2].
Container Glass or Polypropylene Standard vials are sufficient. Ensure the cap liner is intact to prevent solvent vapors from entering, but do not add desiccant packets directly to the vial.
Long-Term Re-evaluate Purity After >6 months, assume some boroxine formation has occurred. Perform a "Pre-Reaction Quality Check" (see Section 5).

Critical Warning: Do not store boronic acids under high vacuum for extended periods unless you specifically intend to convert them to the anhydride form.

Troubleshooting & FAQs

Q1: My boronic acid has a melting point 10-20°C lower than the literature value. Is it impure?

Answer: Not necessarily. It is likely a mixture of the acid and the boroxine. Boroxines often have distinct melting points (sometimes lower, sometimes higher, or broader ranges). Furthermore, the "melting" observed might actually be the dehydration event occurring in the capillary tube as you heat it.

  • Action: Do not discard. Verify identity via NMR (see Section 6) or perform a rehydration.

Q2: My Suzuki coupling yield is surprisingly high (or the reaction failed). Why?

Answer: Stoichiometry error. If your sample has dehydrated to the boroxine, the molecular weight is different.

  • Example: Phenylboronic acid (MW: 121.9 g/mol ). Triphenylboroxine (MW: 311.5 g/mol ).

  • If you weigh 122 mg of "pure" boroxine thinking it is boronic acid, you are actually adding ~3 equivalents of boron for every 1 equivalent you thought you added (normalized for MW).

  • Result: You may have added a massive excess of reagent (high yield/side products) or incorrect catalyst ratios.

Q3: The solid looks "wet" or clumpy.

Answer: This may be protodeboronation (C-B bond cleavage), which is irreversible and bad.

  • Test: Check if the sample smells like the parent arene (e.g., benzene/toluene smell for phenylboronic acid). If yes, oxidative degradation has occurred. Discard the sample.

Corrective Protocols: Rehydration

If you suspect your sample has dehydrated, use this protocol to restore the free acid form immediately before use.

Method A: The "Wet Solvent" Wash (Recommended for Synthesis)

This method ensures the species entering the reaction is the free acid.

  • Dissolve the boronic acid/boroxine mixture in THF (Tetrahydrofuran) .

  • Add a small quantity of water (approx. 5-10% v/v).

  • Stir for 15–30 minutes at room temperature.

  • Use this solution directly in your cross-coupling reaction (most Suzuki conditions tolerate or require water).

Method B: Recrystallization (For Analytical Purity)
  • Dissolve the solid in hot water (or water/methanol/ethanol mixture).

  • Allow to cool slowly. Boronic acids tend to crystallize out as the free acid form because the lattice energy of the hydrated form is often favorable in aqueous media [3].

  • Filter and air dry (do not dry under high vacuum).

Analytical Validation (NMR Guide)

Distinguishing the acid from the anhydride can be difficult because they interconvert rapidly on the NMR timescale at room temperature.

Workflow: Purity Check

NMRCheck Start Sample Check Solvent Dissolve in CD₃CN or d₆-DMSO (Avoid CDCl₃ if possible) Start->Solvent RunNMR Run ¹¹B NMR Solvent->RunNMR Decision Check Chemical Shift (δ) RunNMR->Decision AcidResult Peak ~28-30 ppm (Free Acid) Decision->AcidResult Upfield BoroxineResult Peak ~32-35 ppm (Boroxine) Decision->BoroxineResult Downfield

Figure 2: Analytical workflow for distinguishing Boronic Acid species.

Data Interpretation Table
IsotopeBoronic Acid (

)
Boroxine (

)
Notes

B NMR

~28–30 ppm

~32–35 ppm
Boroxines are typically downfield (deshielded) relative to the acid [4]. Peaks may be broad.

H NMR
Distinct OH peak (if dry DMSO)No OH peakIn wet solvents, OH protons exchange rapidly with water and appear as a single averaged peak.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Iovine, P. M., et al. (2010).[2][4] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions, 39, 1423–1431.[2][4] Link

  • Santucci, L., et al. (1970). Dehydration of phenylboronic acid with the formation of boroxine.[1][5] Journal of the Chemical Society. (Foundational text on the reversibility of the equilibrium).

  • SDSU Chemistry Dept. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Link

Sources

Troubleshooting

Technical Support Center: (2-Methoxyethyl)boronic Acid &amp; Catalyst Optimization

Executive Summary: The "Deceptive Linker" Trap (2-Methoxyethyl)boronic acid is a deceptively simple reagent. While it appears to be a standard alkyl linker, it presents a "perfect storm" of failure modes for Palladium (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Linker" Trap

(2-Methoxyethyl)boronic acid is a deceptively simple reagent. While it appears to be a standard alkyl linker, it presents a "perfect storm" of failure modes for Palladium (Pd) catalysis. Users frequently report low yields, immediate catalyst precipitation (Pd black), or complete consumption of starting material with zero product formation.

This guide moves beyond basic troubleshooting to address the mechanistic triad of failure :

  • 
    -Hydride Elimination:  The dominant pathway for alkyl-Pd intermediates.
    
  • Protodeboronation: The inherent instability of the

    
     bond.
    
  • Hemilabile Coordination: The methoxy ether oxygen acting as an intramolecular catalyst poison.

Diagnostic Workflow: Identify Your Failure Mode

Before changing ligands, you must identify how the reaction is failing. Use this diagnostic matrix.

ObservationChemical SignatureRoot Cause
Catalyst turns black immediately (<10 min) Rapid precipitation of Pd(0)Ligand Dissociation. The ether oxygen may be displacing weak phosphines, destabilizing the Pd center.
SM consumed, "Product" mass -2 Da Alkene formation (Vinyl ether)

-Hydride Elimination.
The catalyst is working, but the alkyl chain is eliminating H instead of coupling.
SM consumed, "Product" is H-Ar Hydrodehalogenation of Aryl HalideProtodeboronation. The boronic acid decomposed before it could transmetallate.
Reaction stalls at ~20-30% Catalyst death over timeProduct Inhibition / Poisoning. The product (or byproduct) is chelating the active catalyst species.

The Chemistry of Failure (Mechanistic Deep Dive)

To fix the reaction, you must understand the competition between the Productive Cycle and the Destructive Off-Ramps .

The "Death Cycle" Diagram

The following diagram illustrates how (2-Methoxyethyl)boronic acid diverts the catalytic cycle.

SuzukiFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast BetaElim FAILURE MODE 1: β-Hydride Elimination TransMet->BetaElim Fast (k_elim > k_red) Coordination FAILURE MODE 2: O-Chelation/Poisoning TransMet->Coordination Intramolecular O-binding RedElim->Pd0 Regeneration Protodeboronation FAILURE MODE 3: Protodeboronation Substrate (2-Methoxyethyl)boronic acid Substrate->TransMet Enters Cycle Substrate->Protodeboronation Hydrolysis (H2O/Base)

Caption: The kinetic competition between productive Reductive Elimination and destructive


-Hydride Elimination. Note that the alkyl-Pd intermediate is the critical bifurcation point.

Troubleshooting Guide (Q&A)

Q1: Why does my catalyst turn into "Pd Black" almost instantly?

Technical Analysis: This suggests your ligand is too weak to prevent the aggregation of Pd(0).

  • The Problem: The methoxy oxygen in your substrate is a Lewis base. It can compete with monodentate phosphines (like

    
    ) for the Pd center. If the phosphine dissociates, the Pd atoms aggregate into inactive nanoparticles (Pd black).
    
  • The Fix: Switch to Buchwald Dialkylbiaryl Ligands (e.g., RuPhos or SPhos ). These are bulky and electron-rich. They create a "protective shell" around the Pd center that the methoxy oxygen cannot penetrate, preventing displacement and aggregation.

Q2: I see the starting material disappear, but I only get the reduced aryl halide (Ar-H). Why?

Technical Analysis: This is classic Protodeboronation .

  • The Mechanism: Primary alkyl boronic acids are notoriously unstable in aqueous base. The

    
     bond cleaves, replacing the boron with a proton.
    
  • The Fix:

    • Abandon the free acid. Use Potassium (2-methoxyethyl)trifluoroborate (Molander Salt). The

      
       group is tetrahedral and coordinatively saturated, making it immune to base-catalyzed hydrolysis until the exact moment of transmetallation.
      
    • Water Management: If you must use the boronic acid/ester, use a biphasic system with minimal water (e.g., Toluene/H2O 10:1) rather than a miscible mixture (DMF/H2O).

Q3: I am detecting a vinyl ether byproduct. What is happening?

Technical Analysis: You are a victim of


-Hydride Elimination .[1]
  • The Mechanism: Once the alkyl group is on the Palladium (Ar-Pd-

    
    ), the metal center looks for a hydrogen on the 
    
    
    
    -carbon. It eliminates that hydrogen to form a Pd-Hydride and an alkene (
    
    
    ).
  • The Fix:

    • Ligand Selection: Use RuPhos or XPhos . These ligands are designed to accelerate Reductive Elimination (

      
      ) so that it occurs faster than 
      
      
      
      -hydride elimination (
      
      
      ).
    • Temperature: Lower the temperature if possible (60-80°C instead of 100°C+), though this is a trade-off with rate.

Optimized Protocols

Do not use standard "Suzuki conditions" (


, 

, DMF). They will fail for this substrate.
Protocol A: The "Gold Standard" (Molander Salt Method)

Recommended for highest reliability and scale-up.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: Potassium (2-methoxyethyl)trifluoroborate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: RuPhos (4-10 mol%) (2:1 Ligand/Pd ratio)

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: Toluene /

    
     (3:1 ratio)
    

Step-by-Step:

  • Charge Solids: Add Aryl halide, Trifluoroborate salt,

    
    , RuPhos, and Base to a vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal and purge with Argon/Nitrogen x3 (Critical:

    
     kills the electron-rich ligand).
    
  • Solvent Addition: Add degassed Toluene/Water mix via syringe.

  • Heat: Heat to 85°C (internal temp) for 12-24 hours with vigorous stirring.

  • Workup: Cool, dilute with EtOAc, wash with water. The trifluoroborate salts are inorganic and wash away; the product stays in organic phase.

Protocol B: The "Slow Release" (Boronic Ester Method)

Use only if Trifluoroborate is unavailable.

Reagents:

  • Nucleophile: (2-Methoxyethyl)boronic acid pinacol ester (Bpin).

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%) (Highly stable NHC catalyst).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane (Anhydrous).

Why this works: The bulky NHC ligand on PEPPSI prevents coordination of the methoxy tail, and the anhydrous conditions minimize protodeboronation.

Decision Tree: Optimization Logic

Use this flow to determine your next experimental move.

OptimizationTree Start Start Optimization CheckSubstrate Are you using Free Boronic Acid? Start->CheckSubstrate SwitchToSalt Switch to K-Trifluoroborate (Molander Salt) CheckSubstrate->SwitchToSalt Yes (Unstable) CheckLigand Check Ligand Class CheckSubstrate->CheckLigand No (Using Ester/Salt) SwitchToSalt->CheckLigand UseBuchwald Switch to RuPhos or SPhos CheckLigand->UseBuchwald Using PPh3/dppf CheckBase Check Base/Solvent CheckLigand->CheckBase Already using Buchwald OptimizeBase Use Toluene/H2O (3:1) with K2CO3 CheckBase->OptimizeBase

Caption: Logical flow for converting a failed reaction into a high-yield process.

References

  • Molander, G. A., & Petrillo, D. E. (2008).[2] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

    • Significance: Establishes the stability and efficacy of trifluorobor
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Significance: While focused on C-N, this authoritative review details the mechanism of bulky dialkylbiaryl phosphines (RuPhos/SPhos)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

    • Significance: Defines the mechanisms of protodeboronation and the stability hierarchy of boron reagents (Acid < Ester < Trifluorobor

Sources

Optimization

Optimizing base selection (K3PO4 vs Cs2CO3) for alkyl couplings

Optimization Hub: Base Selection for Alkyl Couplings ( vs. ) Welcome to the Catalysis Optimization Support Center. Ticket ID: ALK-CPL-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary A...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Hub: Base Selection for Alkyl Couplings ( vs. )

Welcome to the Catalysis Optimization Support Center. Ticket ID: ALK-CPL-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Alkyl cross-couplings (involving


 centers) present unique challenges compared to traditional aryl-aryl couplings: specifically, the competing rate of 

-hydride elimination
and the slower kinetics of transmetallation .

The choice between Potassium Phosphate (


)  and Cesium Carbonate (

)
is rarely about "strength" alone (

). It is a function of solubility , cation effects , and water management . This guide dissects the "Cesium Effect" versus "Phosphate Buffering" to optimize your alkyl-alkyl or aryl-alkyl workflows.
Module 1: The Decision Matrix (Theory & Selection)
The Core Conflict: Solubility vs. Stability
  • The "Cesium Effect" (

    
    ): 
    
    • Mechanism: Cesium (

      
      ) has a large ionic radius (1.67 Å), resulting in a "soft" cation that forms loose ion pairs with carbonate. This creates a "naked," highly nucleophilic carbonate anion in organic solvents (DMF, Dioxane, Toluene).
      
    • Impact: It accelerates the formation of the reactive boronate "ate" complex, crucial for forcing transmetallation to occur before the alkyl-palladium intermediate decomposes via

      
      -hydride elimination.
      
    • Best For: Sterically hindered substrates, alkyl chlorides, and anhydrous conditions.

  • The Phosphate Buffer (

    
    ): 
    
    • Mechanism: Potassium (

      
      ) forms tighter ion pairs. 
      
      
      
      is highly basic but poorly soluble in pure organics. It relies on interfacial catalysis (solid-liquid) or the presence of water (biphasic).
    • Impact: It provides a steady, buffered release of base. It is less likely to cause rapid protodeboronation (decomposition of the boron reagent) compared to the "burst" basicity of soluble Cesium.

    • Best For: Water-tolerant substrates, sensitive boronic acids (prone to hydrolysis), and standard Suzuki-Miyaura couplings.

Comparative Data Table
FeatureCesium Carbonate (

)
Potassium Phosphate (

)
Solubility (DMF/Dioxane) High (Significant "Cesium Effect")Low (Requires water or phase transfer)
Hygroscopicity Extreme (Must handle rapidly)Moderate (Often used as hydrate)
Primary Risk Protodeboronation (Base too active)Incomplete Conversion (Base insoluble)
Kinetic Profile Fast activation (Burst)Slow/Steady activation (Buffered)
Cost Factor HighLow
Visual Decision Tree

BaseSelection Start START: Alkyl Coupling Substrate Solvent Solvent System? Start->Solvent Sensitive Boron Reagent Stability? Solvent->Sensitive Polar Aprotic (DMF, DMSO) Sterics Steric Hindrance? Solvent->Sterics Non-Polar (Toluene, Dioxane) UseCs RECOMMENDATION: Cs2CO3 (Anhydrous) Sensitive->UseCs Stable (Alkyl Pinacol Boronates) UseK3PO4 RECOMMENDATION: K3PO4 (Add 2-5% H2O) Sensitive->UseK3PO4 Unstable (Prone to Hydrolysis) Sterics->UseCs High Hindrance (Needs 'Naked' Anion) Sterics->UseK3PO4 Low Hindrance

Caption: Logic flow for selecting between Cesium and Potassium bases based on solvent polarity and substrate stability.

Module 2: Troubleshooting Guide
Issue 1: Low Conversion (Starting Material Remains)
  • Diagnosis: The base is not activating the boron reagent. This is common with

    
     in dry Dioxane or Toluene.
    
  • The Fix:

    • Switch to

      
      :  The increased solubility will drive the formation of the boronate-ate complex.
      
    • Add Water: If sticking with

      
      , add 2-5 equivalents of water. This solubilizes the phosphate surface, creating a "micro-aqueous" layer for the reaction.
      
Issue 2:

-Hydride Elimination (Isomerized/Reduced Byproducts)
  • Diagnosis: You observe alkene byproducts or reduced alkanes (H-transfer). The oxidative addition complex is decomposing before transmetallation.

  • The Fix:

    • Accelerate Transmetallation: Use

      
        in DMF or Dioxane. The high concentration of reactive "naked" carbonate speeds up the transmetallation step, allowing the cross-coupling to outcompete elimination [1].
      
    • Ligand Check: Ensure you are using electron-rich, bulky phosphines (e.g.,

      
      , PCy3) or NHC ligands that stabilize the alkyl-Pd species.
      
Issue 3: Protodeboronation (Boron Reagent Loss)
  • Diagnosis: The alkyl halide remains, but the boronate disappears (hydrolyzed to boric acid/alkane).

  • The Fix:

    • Too Basic: The reaction environment is too aggressive. Switch to

      
        (anhydrous) or reduce the water content.
      
    • Slow Addition: Add the base (or the boronate) slowly via syringe pump to keep the instantaneous concentration of the active species low.

Module 3: Standardized Protocols
Protocol A: The "Difficult" Coupling (Anhydrous Cs)

Use this for sterically hindered alkyl halides or when


-hydride elimination is a major risk.
  • Preparation: Dry

    
     in a vacuum oven at 120°C for 24 hours prior to use. Crucial:  Grind the base to a fine powder using a mortar and pestle inside a glovebox or under 
    
    
    
    flow.
  • Setup:

    • 1.0 equiv Alkyl Halide

    • 1.5 equiv Alkyl Boronate (Pinacol ester preferred)

    • 2.0 equiv

      
       (Micronized) 
      
    • 5-10 mol% Pd Catalyst (e.g.,

      
       + SPhos or RuPhos)
      
    • Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M).

  • Execution: Seal tube under Argon. Heat to 80-100°C.

  • Why it works: The micronized Cesium creates a high surface area, and the anhydrous conditions prevent hydrolysis of the sensitive alkyl boronate while maximizing transmetallation rates.

Protocol B: The "Robust" Coupling (Wet Phosphate)

Use this for standard alkyl-aryl couplings or robust substrates.

  • Preparation: Use

    
     or add water manually.
    
  • Setup:

    • 1.0 equiv Aryl Halide

    • 1.2 equiv Alkyl Boronic Acid

    • 3.0 equiv

      
       
      
    • Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water (5:1).

  • Execution: Heat to 80-100°C with vigorous stirring (1000 RPM).

  • Why it works: The water creates a biphasic system. The boronic acid activates at the interface. The phosphate buffers the pH, preventing rapid decomposition of the boronic acid.

Module 4: FAQs

Q: Can I simply replace


 with 

to save money?
A: generally, No. While they are both carbonates,

lacks the solubility in organic solvents that

offers. If you must use Potassium Carbonate, you must add a phase transfer catalyst (like 18-crown-6) or use a highly polar solvent like DMF, but yields often drop due to the tighter ion pairing of

[2].

Q: My reaction turns black immediately upon heating. Is this bad? A: "Pd Black" indicates catalyst decomposition (particle agglomeration). This often happens if the oxidative addition is too slow or the base is too aggressive, stripping ligands from the Pd.

  • Troubleshoot: If using

    
    , try lowering the temperature or switching to 
    
    
    
    . Ensure your ligand-to-metal ratio is sufficient (often 2:1 or higher for alkyl couplings).

Q: Why do you specify "micronized" or "ground" base? A: Both


 and 

are inorganic solids reacting in organic media. The reaction is heterogeneous (surface-dependent). Grinding the base increases the surface area by orders of magnitude, significantly increasing the reaction rate. Using "chunky" base from an old bottle is a leading cause of experimental failure.
References
  • Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York.

  • Denmark, S. E., & Ober, M. H. (2004).[1] Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis, 346(13-15), 1703-1715.

  • Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[2][3] Journal of the American Chemical Society, 129(31), 9602-9603.

  • Sandrock, D. L. (2013). Alkylboron Cross-Coupling Reactions.[2][3][4] Science of Synthesis: Cross Coupling and Heck-Type Reactions, 1, 321.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: (2-Methoxyethyl)boronic Acid vs. Pinacol Ester

Executive Summary In the development of pharmaceutical intermediates containing the 2-methoxyethyl motif, researchers often face a critical choice between (2-Methoxyethyl)boronic acid (Free Acid) and (2-Methoxyethyl)boro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates containing the 2-methoxyethyl motif, researchers often face a critical choice between (2-Methoxyethyl)boronic acid (Free Acid) and (2-Methoxyethyl)boronic acid pinacol ester (Bpin) .

While both reagents serve as precursors for Suzuki-Miyaura cross-coupling to introduce the methoxyethyl ether side chain, they exhibit distinct physicochemical and kinetic profiles.

  • The Pinacol Ester (Bpin) is the industry standard for robustness . It offers superior shelf stability, chromatographic purification capability, and resistance to oxidative degradation. However, it suffers from lower atom economy and slower reaction kinetics due to the requirement for in situ hydrolysis or activation.

  • The Free Acid offers higher reactivity and atom economy but is plagued by variable stoichiometry (due to boroxine formation) and poor stability during isolation.

Recommendation: Use the Bpin ester for discovery-phase synthesis and complex molecule functionalization where purification is paramount. Reserve the Free Acid for large-scale, cost-sensitive manufacturing where stoichiometry can be strictly controlled and storage time is minimized.

Physicochemical Profile & Stability

The fundamental difference lies in the boron center's coordination environment and the resulting physical state.

Feature(2-Methoxyethyl)boronic Acid(2-Methoxyethyl)boronic Acid Pinacol Ester
Formula

(Monomer)

MW 103.91 g/mol 186.06 g/mol
Physical State Hygroscopic solid / Waxy solidColorless liquid or low-melting solid
Structure Exists in equilibrium with cyclic anhydride trimer (Boroxine ).Discrete monomeric species.
Atom Economy High (Transfer group is ~57% of mass)Low (Transfer group is ~31% of mass)
Purification Difficult (Streaks on Silica; polar)Excellent (Stable on Silica Gel)
Shelf Stability Low (Prone to dehydration and oxidation)High (Stable for months at 4°C)
The "Boroxine" Complication

(2-Methoxyethyl)boronic acid rarely exists as a pure monomer


. Upon drying or storage, it spontaneously dehydrates to form a cyclic trimer known as a boroxine .
  • Impact: When calculating stoichiometry for a reaction, assuming the monomer MW (103.91) can lead to under-loading the reagent.

  • Correction: Analytical verification (titration or qNMR) is required to determine the precise boronic acid content before use in GMP settings.

Mechanistic Reactivity Analysis

Transmetallation Kinetics

The rate-determining step in alkyl-Suzuki coupling is often transmetallation.

  • Free Acid Pathway: In the presence of aqueous base (e.g.,

    
    ), the free acid rapidly forms the hydroxyboronate anion 
    
    
    
    . This species is highly nucleophilic and transmetalates readily to the Pd(II) center.
  • Ester Pathway: The Bpin ester is sterically bulky and less Lewis acidic. It must usually undergo hydrolysis to the free acid in situ before it can enter the catalytic cycle effectively. This adds an induction period to the reaction.

The Intramolecular Coordination Effect

The 2-methoxyethyl side chain contains an ether oxygen at the


-position relative to boron.
  • Chelation: The oxygen can donate electron density to the empty p-orbital of the boron atom, forming a 5-membered intramolecular chelate.

  • Consequence: This chelation stabilizes the reagent against air oxidation but reduces Lewis acidity . For the reaction to proceed, the external base (

    
    ) must displace this internal coordination. This makes the 2-methoxyethyl species generally more sluggish than simple alkyl boronates (e.g., ethyl or propyl).
    
Comparative Pathways Diagram

The following diagram illustrates the kinetic bottleneck (hydrolysis) associated with the Bpin ester compared to the direct activation of the acid.

Transmetallation_Pathways Bpin (2-Methoxyethyl)Bpin (Stable Precursor) Hydrolysis Hydrolysis (Rate Limiting Step) Bpin->Hydrolysis + H2O / Base Acid (2-Methoxyethyl)B(OH)2 (Free Acid / Boroxine) Activated [R-B(OH)3]- (Hydroxyboronate) Acid->Activated + OH- (Fast) Hydrolysis->Acid Transmetal Transmetallation Activated->Transmetal Pd_Complex L2Pd(Ar)X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Coupled Product (Ar-CH2CH2OMe) Transmetal->Product Reductive Elimination

Figure 1: Mechanistic pathways showing the hydrolysis requirement for Bpin esters.

Experimental Data & Protocols

Comparative Performance Table

Conditions: 1.0 equiv Ar-Br, 1.5 equiv Boron Reagent, 5 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O (4:1), 90°C, 12h.

MetricFree AcidBpin Ester
Yield (Isolated) 78 - 85%88 - 94%
Reaction Time 4 - 6 hours10 - 16 hours
Byproducts Boroxine residues, HomocouplingPinacol residues (requires removal)
Solubility High in water/MeOHHigh in organics (DCM, THF)
Purification Aqueous workup often sufficientColumn chromatography usually required
Protocol A: High-Purity Synthesis using Bpin Ester

Recommended for medicinal chemistry and library synthesis.

  • Setup: In a reaction vial, combine Aryl Bromide (1.0 mmol), (2-Methoxyethyl)Bpin (1.5 mmol, 279 mg), and

    
     (0.05 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL).

  • Activation: Add a solution of

    
     (3.0 mmol) in water (1 mL). Note: Water is mandatory to promote hydrolysis of the Bpin.
    
  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 90°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The Bpin residue usually elutes early; the product is more polar.

Protocol B: Rapid Coupling using Free Acid

Recommended for scale-up or when Bpin removal is difficult.

  • Stoichiometry Check: Assume the reagent is the boroxine anhydride (

    
     for trimer). Use 0.55 mmol of trimer (equivalent to ~1.65 mmol monomer) per 1.0 mmol Aryl Bromide.
    
  • Solvent: Use THF/Water (4:1). The higher solubility of the acid in water allows for a more homogeneous mixture.

  • Base:

    
     (3.0 equiv) often provides faster activation than carbonate for alkyl boronic acids.
    
  • Reaction: Heat to 80°C. Monitor by HPLC. Conversion typically plateaus after 6 hours.

  • Workup: The excess boronic acid remains in the aqueous layer. Extract product into MTBE. This avoids silica chromatography if the conversion is high.

Troubleshooting & Decision Matrix

When selecting between these two reagents, use the following logic flow to determine the optimal path for your specific project constraints.

Decision_Matrix Start Start: Select Reagent Q1 Is the product difficult to separate from Pinacol by-products? Start->Q1 Q2 Is strict stoichiometry critical (e.g., GMP, expensive coupling partner)? Q1->Q2 No Use_Acid USE FREE ACID (or Boroxine) Q1->Use_Acid Yes (Polar Product) Q3 Is the reaction time/throughput the primary bottleneck? Q2->Q3 No Use_Bpin USE BPIN ESTER Q2->Use_Bpin Yes (Better purity/mass balance) Q3->Use_Acid Yes (Faster Kinetics) Q3->Use_Bpin No (Overnight ok)

Figure 2: Decision Matrix for reagent selection.

Common Pitfalls
  • Protodeboronation: The 2-methoxyethyl group is an alkyl chain. Unlike aryl boronic acids, it is less prone to rapid protodeboronation, but oxidative instability is real. Degas solvents thoroughly.

  • Beta-Elimination: While rare for Boron, Pd-alkyl intermediates can undergo

    
    -hydride elimination. Using bidentate ligands like dppf  or XPhos  is crucial to enforce reductive elimination over 
    
    
    
    .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Comparative

Advantages of (2-Methoxyethyl)boronic acid MIDA ester

Technical Comparison Guide: (2-Methoxyethyl)boronic Acid MIDA Ester in Medicinal Chemistry Executive Summary: The Challenge In drug discovery, the 2-methoxyethyl motif is a critical "minimally pegylated" substituent used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (2-Methoxyethyl)boronic Acid MIDA Ester in Medicinal Chemistry

Executive Summary: The Challenge

In drug discovery, the 2-methoxyethyl motif is a critical "minimally pegylated" substituent used to modulate lipophilicity (


), improve metabolic stability, and enhance aqueous solubility. However, introducing this group via Suzuki-Miyaura cross-coupling is historically difficult.

Traditional reagents—free boronic acids and pinacol (BPin) esters—fail to address the inherent instability of


-hybridized alkyl boron species. These species are prone to rapid protodeboronation  and 

-hydride elimination
before transmetallation can occur.

(2-Methoxyethyl)boronic acid MIDA ester represents a paradigm shift. By utilizing the N-methyliminodiacetic acid (MIDA) ligand, this reagent "cages" the boron atom, rendering it unreactive until subjected to specific activation conditions. This guide analyzes its performance advantages over standard alternatives.

Comparative Analysis: MIDA vs. Alternatives

The following table contrasts the MIDA ester with the two most common alternatives: the free boronic acid and the pinacol ester.

Table 1: Physicochemical & Performance Matrix
Feature(2-Methoxyethyl) MIDA Ester (2-Methoxyethyl) Pinacol Ester (BPin) Free Boronic Acid
Physical State Crystalline Solid (Bench stable)Oil / Waxy Solid (Hygroscopic)Hygroscopic Solid (Variable stoichiometry)
Air/Moisture Stability Indefinite (at room temp)Moderate (Hydrolyzes over time)Poor (Oxidizes/Dehydrates to boroxine)
Purification Silica Gel Compatible (Elutes cleanly)Difficult (Streaks on silica; degrades)Difficult (High polarity; requires HPLC)
Atom Economy Lower (MIDA ligand mass)ModerateHigh
Reaction Mechanism Slow-Release (Minimizes side reactions)Rapid Hydrolysis/Direct TransferRapid Transmetallation (High decomposition risk)
Primary Failure Mode Incomplete hydrolysis (if base is too weak)Protodeboronation / HomocouplingProtodeboronation / Anhydride formation

Mechanism of Action: The "Slow-Release" Advantage

The critical advantage of the MIDA ester is not just stability during storage, but stability during reaction .

Alkyl boronic acids are unstable in the presence of palladium and base. If the entire pool of boronic acid is available at the start of the reaction (as with free acids or rapidly hydrolyzing BPin esters), the rate of decomposition (


) often exceeds the rate of transmetallation (

).

The MIDA Solution: The MIDA ligand locks the boron in a tetrahedral


 complex, which is unreactive toward transmetallation.[1][2] Under aqueous basic conditions (e.g., 

/

), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid species in a controlled, low-concentration stream.
  • Result: The standing concentration of unstable boronic acid is kept low, suppressing second-order decomposition pathways (like homocoupling) and first-order elimination pathways, while allowing the cross-coupling cycle to proceed efficiently.

Figure 1: The Slow-Release Kinetic Pathway

SlowRelease MIDA MIDA Ester (Inactive Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. Base (Slow) Active Free Boronic Acid (Unstable Active Species) Hydrolysis->Active Release PdCycle Pd(II)-Ar Complex Active->PdCycle Transmetallation (Fast) Decomp Decomposition (Protodeboronation/ Beta-Elimination) Active->Decomp If [Active] is high Product Coupled Product (C-C Bond) PdCycle->Product Reductive Elimination

Caption: The MIDA reservoir releases the active species slowly (rate-limiting step), preventing the accumulation that leads to decomposition.

Experimental Protocol: Cross-Coupling of (2-Methoxyethyl) MIDA Ester

The following protocol is based on the foundational "Slow-Release" methodology developed by Burke et al. It is optimized for unstable alkyl boronates.

Reagents:

  • (2-Methoxyethyl)boronic acid MIDA ester (1.0 equiv)

  • Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv) + Ligand:  SPhos (0.10 equiv)
    
    • Note: SPhos is essential for alkyl couplings to facilitate oxidative addition and prevent

      
      -hydride elimination.
      
  • Base:

    
     (3.0 - 5.0 equiv)
    
  • Solvent: Toluene : Water (5:1) or Dioxane : Water (5:1)[3]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a stir bar, combine the aryl halide, (2-Methoxyethyl) MIDA ester,

    
    , and SPhos.
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Toluene/Water (5:1) mixture via syringe.[4]

    • Crucial: The presence of water is mandatory to hydrolyze the MIDA ligand. Anhydrous conditions will result in 0% conversion.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

    • Time: Typically 4–24 hours. Monitor by LCMS.

    • Observation: The MIDA ester is generally insoluble in the organic layer initially but will dissolve/react as the hydrolysis proceeds at the interface.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (to remove cleaved MIDA ligand and salts) and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography.

Decision Matrix: When to Use MIDA?

While MIDA esters are superior for stability, they are not always the first choice due to atom economy. Use the decision workflow below to determine necessity.

Figure 2: Reagent Selection Workflow

DecisionMatrix Start Target: Introduce 2-Methoxyethyl Group IsStable Is the Free Boronic Acid Commercially Available & Stable? Start->IsStable UseAcid Use Free Boronic Acid (Cheaper, Higher Atom Economy) IsStable->UseAcid Yes CheckBPin Is the BPin Ester Stable/Purifiable? IsStable->CheckBPin No (Unstable/Hygroscopic) UseBPin Use Pinacol Ester (Standard Suzuki) CheckBPin->UseBPin Yes UseMIDA USE MIDA ESTER (Required for Stability) CheckBPin->UseMIDA No (Oily/Decomposes) Note Note: 2-Methoxyethyl species are prone to protodeboronation. MIDA is often required. CheckBPin->Note

Caption: Selection logic for alkyl boron reagents. For 2-methoxyethyl, MIDA is often the necessary choice due to instability of alternatives.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chem.2016 , 8, 1067–1075. Link

Sources

Validation

Technical Comparison Guide: NMR Characterization of (2-Methoxyethyl)boronic Acid

This guide provides a technical comparison of the NMR characterization profiles for (2-Methoxyethyl)boronic acid and its derivatives. It focuses on distinguishing the free acid from its stable esters and activated borona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR characterization profiles for (2-Methoxyethyl)boronic acid and its derivatives. It focuses on distinguishing the free acid from its stable esters and activated boronate species, a critical step for validating reagents in Suzuki-Miyaura cross-coupling and medicinal chemistry applications.

Executive Summary

(2-Methoxyethyl)boronic acid (Structure: MeO-CH2-CH2-B(OH)2) is a specialized alkyl boronic acid used to introduce the methoxyethyl motif—a common bioisostere for flexible linkers—into drug scaffolds.

Characterizing this compound presents a unique challenge: dynamic equilibrium . Unlike rigid aryl boronic acids, alkyl boronic acids exist in a flux between the monomeric acid, the trimeric boroxine (anhydride), and solvated species. This guide compares the spectral signatures of the Free Acid , the Pinacol Ester (Precursor) , and the Tetrahedral Boronate (Active Species) , establishing a self-validating protocol for purity assessment.

Comparative Analysis: 1H and 11B NMR Signatures

The following data compares the three primary states of the boron species encountered during synthesis and application.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

Note: Chemical shifts (


) are reported in ppm.[1] Multiplicities: s (singlet), t (triplet), br (broad).
Proton EnvironmentPinacol Ester (Stable) Free Acid / Boroxine (Equilibrium) Interpretation & Diagnostic Value
-OCH₃ (Methoxy)3.32 (s)3.35 - 3.40 (s)Invariant Reference : The methoxy singlet is the most stable internal standard for integration.
-O-CH₂- (

-position)
3.52 (t,

Hz)
3.55 - 3.65 (t, Broad)Deshielding : The oxygen atom pulls electron density, shifting these protons downfield. Broadening in the acid indicates oligomerization.
-B-CH₂- (

-position)
1.15 (t,

Hz)
0.90 - 1.10 (br m)Quadrupolar Broadening : Protons adjacent to Boron (

B,

) often appear broad due to quadrupolar relaxation, especially in the free acid.
Pinacol Methyls 1.24 (s, 12H)AbsentPurity Marker : The disappearance of the 1.24 ppm singlet confirms successful hydrolysis of the ester.
B-(OH)₂ Absent6.00 - 8.00 (br s)Solvent Dependent : Highly variable. Often invisible in D₂O (exchange) or very broad in DMSO-d₆ due to H-bonding.
Table 2: 11B NMR Chemical Shift Comparison (128 MHz)

The


B nucleus is the definitive probe for hybridization state.
Species StateHybridizationChemical Shift (

)
Peak Shape
Free Acid / Boroxine sp² (Trigonal)+32 to +34 ppm Very Broad : Characteristic of tricoordinate boron with rapid quadrupolar relaxation.
Pinacol Ester sp² (Trigonal)+33 to +34 ppm Broad : Indistinguishable from the acid by shift alone; requires 1H NMR for confirmation.
Boronate Complex sp³ (Tetrahedral)+2 to +8 ppm Sharp : Formation of the tetrahedral "ate" complex (e.g., with hydroxide or fluoride) dramatically shields the nucleus and sharpens the peak.

Technical Context & Causality

The Boroxine Equilibrium Trap

Unlike carboxylic acids, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

  • Observation : In CDCl₃, you will rarely see a pure monomeric species. The spectrum is often a time-averaged signal of the acid and boroxine.

  • Solution : Adding a Lewis base (like D₂O/NaOD) shifts the equilibrium entirely to the tetrahedral boronate, simplifying the spectrum.

Diagram 1: Characterization Workflow & Species Equilibrium

This diagram illustrates the logical flow for identifying the species and the chemical equilibria involved.

G cluster_equilibrium Spontaneous Dehydration (CDCl3) Start Unknown Sample (2-Methoxyethyl Boron Species) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR B_NMR 11B NMR Analysis (Broadband) Start->B_NMR Pinacol Pinacol Ester (Stable Precursor) δ 1.24 (s, 12H) δ(11B) ~33 ppm H_NMR->Pinacol Pinacol Methyls Present Acid_Boroxine Acid / Boroxine (Dynamic Equilibrium) Broad α-CH2 δ(11B) ~33 ppm H_NMR->Acid_Boroxine Pinacol Absent Broad Peaks Acid_Boroxine->Acid_Boroxine 3 R-B(OH)2 ⇌ (RBO)3 + 3 H2O Boronate Tetrahedral Boronate (Active Species) Sharp Peaks δ(11B) ~5 ppm Acid_Boroxine->Boronate + NaOD/D2O (Hybridization Change)

Caption: Workflow distinguishing the stable pinacol ester from the dynamic acid/boroxine mixture and the activated boronate complex.

Validated Experimental Protocols

Protocol A: Standard Characterization (Purity Check)

Objective : Confirm identity and assess the ratio of acid to boroxine.

  • Solvent Choice : Use DMSO-d₆ rather than CDCl₃. DMSO acts as a weak Lewis base, coordinating to the empty p-orbital of boron. This breaks up boroxine aggregates, resulting in sharper proton signals and often allowing visualization of the B-OH protons.

  • Concentration : Prepare a concentrated sample (~20-30 mg in 0.6 mL). Boron signals are broad; higher concentration improves signal-to-noise ratio for

    
    B.
    
  • Tube Selection : For quantitative

    
    B NMR, use Quartz NMR tubes  to eliminate the broad "boron hump" (~0-30 ppm) caused by borosilicate glass. If quartz is unavailable, run a blank solvent spectrum and subtract it.
    
Protocol B: The "Tetrahedral Shift" Test (Functionality Check)

Objective : Verify the Lewis acidity of the boron center (crucial for Suzuki coupling activity).

  • Acquire a baseline

    
    B NMR spectrum in a neutral solvent (e.g., MeOH-d₄). Expect a broad peak at ~33 ppm.
    
  • Add 2 equivalents of KHF₂ (Potassium Bifluoride) or NaOD (Sodium Deuteroxide) .

  • Shake vigorously and re-acquire the

    
    B spectrum.
    
  • Validation Criteria : The signal must shift upfield to ~2-5 ppm and sharpen significantly.

    • Pass: Complete shift indicates a free, active boron center.

    • Fail: No shift indicates steric blocking or decomposition (e.g., C-B bond cleavage).

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Pietrusiewicz, K. M., et al. (2010).[2] "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of Physical Chemistry A. Link

  • SDSU Chemistry Department . "11B NMR Chemical Shifts - Compilation of Organoborane Data." San Diego State University.[3] Link (General Reference for Alkyl Boron Shifts).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Comparative

Mass Spectrometry Analysis of 2-Methoxyethylboronic Acid Derivatives

Content Type: Technical Comparison Guide Subject: 2-Methoxyethylboronic Acid ( ) & Pinacol/DEA Derivatives Date: October 26, 2023[1] Executive Summary The mass spectrometric analysis of 2-methoxyethylboronic acid present...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Methoxyethylboronic Acid (


) & Pinacol/DEA Derivatives
Date:  October 26, 2023[1]

Executive Summary

The mass spectrometric analysis of 2-methoxyethylboronic acid presents a distinct analytical challenge known as the "Boroxine Paradox." Like most alkyl boronic acids, this compound exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimer (boroxine) anhydride.[1] This equilibrium is thermally driven and solvent-dependent, often rendering direct mass spectrometry (MS) data ambiguous.[1]

This guide compares the three primary analytical workflows: Direct ESI-MS , Pinacol Derivatization (GC/LC-MS) , and Diethanolamine (DEA) Complexation .[1] While direct analysis offers speed, derivatization into boronic esters is the industry standard for quantitative accuracy and structural validation in drug development.[1]

The Analytical Challenge: Boron Physics

Before selecting a method, the analyst must understand the unique spectral signature of boron. Unlike carbon-based organics, boron possesses a distinct isotopic pattern that serves as a self-validating "fingerprint" in any mass spectrum.[1]

  • Isotopic Abundance:

    
     (~20%) and 
    
    
    
    (~80%).[1]
  • Spectral Result: Every boron-containing ion appears as a doublet with a specific 1:4 intensity ratio.

  • The "Boroxine" Artifact: In the ion source (especially ESI+ and EI), thermal dehydration causes:

    
    
    For 2-methoxyethylboronic acid (MW 103.91), this results in a confusing spectrum dominated by the trimer mass (MW ~257.[1]7) rather than the monomer.
    

Comparative Analysis of Methodologies

Method A: Direct Electrospray Ionization (ESI-MS)

Best for: Rapid qualitative screening of reaction mixtures.[1]

Direct infusion of the free acid is often attempted but rarely quantitative due to poor ionization efficiency of the neutral alkyl chain.

FeaturePerformance Note
Ionization Mode Negative Mode (ESI-) is preferred.
Observed Species

,

, and

.[1]
Solvent Effects Critical Warning: Methanol causes rapid esterification in the source, creating artifact peaks (

).[1] Use Acetonitrile/Water.[1]
Sensitivity Low. The alkyl ether side chain does not stabilize the negative charge well compared to aryl boronic acids.
Method B: Pinacol Ester Derivatization (Industry Standard)

Best for: Purity determination, GC-MS quantitation, and shelf-stability.[1]

Converting the acid to a pinacol ester locks the monomeric structure, preventing trimerization and increasing volatility for GC analysis.

FeaturePerformance Note
Stability High.[2] The 5-membered dioxaborolane ring is thermally stable up to 250°C.
GC-MS Behavior Sharp peaks; distinct molecular ion (

).
Fragmentation Predictable alpha-cleavage at the ether oxygen.
Prep Time ~30 minutes (One-pot reaction).
Method C: Diethanolamine (DEA) Complexation

Best for: Solid-state storage and purification.[1]

DEA forms a bicyclic "DABO" ester. This creates a tetrahedral, zwitterionic boron center that is highly crystalline.[1]

  • MS Utility: Not suitable for GC (non-volatile).[1] Excellent for ESI-MS(+) due to the pre-formed nitrogen cation charge, but primarily used for purification before hydrolysis and analysis.[1]

Experimental Protocols

Protocol 1: Rapid Pinacol Derivatization for GC-MS

Objective: Stabilize 2-methoxyethylboronic acid for quantitative analysis.

  • Reagents:

    • Analyte: 2-methoxyethylboronic acid (~10 mg).[1]

    • Reagent: Pinacol (1.1 equivalents).[1]

    • Solvent: Dichloromethane (DCM) or THF.[1]

    • Drying Agent:

      
       (anhydrous).[1]
      
  • Procedure:

    • Dissolve analyte and pinacol in 1 mL DCM.

    • Add approx. 50 mg

      
       (to sequester water and drive equilibrium).[1]
      
    • Vortex for 15 minutes at room temperature.

    • Filter supernatant directly into a GC vial.

  • Instrument Parameters (GC-MS):

    • Inlet: 250°C, Split 20:1.

    • Column: DB-5ms or equivalent.

    • Temp Ramp: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
Protocol 2: High-Sensitivity ESI(-) with Fluoride Doping

Objective: Enhance ionization of the free acid without derivatization.

  • Mobile Phase: Acetonitrile : Water (80:20).[1]

  • Additive: Post-column infusion of 0.1 mM

    
     (Ammonium Fluoride).
    
  • Mechanism: Fluoride (

    
    ) coordinates avidly to the empty p-orbital of Boron, forming a stable 
    
    
    
    adduct.[1]
  • Result: Increases signal-to-noise ratio by 10-50x compared to standard ESI.

Data Interpretation & Fragmentation Logic[1]

Fragmentation Pathway (Pinacol Derivative)

When analyzing the pinacol ester of 2-methoxyethylboronic acid (


, MW ~186), the fragmentation follows specific energetic pathways driven by the ether oxygen and the boronate ring.[1]
Graphviz Diagram: Fragmentation Workflow

Fragmentation Figure 1: Primary fragmentation pathways for 2-methoxyethylboronic acid pinacol ester. Start Molecular Ion (M+) m/z 186 (B11) AlphaCleavage Alpha-Cleavage (Loss of CH3-O•) Start->AlphaCleavage -31 Da (Methoxy) PinacolLoss Ring Contraction (Loss of C6H10) Start->PinacolLoss Thermal/EI BasePeak Base Peak [B(pin)CH2]+ AlphaCleavage->BasePeak Rearrangement

Spectral Data Summary Table
SpeciesFormulaMonoisotopic Mass (

)
Key Fragments (

)
Diagnostic Feature
Free Acid

104.07257 (Trimer), 86

Caution: Peaks often broad; trimer dominates.[1][3]
Pinacol Ester

186.14186 (

), 171 (

), 155 (

)
Look for 185/186 doublet (B10/B11).[1]
DEA Ester

173.12174 (

), 156 (

)
Strong

in ESI Positive mode.[1]

References

  • BenchChem. (2025).[1][4] Mass Spectrometry of Boronic Acids and Derivatives: A Comparative Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2013).[1] Arylboronic acid chemistry under electrospray conditions. Chemistry - A European Journal. Retrieved from

  • Royal Society of Chemistry. (2012).[1] A high throughput analysis of boronic acids using UPLC-ESI-MS. Analytical Methods.[2][4][5][6][7][8] Retrieved from

  • University of Edinburgh. (2025).[1] The Boroxine–Boronic Acid Equilibrium. Research Explorer. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Methoxyethylboronic acid pinacol ester Product Specification. Retrieved from [1]

Sources

Validation

Comparative Guide: Alkyl Boronic Acids vs. Alkyl Halides in Cross-Coupling

This guide provides an in-depth technical comparison between Alkyl Boronic Acids (Nucleophiles) and Alkyl Halides (Electrophiles) in C(sp³)-C(sp²) and C(sp³)-C(sp³) cross-coupling reactions. Executive Summary: The "Alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Alkyl Boronic Acids (Nucleophiles) and Alkyl Halides (Electrophiles) in C(sp³)-C(sp²) and C(sp³)-C(sp³) cross-coupling reactions.

Executive Summary: The "Alkyl Problem"

In drug discovery, increasing fraction of sp³ carbons (


) correlates with improved clinical success. However, incorporating alkyl groups via cross-coupling is historically difficult compared to aryl-aryl couplings.[1]

The choice of disconnection—using the alkyl group as the nucleophile (Boron species) or the electrophile (Halide) —fundamentally dictates the reaction's failure modes.

  • Alkyl Halides (Electrophiles): Historically plagued by rapid

    
    -hydride elimination. Status:  Solved largely by bulky, electron-rich ligands (Gregory Fu conditions) and Nickel catalysis.
    
  • Alkyl Boronic Acids (Nucleophiles): Plagued by slow transmetallation and rapid protodeboronation. Status: Pure boronic acids are often non-viable; potassium trifluoroborates (Molander salts) or boronic esters are required for high yields.

Verdict: For robustness and commercial availability, Alkyl Halides (as electrophiles) generally offer superior scope and yield, provided the correct ligand systems are used. Alkyl Boron species are preferred only when the alkyl halide is unstable or chemically inaccessible.

Mechanistic Divergence & Failure Modes

To optimize yield, one must understand why these reagents fail.

Path A: Alkyl Boronic Acids (Nucleophile)
  • Role: Reacts with Aryl-Halide (Electrophile).

  • Critical Failure: Protodeboronation . Alkyl boronic acids are thermodynamically unstable relative to their deboronated hydrocarbons. Under the basic conditions required for Suzuki coupling, they rapidly decompose before transmetallation can occur.

  • Secondary Failure: Slow Transmetallation . The transfer of an alkyl group from Boron to Palladium is significantly slower than an aryl group transfer.

Path B: Alkyl Halides (Electrophile)[2]
  • Role: Reacts with Aryl-Boron (Nucleophile).[2]

  • Critical Failure:

    
    -Hydride Elimination . Once the alkyl halide adds to Pd(0), the resulting Alkyl-Pd(II)-X species has an open coordination site. If the alkyl chain has 
    
    
    
    -hydrogens, the metal strips a hydride to form an alkene and Pd-H, killing the catalytic cycle.
  • Secondary Failure: Slow Oxidative Addition . Electron-rich alkyl halides are reluctant to add to Pd(0) compared to aryl halides.

Mechanistic Visualization

G cluster_0 Path A: Alkyl-Boron (Nucleophile) cluster_1 Path B: Alkyl-Halide (Electrophile) AB Alkyl-B(OH)2 (Nucleophile) Proto Protodeboronation (Dead End) AB->Proto Base/H2O TM Transmetallation (Slow Step) AB->TM Pd-Ar AH Alkyl-X (Electrophile) OA Oxidative Addition (Slow Step) AH->OA Pd(0) Beta β-Hydride Elimination (Dead End) OA->Beta Fast w/o Bulky Ligand RE Reductive Elimination (Product) OA->RE Fast w/ Bulky Ligand

Figure 1: Mechanistic bottlenecks for Alkyl Boron vs. Alkyl Halide pathways.

Comparative Performance Analysis

The following data synthesizes yield trends from seminal works by Gregory Fu (Alkyl Halides) and Gary Molander (Alkyl Trifluoroborates).

Table 1: Yield Comparison by Substrate Class
FeatureAlkyl Halides (Electrophiles) Alkyl Boronic Acids (Nucleophiles)
Primary Alkyl Excellent (85-95%) Using Pd/P(tBu)₂Me or Ni catalysts.Good (70-85%) Requires conversion to BF₃K salt or MIDA boronate.
Secondary Alkyl High (70-90%) Standard with Fu conditions. Stereoconvergent options available.[3]Poor to Moderate (<40%) Severe protodeboronation. Often requires massive excess (2-3 equiv).
Tertiary Alkyl Moderate (40-60%) Challenging, usually requires radical/Ni mechanisms.Very Poor (<10%) Sterically hindered transmetallation is virtually impossible.
Stability High Shelf-stable liquids/solids.[4]Low Boronic acids dehydrate to boroxines; oxidize in air.
Reagent Cost Low Commodity chemicals.High Custom synthesis often required.
Critical Insight: The "Ligand Switch"

The success of Alkyl Halides relies entirely on the ligand.

  • Standard Ligands (PPh₃): 0% Yield (Dominant

    
    -elimination).
    
  • Bulky, Electron-Rich Ligands (P(tBu)₂Me, PCy₃): >90% Yield. The bulk promotes reductive elimination over

    
    -elimination.
    

Validated Experimental Protocols

Do not attempt these reactions with generic "Suzuki conditions" (e.g., Pd(PPh₃)₄/Na₂CO₃). They will fail.

Protocol A: Alkyl Halide Coupling (The "Fu" Method)

Best for: Coupling primary/secondary alkyl bromides/iodides with aryl boronic acids.

Reagents:

  • Aryl Boronic Acid (1.5 equiv)

  • Alkyl Bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: P(t-Bu)₂Me (2-4 mol%) (Note: Air sensitive, handle in glovebox or use HBF₄ salt)

  • Base: KOtBu (1.5 equiv)

  • Solvent: t-Amyl Alcohol (0.5 M)

Workflow:

  • Inert Atmosphere: Charge a vial with Pd₂(dba)₃, Ligand, Aryl Boronic Acid, and KOtBu inside a glovebox.

  • Solvent Addition: Add anhydrous t-Amyl alcohol.

  • Substrate Addition: Add the Alkyl Bromide via syringe.

  • Reaction: Stir vigorously at Room Temperature for 24h.

  • Workup: Filter through a silica plug, concentrate, and purify.

Why it works: The bulky P(t-Bu)₂Me ligand accelerates oxidative addition of the alkyl halide and physically blocks the coplanar alignment required for


-hydride elimination.
Protocol B: Alkyl Trifluoroborate Coupling (The "Molander" Method)

Best for: When the alkyl fragment must be the nucleophile (e.g., coupling with a complex aryl chloride).

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[2]

  • Potassium Alkyl Trifluoroborate (1.05 equiv) (More stable than boronic acid)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos or RuPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[5]

  • Solvent: THF:H₂O (10:1)

Workflow:

  • Setup: Combine Aryl Halide, Alkyl-BF₃K, Pd(OAc)₂, Ligand, and Cs₂CO₃ in a vial.

  • Degassing: Seal and purge with Argon.

  • Solvent: Add degassed THF/H₂O mixture.

  • Reaction: Heat to 80°C for 12-24h. (Heat is required for hydrolysis of BF₃K to active boronic acid).

  • Workup: Standard aqueous extraction.

Why it works: The BF₃K salt prevents protodeboronation during storage. The slow hydrolysis in situ releases the active boronic acid at a rate that matches transmetallation, keeping the concentration of unstable species low ("Slow Release Strategy").

Decision Matrix

Use this logic flow to select the optimal route for your synthesis.

DecisionTree Start Target: Ar-Alkyl Bond Q1 Is the Alkyl Halide commercially available? Start->Q1 RouteA Route A: Alkyl-X + Ar-B(OH)2 (Preferred) Q1->RouteA Yes RouteB Route B: Ar-X + Alkyl-Boron Q1->RouteB No Sol1 Use Fu Conditions (Pd/P(tBu)2Me or Ni/Bipy) RouteA->Sol1 Execute Q2 Is Alkyl group Secondary/Tertiary? RouteB->Q2 Sol2 Use Molander BF3K Salt (Avoid Boronic Acid) Q2->Sol2 Secondary Sol3 Use Primary Alkyl-9BBN (Hydroboration) Q2->Sol3 Primary

Figure 2: Strategic decision tree for C(sp³)-C(sp²) coupling.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[1][6] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[1] Journal of the American Chemical Society.[1][6][7][8] Link

  • Molander, G. A., & Ito, T. (2001).[4] Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates.[4] Organic Letters.[4] Link

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles with Organometallic Compounds.[1] Topics in Organometallic Chemistry.[9] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Glorius, F. (2008). Challenging Cross-Couplings. Angewandte Chemie International Edition.[10] Link

Sources

Comparative

Purity assay for (2-Methoxyethyl)boronic acid using mannitol titration

Title: Technical Guide: Purity Assay of (2-Methoxyethyl)boronic Acid via Mannitol-Enhanced Acidimetry Executive Summary (2-Methoxyethyl)boronic acid (MEBA) is a critical alkyl boronic acid intermediate, widely used in Su...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Purity Assay of (2-Methoxyethyl)boronic Acid via Mannitol-Enhanced Acidimetry

Executive Summary

(2-Methoxyethyl)boronic acid (MEBA) is a critical alkyl boronic acid intermediate, widely used in Suzuki-Miyaura cross-coupling to introduce methoxyethyl motifs into pharmaceutical scaffolds.[1] However, its quality control presents a distinct analytical challenge: as an alkyl boronic acid, it lacks the conjugated


-system required for UV detection (HPLC-UV) and possesses a 

too high (~10.[1]5) for direct acid-base titration.[1]

This guide details the Mannitol-Enhanced Alkalimetric Titration method. This protocol utilizes the "chelate effect" to lower the analyte's


 by 4–5 units, enabling precise quantification using standard sodium hydroxide (NaOH). This method is the industry gold standard for assaying total boron content in alkyl boronic acids where chromatographic methods fail.[1]

The Analytical Challenge

Researchers often default to HPLC for purity analysis, but MEBA resists standard characterization due to two intrinsic properties:

  • UV Invisibility: Unlike phenylboronic acids, MEBA is an alkyl boronic acid (

    
    ).[1] It lacks a chromophore, making it invisible to standard UV detectors (254 nm).[1]
    
  • Chromatographic Tailing: The empty p-orbital on the boron atom interacts strongly with silanol groups on silica-based HPLC columns, leading to severe peak tailing and irreversible adsorption.[1]

  • Weak Acidity: The

    
     of alkyl boronic acids typically exceeds 10.[1] Direct titration with NaOH yields a shallow inflection point, making endpoint detection impossible.[1]
    

The Solution: Mannitol-Induced Shift

The addition of a cis-diol, such as D-mannitol, transforms the chemistry of the assay. Boronic acids reversibly form cyclic esters with 1,2-diols.[1] This complexation shifts the coordination geometry of boron from trigonal planar (


) to tetrahedral (

).

Crucially, this complexation is coupled with the release of a proton (


). The resulting "mannitol-boronate" complex is a significantly stronger acid (

~5–6) than the free boronic acid, allowing for a sharp, stoichiometric titration with NaOH.
Mechanism Visualization

BoronicAcidMechanism BA (2-Methoxyethyl) boronic acid (Trigonal, sp2, Weak Acid) Complex Boronate-Mannitol Complex (Tetrahedral, sp3) BA->Complex Esterification Mannitol D-Mannitol (Excess) Mannitol->Complex Proton H+ (Titratable Acidity) Complex->Proton Release Salt Sodium Salt (Endpoint) Proton->Salt + NaOH NaOH NaOH Titrant NaOH->Salt

Figure 1: Mechanism of mannitol-enhanced acidity.[1] The formation of the tetrahedral complex releases a proton, which is then neutralized by NaOH.

Comparative Analysis: Why Titration Wins

The following table compares the mannitol titration method against common alternatives for MEBA analysis.

FeatureMannitol Titration qNMR (

)
HPLC-UV/ELSD
Primary Output Absolute Purity (Total Boron)Structural Purity (Molar Ratio)Relative Purity (Area %)
Suitability for MEBA Excellent Good Poor
Detection Limit > 10 mg sample> 1 mg sample> 0.1 µg (ELSD only)
Cost/Run Low (< $1)High (Deuterated solvents)Medium (Solvents/Columns)
Key Limitation Non-specific (counts all acids)Relaxation times (

)
No UV signal ; Tailing
Boroxine Handling Assays total boron equivalentsDistinct peaks (often broad)May decompose on column

Expert Insight: While qNMR is excellent for identifying organic impurities, it is expensive for routine batch release.[1] Titration is the only method that provides a cost-effective, absolute weight-percent assay of the active boron species.

Experimental Protocol

Safety Note: MEBA causes skin and eye irritation.[1] Wear nitrile gloves and safety goggles.[1]

Reagents & Equipment
  • Analyte: (2-Methoxyethyl)boronic acid.[1]

  • Titrant: 0.1 N NaOH (Standardized).[1]

  • Complexing Agent: D-Mannitol (Solid, ACS Reagent grade).[1]

  • Solvent: Deionized water (CO2-free).[1]

  • Indicator: Phenolphthalein (1% in ethanol) OR Potentiometric pH electrode (Recommended).[1]

Step-by-Step Workflow

TitrationWorkflow Start Start: Sample Prep Weigh Weigh ~200 mg MEBA (Accuracy ±0.1 mg) Start->Weigh Dissolve Dissolve in 50 mL CO2-free Water Weigh->Dissolve AddMannitol Add 5-10 g D-Mannitol (Large Excess) Dissolve->AddMannitol Titrate Titrate with 0.1 N NaOH (Monitor pH or Color) AddMannitol->Titrate Endpoint Endpoint Detection (pH 8.5 inflection or Pink) Titrate->Endpoint Calc Calculate Purity % Endpoint->Calc

Figure 2: Operational workflow for the purity assay.[1]

  • Blank Preparation:

    • Dissolve 10 g of D-mannitol in 50 mL of deionized water.

    • Add 3 drops of phenolphthalein.[1]

    • Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

    • Record volume as

      
      .[1] (Note: Mannitol is slightly acidic; this correction is vital).
      
  • Sample Analysis:

    • Accurately weigh ~200 mg (

      
      ) of (2-Methoxyethyl)boronic acid into a 250 mL Erlenmeyer flask.
      
    • Dissolve in 50 mL of deionized water.

    • Add 10 g of D-mannitol.[1] Stir until fully dissolved.

    • Add 3 drops of phenolphthalein.[1]

    • Titrate with 0.1 N NaOH to the same pink endpoint (or pH 8.5 potentiometrically).[1]

    • Record volume as

      
      .[1]
      
  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of NaOH (0.1 mol/L)
      
    • 
      : Molecular Weight of (2-Methoxyethyl)boronic acid (103.91  g/mol  )[1]
      
    • 
      : Weight of sample (g)
      

Interpretation of Results

The Boroxine Complication

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1]

  • Ideal: 100% Boronic Acid.[1]

  • Reality: Most commercial samples are a mixture of Boronic Acid and Boroxine.

Crucial Nuance: This titration measures total boron content .[1]

  • If your result is >100% (e.g., 105%), your sample has dehydrated to the boroxine form. The boroxine has a lower molecular weight per boron atom than the free acid, leading to an artificially high assay value when calculated using the acid's MW.

  • Correction: To report the true composition, perform a Karl Fischer (KF) water determination.

    • If KF is low (<1%) and Titration is high (>100%), the sample is predominantly boroxine.[1]

References

  • Power, P. P., & Woods, W. G. (1997).[1] The Chemistry of Boron and Its Compounds. In Applied Organometallic Chemistry. Wiley-Blackwell.[1] (General reference for boronic acid acidity).

  • Lippincott, W. T. (Ed.).[1] (2000).[1][2][3] Titration of Boric Acid. Journal of Chemical Education. [Link][1]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine. (Context on separation challenges of alkyl boronic acids).

  • Yan, J., et al. (2012).[1] Determination of Boronic Acids by HPLC. Journal of Chromatography A. [Link] (Highlighting the lack of UV chromophore in alkyl variants).

  • IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.[1] Blackwell Scientific Publications.[1] [Link][1]

Sources

Validation

Crystal structure analysis of 2-methoxyethylboronic acid derivatives

Publish Comparison Guide: Crystal Structure Analysis of 2-Methoxyethylboronic Acid Derivatives In the realm of medicinal chemistry and organic synthesis, 2-methoxyethylboronic acid represents a critical class of function...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystal Structure Analysis of 2-Methoxyethylboronic Acid Derivatives

In the realm of medicinal chemistry and organic synthesis, 2-methoxyethylboronic acid represents a critical class of functionalized boron reagents. Unlike simple alkylboronic acids, the inclusion of the 2-methoxyethyl ether side chain introduces unique physicochemical properties—specifically amphiphilicity and potential intramolecular Lewis base coordination.

This guide provides a technical comparison of the solid-state behaviors of 2-methoxyethylboronic acid in its free acid form versus its stabilized ester derivatives (Pinacol and MIDA). We analyze the crystallographic challenges, structural motifs, and performance metrics relevant to drug development professionals.

Structural Analysis & Comparative Crystallography

The crystal structure analysis of boronic acids is governed by the competition between intermolecular hydrogen bonding and intramolecular dehydration.

A. The Free Acid: A Dynamic Equilibrium
  • Lattice Motif: Free 2-methoxyethylboronic acid (

    
    ) typically crystallizes in a triclinic  or monoclinic  system. The dominant feature is the formation of hydrogen-bonded sheets . The hydroxyl groups act as both donors and acceptors, forming a syn-anti conformation network.
    
  • The Boroxine Problem: Under standard ambient conditions, the free acid is prone to dehydration, forming the cyclic anhydride trimer known as a boroxine ($ (RBO)_3 $). This transformation is reversible but complicates single-crystal X-ray diffraction (SCXRD) analysis, as crystals often contain disordered mixtures of acid and anhydride.

  • Intramolecular Coordination: A key structural question is whether the ether oxygen of the 2-methoxyethyl chain coordinates to the boron center. Crystallographic data suggests that in the free acid, the Lewis acidity of the

    
     boron is often satisfied by intermolecular O-H...O bonds rather than the weaker intramolecular ether B...O interaction. However, the side chain typically adopts a gauche conformation  due to the stereoelectronic effect, positioning the oxygen in proximity (approx. 3.0 Å) but not fully coordinated.
    
B. The Pinacol Ester: Liquid Phase Dominance
  • Structure: The pinacol ester derivative is chemically robust but crystallographically challenging because it frequently exists as a viscous oil or low-melting solid at room temperature.

  • Geometry: The boron atom remains

    
     hybridized (trigonal planar). The steric bulk of the pinacol ring prevents oligomerization, but the lack of H-bond donors precludes the formation of the rigid lattice networks seen in the free acid.
    
C. The MIDA Boronate: The Crystallographic Gold Standard
  • Structure: The N-methyliminodiacetic acid (MIDA) derivative is the preferred form for structural analysis.

  • Hybridization Shift: The MIDA ligand forces the boron atom into an

    
     tetrahedral geometry  via a transannular B-N dative bond (bond length ~1.60–1.65 Å).
    
  • Stability: This coordination saturates the boron's p-orbital, rendering the complex air-stable and highly crystalline. The 2-methoxyethyl chain in this environment is locked into a specific conformation, allowing for precise determination of bond lengths and angles without the interference of dynamic dehydration.

Performance Comparison Matrix

The following table contrasts the three primary forms based on experimental data and utility in drug development workflows.

FeatureFree Acid (2-Methoxyethylboronic Acid)Pinacol EsterMIDA Boronate
Boron Hybridization

(Trigonal Planar)

(Trigonal Planar)

(Tetrahedral)
Solid State Form H-bonded Sheets / Boroxine MixAmorphous / Low-melting SolidWell-defined Crystal Lattice
Stability (Air/Moisture) Low (Dehydrates/Oxidizes)High (Hydrolysis Resistant)Very High (Indefinitely Stable)
Atom Economy High (Low MW)ModerateLow (High MW protecting group)
Solubility Water/Alcohol (Amphiphilic)Organic Solvents (Non-polar)Polar Organics (Acetonitrile/DMSO)
X-Ray Suitability Poor (Disorder/Twinning)Poor (Liquids/Oils)Excellent (Rigid Lattice)

Experimental Protocol: Crystallization & Analysis

To obtain high-quality structural data, we recommend bypassing the free acid in favor of the MIDA derivative.

Protocol: Synthesis and Crystallization of 2-Methoxyethyl MIDA Boronate
  • Derivatization: React 2-methoxyethylboronic acid (or its pinacol ester) with N-methyliminodiacetic acid in refluxing toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • Isolation: Concentrate the solvent and precipitate the product using diethyl ether.

  • Crystallization (Vapor Diffusion):

    • Dissolve 50 mg of the crude MIDA boronate in a minimum amount (approx. 1-2 mL) of acetonitrile or acetone .

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing diethyl ether or pentane (anti-solvent).

    • Seal the outer jar tightly and allow to stand undisturbed at room temperature for 24-48 hours.

    • Mechanism:[1] The volatile anti-solvent slowly diffuses into the MIDA solution, gradually increasing saturation and promoting the growth of X-ray quality prisms.

  • Data Collection: Mount the crystal on a goniometer at 100 K to minimize thermal motion of the flexible methoxyethyl chain.

Structural Interaction Pathways

The following diagram illustrates the structural equilibrium and the stabilization pathway via MIDA complexation.

BoronStructure cluster_0 Solid State Interactions FreeAcid Free Acid (sp2, Trigonal) Unstable FreeAcid->FreeAcid H-Bond Network Boroxine Boroxine Trimer (Anhydride) Dehydration Product FreeAcid->Boroxine - 3 H2O (Reversible) MIDA MIDA Boronate (sp3, Tetrahedral) Crystalline Standard FreeAcid->MIDA + MIDA / - 2 H2O (B-N Coordination) Pinacol Pinacol Ester (sp2, Trigonal) Liquid/Oil FreeAcid->Pinacol + Pinacol

Caption: Transformation pathways of 2-methoxyethylboronic acid showing the equilibrium with boroxine and stabilization into the crystalline MIDA form.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] Wiley-VCH. (Authoritative text on boronic acid physical organic chemistry).

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. (Establishes MIDA boronates as the standard for crystalline boron reagents).

  • Adamczyk-Woźniak, A., et al. (2009). X-ray structural studies of boronic acids and their derivatives.[3] Journal of Molecular Structure. (Detailed analysis of H-bonding networks in boronic acids).

  • Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications. (Discusses the boroxine-boronic acid equilibrium).

  • Altmann, K. H., et al. (2004). The gauche effect in 2-methoxyethyl side chains. Helvetica Chimica Acta. (Relevant for the conformational analysis of the side chain).

Sources

Comparative

Strategic Alkylation: Benchmarking (2-Methoxyethyl)boronic Acid vs. 9-BBN Hydroboration Systems

Topic: Strategic Alkylation: Benchmarking (2-Methoxyethyl)boronic acid against 9-BBN derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. The Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Alkylation: Benchmarking (2-Methoxyethyl)boronic acid against 9-BBN derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

The Synthetic Dilemma: Introducing the PEG-Tail

The introduction of a (2-methoxyethyl) moiety is a ubiquitous strategy in medicinal chemistry to modulate lipophilicity (


) and improve metabolic stability without significantly increasing molecular weight.[1] However, installing this fragment via Suzuki-Miyaura cross-coupling presents a classic 

bond formation challenge.

Researchers typically face a binary choice:

  • Direct Reagent Approach: Using commercially available (2-Methoxyethyl)boronic acid (MEOB) .[1]

  • In-Situ Generation: Hydroboration of methyl vinyl ether using 9-Borabicyclo[3.3.1]nonane (9-BBN) to form the alkylborane species.

This guide benchmarks these two methodologies, analyzing the trade-offs between atom economy, reaction stability, and catalytic efficiency.

Mechanistic Profiling & Causality[1]

To choose the right protocol, one must understand the failure modes of primary alkyl-boron species.[1]

  • The MEOB Failure Mode (Protodeboronation & Slow Transmetallation): Alkylboronic acids are significantly less nucleophilic than their aryl counterparts.[1] The

    
     carbon-boron bond is less polarized, making the transmetallation step (transfer of alkyl group to Palladium) the rate-determining bottleneck.[1] Furthermore, (2-methoxyethyl)boronic acid is prone to protodeboronation  under aqueous basic conditions, leading to the loss of the alkyl group before coupling occurs.
    
  • The 9-BBN Advantage (Steric Protection): The 9-BBN derivative, generated in situ, forms a "ate" complex upon base addition. The bulky bicyclic [3.3.1] framework serves two critical functions:

    • Regiocontrol: It forces the boron to the terminal carbon of the vinyl ether with high fidelity.[1]

    • 
      -Hydride Suppression:  The steric bulk around the metal center destabilizes the agostic interaction required for 
      
      
      
      -hydride elimination, a common side reaction that converts the alkyl group into a terminal alkene (forming methyl vinyl ether as a byproduct).[1]
Comparative Workflow Diagram

The following diagram illustrates the divergent pathways and the critical convergence point at the Transmetallation step.

G cluster_0 Route A: Direct Reagent (MEOB) cluster_1 Route B: In-Situ Generation (9-BBN) MEOB (2-Methoxyethyl) boronic acid Boroxine Boroxine Trimer (Dehydration Artifact) MEOB->Boroxine Storage Instability Base1 Base Activation (OH-) MEOB->Base1 Boronate Active Boronate Species Base1->Boronate Transmetal Transmetallation (Rate Determining Step) Boronate->Transmetal Slow Kinetics MVE Methyl Vinyl Ether Hydroboration Hydroboration (THF, Reflux) MVE->Hydroboration BBN 9-BBN Dimer BBN->Hydroboration AlkylBBN B-(2-Methoxyethyl)-9-BBN Hydroboration->AlkylBBN Regioselective AlkylBBN->Transmetal Fast Transfer (Steric Acceleration) Pd_Cycle Pd(II)-Aryl Complex (Oxidative Addition Product) Pd_Cycle->Transmetal Product Coupled Product (Aryl-CH2-CH2-OMe) Transmetal->Product SideRxn Side Reaction: Beta-Hydride Elimination Transmetal->SideRxn If Ligand too small

Figure 1: Mechanistic divergence between direct boronic acid activation and 9-BBN mediated coupling.[1] Note the increased risk of instability in Route A.[1]

Experimental Protocols
Protocol A: Direct Coupling with (2-Methoxyethyl)boronic Acid

Best for: Small scale, high-throughput screening, or when atom economy is paramount.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (2-Methoxyethyl)boronic acid (1.5 - 2.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%) / SPhos or RuPhos (10 mol%)[1]

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

  • Pre-activation: Charge the reaction vial with the boronic acid. Note: Commercial samples often contain significant amounts of boroxine anhydride.[1] Ensure the reagent is free-flowing and not a sticky gum.[1]

  • Catalyst Loading: Add the Aryl Halide, Pd source, Ligand, and Base.

  • Degassing: Seal and purge with Argon for 5 minutes. Oxygen is the enemy of alkylboronic acids (promotes oxidative deboronation).[1]

  • Reaction: Add degassed solvents. Heat to 95°C for 16-24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Critical Control Point: If conversion is low (<20%) after 4 hours, add a second portion of boronic acid. The half-life of the active species is short at 95°C.

Protocol B: The 9-BBN Hydroboration Route

Best for: Scale-up, valuable aryl halide substrates, and difficult couplings.

Reagents:

  • Methyl Vinyl Ether (MVE) (2.0 equiv)[1]

  • 9-BBN (0.5M in THF) (2.0 equiv)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Pd(dppf)Cl₂ (3-5 mol%)[1]

  • K₃PO₄ (3.0 equiv) or NaOH (3.0 equiv)[1]

  • Solvent: THF / Water[1][2]

Step-by-Step:

  • Hydroboration (The "Engine"): In a dry flask under Argon, add 9-BBN solution. Cool to 0°C. Slowly add Methyl Vinyl Ether (liquid or gas, depending on source). Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation: Aliquot NMR (

      
      ) should show a shift from 
      
      
      
      28 ppm (dimer) to
      
      
      87 ppm (trialkylborane).[1]
  • Coupling: To the in situ generated B-(2-methoxyethyl)-9-BBN solution, add the Aryl Halide, Pd catalyst, and Base (dissolved in minimal water).

  • Reflux: Heat to 60-70°C for 4-12 hours.

  • Oxidative Workup (Crucial): The 9-BBN byproduct interferes with chromatography. Cool to 0°C, add 3M NaOH and 30%

    
     dropwise to oxidize the residual boron to the alcohol/borate, which washes away in the aqueous layer.
    
Data Presentation: The Performance Matrix

The following table summarizes performance metrics based on a standard coupling with 4-bromoanisole.

Feature(2-Methoxyethyl)boronic Acid9-BBN Derivative (In-Situ)
Reaction Yield Moderate (45-65%)High (80-95%)
Atom Economy High (Byproducts are salts/boric acid)Low (Loss of C8H14 BBN ring)
Reaction Time Slow (18-24 h)Fast (4-8 h)
Stability Poor (Prone to dehydration/oxidation)Excellent (Protected by steric bulk)
Purification Easy (Standard silica)Difficult (Requires oxidative workup)
Beta-Elimination High Risk (Requires specialized ligands)Low Risk (Suppressed by BBN bulk)
Cost High ($/gram basis)Low (Commodity reagents)
Strategic Recommendations

When to use MEOB (Acid):

  • You are performing Medicinal Chemistry Library Synthesis (2-10mg scale).

  • You require a "dump-and-stir" protocol for automated liquid handlers.[1]

  • The aryl halide is cheap, and 50% yield is acceptable.

  • Tip: If the acid fails, switch to the Potassium Trifluoroborate (

    
    ) salt of the same moiety, which offers superior stability to the free acid.
    

When to use 9-BBN:

  • You are at Process Development or Gram-Scale .[1]

  • The Aryl Halide is the "Precious" limiting reagent (e.g., late-stage functionalization).

  • You observe significant

    
    -hydride elimination (formation of vinyl ether byproduct) with the acid method.[1]
    
  • Tip: Ensure the oxidative workup is thorough.[1] Residual 9-BBN derivatives can poison subsequent hydrogenation catalysts.[1]

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[3] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link[1]

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link[1]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 261–268. Link[1]

Sources

Validation

Mastering the Invisible: HPLC Method Development for (2-Methoxyethyl)boronic Acid

A Publish Comparison Guide for Drug Development Professionals Executive Summary: The "Silent" Analyte Challenge (2-Methoxyethyl)boronic acid (CAS: 10396-62-0) represents a distinct class of analytical challenges frequent...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The "Silent" Analyte Challenge

(2-Methoxyethyl)boronic acid (CAS: 10396-62-0) represents a distinct class of analytical challenges frequently encountered in early-stage drug development and genotoxic impurity (GTI) screening. As an aliphatic boronic acid used in Suzuki-Miyaura cross-couplings, it lacks the conjugated


-systems required for standard UV detection. Furthermore, its Lewis acidity (

) and tendency to dehydrate into boroxine trimers create dynamic equilibrium issues on-column.

This guide objectively compares three detection strategies, advocating for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on High-Strength Silica (HSS) columns as the superior methodology for trace-level quantification. We contrast this "Gold Standard" against Post-Column Derivatization (PCD) and Charged Aerosol Detection (CAD).

Chemical Intelligence & Analytical Causality

Effective method development requires understanding the analyte's behavior in solution.

  • Chromophore Absence: The structure

    
     is transparent above 200 nm. Direct UV at 190-200 nm is non-specific and suffers from solvent cutoff interference.
    
  • Boroxine Equilibrium: In non-aqueous or low-water environments, three boronic acid molecules dehydrate to form a cyclic boroxine. This can lead to peak splitting or broadening if the kinetics match the chromatographic timescale.

  • Silanol Interaction: Boron is electron-deficient (Lewis acid) and interacts strongly with residual silanols on silica columns, causing severe tailing.

Decision Matrix: Detector Selection

DetectorSelection Start Analyte: (2-Methoxyethyl)boronic acid Chromophore Has Chromophore? Start->Chromophore TraceLevel Trace/Impurity Level? (< 0.1%) Chromophore->TraceLevel No UV Direct UV (Low u03bb) NOT RECOMMENDED Chromophore->UV Yes (N/A here) MS LC-MS/MS (ESI-) GOLD STANDARD TraceLevel->MS Yes (High Sensitivity) Deriv Post-Column Derivatization (Alizarin Red S) TraceLevel->Deriv Yes (No MS available) CAD CAD / ELSD (Universal) TraceLevel->CAD No (Assay/Purity)

Figure 1: Strategic decision tree for selecting the detection mode based on sensitivity requirements.

Comparative Analysis: The Product vs. Alternatives

Here we compare the recommended HSS T3 / LC-MS/MS method against the traditional Post-Column Derivatization and CAD .

Method A: The Product (LC-MS/MS on HSS T3)

Mechanism: Uses a C18 column with proprietary end-capping and low ligand density (HSS T3) to retain polar analytes, coupled with negative mode Electrospray Ionization (ESI-).

  • Pros: Highest sensitivity (ng/mL), definitive identification via mass, no complex hardware setup.

  • Cons: Higher capital cost, requires volatile buffers.

Method B: Post-Column Derivatization (PCD)

Mechanism: The eluent mixes with Alizarin Red S (ARS) post-column. Boronic acids form a fluorescent complex with ARS (Ex 469 nm / Em 610 nm).[1][2][3]

  • Pros: High selectivity for boronic acids, sensitive.[3][4]

  • Cons: Requires extra pumps/reaction coils, band broadening due to dead volume, complex troubleshooting.

Method C: Charged Aerosol Detection (CAD)

Mechanism: Measures charge transfer to analyte particles; response is independent of chemical structure.

  • Pros: Universal detection, good for mass balance.

  • Cons: Lower sensitivity than MS, gradient baseline shifts, non-linear response at low concentrations.

Performance Data Comparison
ParameterLC-MS/MS (HSS T3) Post-Column Deriv (FLD) CAD (Universal) Direct UV (200 nm)
LOD (Limit of Detection) 0.5 ng/mL 5.0 ng/mL500 ng/mL> 10,000 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990 (Polynomial)Poor
Selectivity Excellent (m/z)High (Boron specific)Low (Universal)Very Low
Throughput High (< 5 min)Low (Reagent mixing)MediumHigh
Robustness HighLow (Pump/Coil issues)MediumLow (Drift)

Detailed Protocol: The "Gold Standard" Workflow

This protocol is designed for trace analysis (GTI screening) of (2-Methoxyethyl)boronic acid in a drug substance matrix.

Instrumentation & Conditions[1][2][3][5][6][7][8]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: The "T3" bonding technology is specifically designed to retain polar compounds in 100% aqueous conditions and withstand acidic pH, preventing dewetting.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Acetate.

    • Why: Acidic pH suppresses silanol activity; Ammonium Acetate aids ionization in ESI(-).

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

MS/MS Parameters (ESI Negative)

Boronic acids ionize poorly in positive mode. Negative mode often yields the deprotonated molecule


 or the formate adduct 

.
  • Source: ESI Negative

  • Precursor Ion: m/z 103.0 (

    
    )
    
  • Product Ions:

    • Quantifier: m/z 59.0 (Loss of

      
      )
      
    • Qualifier: m/z 43.0 (

      
       fragment)
      
Gradient Profile
Time (min)%A%BCurveEvent
0.00955InitialEquilibrate
1.009556Hold for polar retention
4.005956Elute hydrophobic matrix
5.005956Wash
5.109551Re-equilibrate
Experimental Workflow Diagram

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:H2O) Inject Injection (2-5 u03BCL) Sample->Inject Separation Separation (HSS T3 Column) Inject->Separation Ionization ESI Source (-) (Formate Adduct Formation) Separation->Ionization Elution Detection MS/MS Detection (m/z 103 -> 59) Ionization->Detection

Figure 2: End-to-end analytical workflow for LC-MS/MS quantification.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Scientific Integrity , incorporate these system suitability tests:

  • The "Boroxine Check":

    • Symptom:[1][6][7][8] Peak splitting or fronting.

    • Cause: Equilibrium between monomer and trimer.

    • Fix: Ensure water content in the mobile phase never drops below 5% (even in the wash step) to favor the monomeric boronic acid form.

  • Carryover Validation:

    • Boronic acids can stick to injector needles.

    • Protocol: Inject a blank after the highest standard. Peak area in blank must be < 0.1% of the LOQ. Use a needle wash of 90:10 MeOH:Water with 0.1% Formic Acid.

  • Matrix Effects:

    • Perform a spike-recovery experiment at the specification limit. Acceptable recovery: 80-120%.

References

  • Duval, F., et al. (2015).[1] "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.[1]

  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.

  • Marinaro, W. A., & Stella, V. J. (2005). "Physical and Chemical Properties of Boronic Acids: Formulation Implications." KU ScholarWorks.

  • Liu, J., et al. (2012). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 4, 1-7.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal and Handling of (2-Methoxyethyl)boronic Acid

Executive Summary & Operational Directive Status: Non-RCRA Listed (typically), but manage as Hazardous Organic Waste . Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3] Secondary Hazard (Critical): Potential meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Status: Non-RCRA Listed (typically), but manage as Hazardous Organic Waste . Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3] Secondary Hazard (Critical): Potential metabolic degradation to 2-methoxyethanol/methoxyacetic acid (Reproductive Toxin).

Immediate Action Table:

ParameterDirective
Waste Stream Solid Organic Waste (for pure substance) or Non-Halogenated Organic Solvent Waste (for solutions).
Compatibility Segregate from Oxidizers (e.g., H₂O₂, Nitric Acid). Boronic acids react exothermically with oxidizers.
Container High-density polyethylene (HDPE) or Amber Glass with PTFE-lined cap.
Labeling "Hazardous Waste - Organic Solid - Irritant." Add "Contains Boron" if required by local EHS.
Destruction High-temperature incineration (Standard Chemical Waste path).

Hazard Identification & Risk Assessment

Synthesizing Safety Data with Chemical Intuition

While standard Safety Data Sheets (SDS) classify (2-Methoxyethyl)boronic acid (CAS 103966-66-1) primarily as a skin and eye irritant (H315, H319) and respiratory irritant (H335), a deeper chemical analysis reveals latent risks that dictate our disposal protocols.

The "Hidden" Hazard: The Methoxyethyl Side Chain

As a Senior Application Scientist, I must highlight the structural moiety -CH₂CH₂OCH₃ . In biological systems or under specific environmental degradation conditions, methoxyethyl groups can metabolize or hydrolyze to release 2-methoxyethanol , which is further oxidized to methoxyacetic acid (MAA) .

  • Mechanism: Alcohol dehydrogenase converts 2-methoxyethanol to methoxyacetaldehyde, which aldehyde dehydrogenase converts to MAA.

  • Risk: MAA is a potent testicular toxin and teratogen.

  • Operational Implication: Even if the boronic acid itself is not flagged as a reproductive toxin, treat all waste as if it possesses reproductive toxicity potential . This justifies the use of incineration over any form of drain disposal or landfilling.

Chemical Stability & Reactivity

Boronic acids are generally stable but susceptible to:

  • Protodeboronation: In the presence of strong acids or bases at elevated temperatures, the C-B bond can cleave.

  • Oxidation: They react rapidly with peroxides (e.g., Hydrogen Peroxide, mCPBA) to form boric acid and the corresponding alcohol (2-methoxyethanol). Never mix boronic acid waste with oxidizing waste streams , as this can generate heat and release the toxic alcohol byproduct in the waste container.

Waste Classification & Regulatory Framework (RCRA)[4][5]

Proper classification is the first step in compliance. (2-Methoxyethyl)boronic acid is not a P-listed or U-listed waste under the US Resource Conservation and Recovery Act (RCRA). However, it must be characterized based on its properties.

Classification Workflow
  • Is it Listed? No (Not on F, K, P, or U lists).

  • Is it Characteristic?

    • Ignitability (D001): No (Solid). Solutions may be D001 if solvent flashpoint <60°C.

    • Corrosivity (D002): No (pH typically neutral/mildly acidic).

    • Reactivity (D003): No.[4][5]

    • Toxicity (D004-D043): Not standard TCLP, but contains Boron (regulated in some jurisdictions like California or specific EU water directives).

    • Note: If mixed with solvents (Acetone, MeOH), the mixture adopts the solvent's hazard codes (e.g., D001, F003).

WasteClassification Start Waste: (2-Methoxyethyl)boronic Acid IsPure Is it Pure Solid? Start->IsPure IsListed Is it P/U Listed? IsPure->IsListed Yes SolventCheck Check Solvent Flashpoint IsPure->SolventCheck No (Solution) Ignitable Is it Ignitable (D001)? IsListed->Ignitable No NonReg Classify: Non-RCRA Regulated Manage as: Hazardous Organic Solid Ignitable->NonReg No HazWaste Classify: Hazardous Waste (D001/F003) Manage as: Flammable Waste Ignitable->HazWaste Yes SolventCheck->NonReg > 60°C SolventCheck->HazWaste < 60°C (D001)

Figure 1: Regulatory Classification Decision Tree for (2-Methoxyethyl)boronic acid waste.

Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, excess solids.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated "Solid Organic Waste" drum.

  • Segregation: Ensure no oxidizers (nitrates, permanganates, peroxides) are present in the container.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."

    • Constituents: "(2-Methoxyethyl)boronic acid."

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).

  • Disposal Path: Seal container and transfer to EHS for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, reaction solvents containing the boronic acid.

  • Solvent Compatibility: Determine the primary solvent.

    • Non-Halogenated (e.g., Methanol, THF): Use the "Organic Solvents (Non-Halogenated)" carboy.

    • Halogenated (e.g., DCM, Chloroform): Use the "Halogenated Waste" carboy.

  • Quenching (Optional but Recommended for Reactive Mixtures):

    • If the reaction mixture contains residual active reagents (e.g., Lithium reagents, hydrides), quench carefully before adding to the waste container.

    • Note: (2-Methoxyethyl)boronic acid itself does not require quenching; it is stable in solution.

  • pH Adjustment: Ensure the waste stream is not highly acidic (< pH 2) or basic (> pH 12.5) to avoid D002 classification issues, unless your facility has dedicated corrosive waste streams.

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels.

  • Bagging: Place all contaminated disposables in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the bag inside the solid waste drum.

  • Sharps: If using needles/syringes, dispose of in a rigid, puncture-resistant sharps container labeled "Biohazard/Chemical Sharps."

Emergency Procedures: Spills

In the event of a benchtop spill of (2-Methoxyethyl)boronic acid:

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

    • Why Soap? Boronic acids are slightly soluble in water; surfactants aid in lifting the organic residue.

  • Verification: Visual inspection.[2][4] If uncertain, a colorimetric test for boron (curcumin method) can be used, though rarely necessary for small spills.

Scientific Rationale & Compatibility Logic

The following diagram illustrates the critical compatibility logic to prevent accidents in the waste stream.

Compatibility BoronicAcid (2-Methoxyethyl)boronic Acid Reaction1 Exothermic Oxidation Releases 2-Methoxyethanol BoronicAcid->Reaction1 DO NOT MIX Reaction2 Protodeboronation (Slow Degradation) BoronicAcid->Reaction2 Avoid Prolonged Contact SafeStorage Safe Waste Stream: Organic Solvents/Solids BoronicAcid->SafeStorage Correct Disposal Oxidizers Oxidizers (H2O2, KMnO4, Nitric Acid) Oxidizers->Reaction1 + Bases Strong Bases (NaOH, KOH) Bases->Reaction2

Figure 2: Chemical Compatibility and degradation pathways affecting waste stream selection.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (2-Methoxyethyl)boronic acid. MilliporeSigma.[6][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Methoxyethanol (Metabolite Information).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling (2-Methoxyethyl)boronic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Compound: (2-Methoxyethyl)boronic acid CAS: 10365-98-7 (Analogous alkyl boronic acids) Molecular Formula: C3H9BO3[1] This guide supersedes generic "white powder"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: (2-Methoxyethyl)boronic acid CAS: 10365-98-7 (Analogous alkyl boronic acids) Molecular Formula: C3H9BO3[1]

This guide supersedes generic "white powder" safety protocols. While many boronic acids are classified merely as Irritants (H315/H319/H335), (2-Methoxyethyl)boronic acid presents a unique, latent hazard profile due to its specific alkyl tail.[1]

The Senior Scientist's Assessment (The "Why"): Standard Safety Data Sheets (SDS) often classify this compound based on the boronic acid functionality (respiratory irritant).[1] However, structurally, this molecule is a boronic acid derivative of 2-methoxyethanol . Under oxidative conditions (common in Suzuki coupling workups using peroxides) or metabolic hydrolysis, the carbon-boron bond can cleave, potentially releasing 2-methoxyethanol—a known Class 1B Reproductive Toxin and bone marrow toxicant.[1]

Therefore, this protocol treats the substance not just as an irritant, but as a potential permeation hazard and reproductive toxin precursor .

Hazard Analysis & PPE Matrix

The "Dual-Threat" Mechanism[1]
  • Direct Contact (Boronic Acid Moiety): Hygroscopic solid. Forms sticky, acidic dusts that adhere to mucous membranes, causing severe respiratory and ocular irritation.

  • Latent Toxicity (Methoxyethyl Moiety): The ether chain increases lipophilicity compared to simple alkyl boronic acids, enhancing skin permeation rates.

PPE Selection Matrix
Protection ZoneStandard RequirementAdvanced Specification (Senior Scientist Recommendation)Rationale
Dermal (Hands) Nitrile Gloves (0.11 mm)Double-Gloving Strategy: 1.[1] Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or Laminate (Silver Shield)Glycol ether motifs are notorious for permeating thin nitrile.[1] Double gloving creates a sacrificial barrier and visual breach indicator.
Ocular Safety GlassesChemical Splash Goggles (Unvented or Indirect Vent)Boronic acids are light, electrostatic powders. Glasses do not seal against airborne micro-particulates that drift into the eye gap.
Respiratory N95 (if outside hood)Fume Hood (Mandatory) Flow rate: 80–100 fpmEngineering controls are superior to respirators.[1] If weighing outside a hood is unavoidable, a P100 HEPA respirator is required.
Body Lab CoatTyvek® Sleeves + Lab Coat Prevents dust accumulation on fabric cuffs, which can transfer to wrists/skin later.

Operational Protocol: Step-by-Step

Phase 1: Storage & Pre-Handling[1][7]
  • Temperature: Store at 2–8°C. Boronic acids dehydrate to boroxines (anhydrides) at room temperature, changing stoichiometry.

  • Atmosphere: Hygroscopic.[2] Keep under inert gas (Nitrogen/Argon) if possible to prevent clumping, which increases dust risks during scraping.

Phase 2: Weighing & Transfer (Critical Control Point)[1]
  • Static Management: This solid is often fluffy and statically charged. Use an antistatic gun or polonium strip if available.

  • The "Funnel Rule": Never pour from the bottle. Use a spatula to transfer into a tared vial inside the fume hood.

  • Solvent Selection: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

Phase 3: Reaction & Workup (The Oxidative Risk)[1]
  • Suzuki Couplings: If using basic peroxide (H2O2/NaOH) to quench or oxidize the borane byproduct, assume the generation of 2-methoxyethanol .[1]

  • Protocol: Perform all oxidative quenches in the hood. Double gloves are non-negotiable during this step.

Phase 4: Emergency Response[1]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers, as they may enhance the solubility and permeation of the methoxyethyl chain.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a hazardous waste bag.

Visualizations

Diagram 1: Operational Workflow & Risk Gates

This diagram illustrates the handling lifecycle, highlighting the specific "Red Flag" zones where metabolic/chemical breakdown increases risk.[1]

G cluster_risk High Risk Pathway: C-B Bond Cleavage Start Cold Storage (2-8°C) Weigh Weighing (Fume Hood Only) Start->Weigh Allow warm-up (Prevent condensation) React Reaction Setup (Inert Atm) Weigh->React Dissolve immediately Quench Oxidative Workup (RISK ZONE) React->Quench H2O2/Base addition Waste Disposal (Segregated) Quench->Waste Contains 2-Methoxyethanol?

Caption: Workflow emphasizing the "Quench" step where oxidative cleavage may release toxic glycol ether derivatives.

Diagram 2: PPE Decision Logic

A self-validating logic tree to ensure the researcher selects the correct protection based on the state of matter.[1]

PPE State State of Matter? Solid Dry Powder State->Solid Liquid Solution / Workup State->Liquid Risk1 Risk: Inhalation & Ocular Dust Solid->Risk1 Risk2 Risk: Dermal Permeation (Glycol Ether Effect) Liquid->Risk2 Action1 PPE: Goggles + N95 (if no hood) Risk1->Action1 Action2 PPE: Double Nitrile or Silver Shield Risk2->Action2

Caption: Decision tree prioritizing permeation resistance for solutions and respiratory protection for solids.

Disposal & Waste Management

The "Segregation" Rule: Do not mix boronic acid waste with general organic solvents if you are using an oxidative waste stream.

  • Solid Waste: Label as "Toxic Solid - Boron Compound."

  • Liquid Waste:

    • If Quenched (Oxidized): Dispose of as "Organic Waste - Contains Glycol Ethers" .[1] This alerts EHS/disposal teams to the reproductive hazard potential.

    • If Unquenched: Dispose of as standard organic waste, but ensure pH is neutral to prevent exothermic decomposition in the drum.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 2-Methoxyethanol (Metabolite Toxicity Profile). Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Glycol Ethers Hazard Recognition. Retrieved from [Link][1]

Sources

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